molecular formula C8H9ClFN B1303799 6-Chloro-2-fluoro-3-methylbenzylamine CAS No. 261762-86-1

6-Chloro-2-fluoro-3-methylbenzylamine

Cat. No.: B1303799
CAS No.: 261762-86-1
M. Wt: 173.61 g/mol
InChI Key: DVMQLADOLJGLSY-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H9ClFN and its molecular weight is 173.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2-fluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMQLADOLJGLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378633
Record name 6-Chloro-2-fluoro-3-methylbenzylamine
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Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-86-1
Record name 6-Chloro-2-fluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-fluoro-3-methylbenzylamine
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URL https://comptox.epa.gov/dashboard/DTXSID80378633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine: Properties, Synthesis, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical examination of 6-Chloro-2-fluoro-3-methylbenzylamine, a substituted benzylamine derivative of significant interest in modern synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior and utility. Our focus will extend beyond simple data recitation to explore the causal relationships behind its properties and the logic informing its handling and application.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a polysubstituted aromatic amine. The strategic placement of chloro, fluoro, and methyl groups on the benzene ring, combined with the reactive primary amine on the methylene bridge, creates a versatile chemical scaffold. These substitutions sterically and electronically influence the molecule's reactivity, solubility, and metabolic stability, making it a valuable building block for targeted drug design.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. Understanding these parameters is the first step in designing experiments, from dissolution for in-vitro assays to planning large-scale synthetic modifications.

PropertyValueSource(s)
CAS Number 261762-86-1[1]
Molecular Formula C₈H₉ClFN[1][2]
Molecular Weight 173.62 g/mol [1][2]
Appearance Colorless liquid[1]
Purity Typically ≥95%[1]
Predicted XlogP 1.9[3]

Note: Experimental data for properties like melting point, boiling point, and precise solubility are not widely published in readily available literature, which is common for specialized reagents. These values should be determined empirically for specific lots.

Spectroscopic Signature for Structural Verification

In our laboratories, structural confirmation is a non-negotiable quality gate. The expected spectroscopic data provides a fingerprint for identifying this compound and assessing its purity.

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic CH₂ group, the amine NH₂ protons, and the methyl CH₃ group. The coupling patterns between the aromatic protons and the fluorine atom will be particularly informative for confirming the substitution pattern.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will reveal unique signals for each of the eight carbon atoms. The carbons attached to the electronegative chlorine and fluorine atoms will be shifted downfield.

  • Mass Spectrometry (MS): The monoisotopic mass is 173.04076 Da.[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The fragmentation pattern will likely show a characteristic loss of the amine group and other fragments corresponding to the substituted benzyl cation.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch of the primary amine (typically around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-C stretches in the aromatic ring.

Expert Insight: When analyzing the NMR spectra, pay close attention to the through-space and through-bond couplings involving the fluorine atom. These ¹H-¹⁹F and ¹³C-¹⁹F coupling constants (J-values) are definitive in confirming the ortho-fluoro substitution relative to the benzylamine moiety.

Section 2: Synthesis and Mechanistic Considerations

The most logical and common synthetic pathway to this compound involves the reduction of a corresponding nitrile or amide precursor. This approach is favored for its high efficiency and the ready availability of starting materials.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 6-Chloro-2-fluoro-3-methylbenzoic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction A 6-Chloro-2-fluoro-3-methylbenzoic acid B 6-Chloro-2-fluoro-3-methylbenzamide A->B 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH C This compound (Final Product) B->C Reducing Agent (e.g., LiAlH₄, BH₃ THF)

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices
  • Step 1: Amide Formation: The conversion of the carboxylic acid to the amide is a critical intermediate step.[4] Using an activating agent like oxalyl chloride or thionyl chloride to form the acyl chloride in situ is standard practice.[4] This highly reactive intermediate readily reacts with ammonia to form the stable primary amide. The choice of an acid chloride route is deliberate; it is a high-yielding and generally clean conversion that avoids the harsh conditions of directly heating the carboxylic acid with ammonia.

  • Step 2: Reduction: The choice of reducing agent is paramount for achieving a high yield without unwanted side reactions.

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of efficiently reducing amides to amines. Its high reactivity necessitates stringent anhydrous conditions and careful handling.

    • Borane-Tetrahydrofuran Complex (BH₃·THF): This is a milder and more selective alternative. It is particularly effective for reducing amides while being less reactive towards other functional groups that might be present in more complex syntheses. The borane complex is often preferred for its improved safety profile.

Trustworthiness through Purification: The crude product from the reduction step will invariably contain reaction byproducts and residual reagents. A self-validating protocol demands rigorous purification. This is typically achieved through an aqueous workup with acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer, followed by extraction into a fresh organic solvent. Final purification by distillation or flash column chromatography on silica gel is recommended to achieve ≥95% purity.[5]

Section 3: Analytical Protocols for Quality Control

To ensure the reliability of downstream experiments, the identity and purity of this compound must be rigorously confirmed. A standard High-Performance Liquid Chromatography (HPLC) method is provided below.

Purity Assessment by Reverse-Phase HPLC

This protocol is designed to separate the target compound from potential impurities, such as unreacted starting materials or side products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Rationale: The C18 stationary phase provides excellent retention for the hydrophobic aromatic ring. The acetonitrile/water gradient effectively elutes compounds based on their polarity. TFA is used as an ion-pairing agent to sharpen the peak shape of the basic amine. UV detection at two wavelengths provides broader detection capabilities for various potential impurities.

G A Sample Preparation (1 mg/mL in 50:50 ACN:H₂O) B HPLC Injection (10 µL) A->B C C18 Column Separation (Gradient Elution) B->C D UV Detection (220 & 254 nm) C->D E Data Analysis (Purity Calculation by Area %) D->E

Caption: Standard workflow for HPLC-based purity analysis.

Section 4: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile

Based on safety data for structurally similar compounds and general chemical principles, this compound should be handled as a hazardous substance.[6]

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Contact: Causes skin irritation and may cause an allergic skin reaction.

  • Eye Contact: Causes serious eye damage.

  • Environmental: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for hazardous waste disposal. Do not allow the product to enter drains.

Storage and Stability
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.

  • Long-term Integrity: For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon) to prevent slow oxidation or degradation, especially if the liquid has a yellowish tint, which can indicate impurity formation.

By adhering to these rigorous scientific and safety standards, researchers can confidently utilize this compound as a reliable tool in their synthetic and drug discovery endeavors.

References

  • 3-Chloro-N-methylbenzylamine Properties. LookChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 2-chloro-6-fluoro-3-methylbenzylamine. PubChemLite. [Link]

  • Synthesis of N-methylbenzylamine. PrepChem.com. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-chloro-2-fluoro-3-methylbenzylamine, a substituted benzylamine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's molecular structure, physicochemical properties, synthesis and purification protocols, and analytical characterization.

Introduction

This compound is a halogenated and methylated benzylamine derivative.[1][2] Such substituted benzylamines are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. The specific combination of chloro, fluoro, and methyl substituents on the benzene ring imparts unique electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry and agrochemical research. Its utility is primarily as a chemical intermediate, with applications in areas such as proteomics research.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉ClFN[1]
Molecular Weight 173.62 g/mol [1]
CAS Number 261762-86-1[1]
Appearance Colorless liquid[1]
Purity ≥95%[1]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine, (6-Chloro-2-fluoro-m-tolyl)methylamine[1]

Molecular Structure Elucidation

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 6, a fluorine atom at position 2, a methyl group at position 3, and a methylamine group attached to the ring. The presence of these varied substituents creates a unique electronic environment on the aromatic ring and influences the reactivity of the benzylic amine.

Due to the lack of publicly available crystallographic data, the precise bond lengths and angles are best determined using computational chemistry methods. However, the general structural features can be inferred from the known geometries of similar substituted benzene derivatives.

Caption: 2D representation of this compound.

Synthesis and Purification

Synthesis Workflow

cluster_0 Route A: Reductive Amination cluster_1 Route B: Nitrile Reduction benzaldehyde 6-Chloro-2-fluoro-3-methylbenzaldehyde benzylamine_A This compound benzaldehyde->benzylamine_A Reductive Amination (e.g., NH3, H2/Catalyst or NaBH4) benzonitrile 6-Chloro-2-fluoro-3-methylbenzonitrile benzylamine_B This compound benzonitrile->benzylamine_B Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Synthetic routes to this compound.

Proposed Synthesis Protocol (via Reductive Amination)

This protocol is a generalized procedure based on established methods for reductive amination.[3][4][5]

Step 1: Imine Formation

  • To a solution of 6-chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol, ethanol), add a source of ammonia (e.g., aqueous ammonia, ammonium acetate).

  • Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting aldehyde.

Step 2: Reduction to the Amine

  • Once imine formation is complete or has reached equilibrium, add a reducing agent. Sodium borohydride (NaBH₄) is a common and effective choice.[3] Add the NaBH₄ portion-wise to control the reaction temperature.

  • Continue stirring the reaction mixture at room temperature until the reduction is complete, as indicated by TLC.

Step 3: Work-up and Isolation

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product can be achieved through several methods, with the choice depending on the nature of the impurities.

Option 1: Vacuum Distillation

  • Given that the product is a liquid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

Option 2: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

  • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The benzylamine will be protonated and move into the aqueous layer.

  • Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

  • Make the aqueous layer basic by the addition of a base (e.g., NaOH) to deprotonate the benzylammonium salt and regenerate the free amine.

  • Extract the free amine with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the purified product.

Option 3: Column Chromatography

  • For removal of closely related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Analytical Characterization

Due to the limited availability of experimental spectra for this compound, the following characterization is based on predicted data and the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons. Online prediction tools can provide estimated chemical shifts.[6][7]

  • Aromatic Protons (Ar-H): Expected in the range of 6.5-7.5 ppm. The coupling patterns will be complex due to the presence of both fluorine and chlorine substituents.

  • Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet is expected around 3.8-4.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically appearing between 1.0-3.0 ppm.

  • Methyl Protons (-CH₃): A singlet is expected around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. Predictive tools can also be used to estimate these chemical shifts.[8][9]

  • Aromatic Carbons: Expected in the range of 110-160 ppm. The carbons directly attached to fluorine will show a large C-F coupling constant.

  • Benzylic Carbon (-CH₂-NH₂): Expected around 40-50 ppm.

  • Methyl Carbon (-CH₃): Expected around 15-25 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained via electron ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak would appear at m/z 173. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be expected.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen atom: A peak at m/z 172.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the benzyl group and the formation of a CH₂=NH₂⁺ fragment at m/z 30.

    • Benzylic cleavage: Formation of the stable 6-chloro-2-fluoro-3-methylbenzyl cation at m/z 158.

M [M]⁺˙ m/z 173 M_minus_H [M-H]⁺ m/z 172 M->M_minus_H - H˙ Benzyl_cation [C₈H₈ClFN]⁺ m/z 158 M->Benzyl_cation - NH₂˙ Amine_fragment [CH₄N]⁺ m/z 30 M->Amine_fragment α-cleavage

Caption: Predicted mass spectrometry fragmentation of the title compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands for the functional groups present.[10][11]

  • N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11][12]

  • C-H Stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.

  • C-H Stretching (aliphatic): Peaks are expected just below 3000 cm⁻¹ for the methyl and methylene groups.

  • N-H Bending: A band in the region of 1590-1650 cm⁻¹.[11]

  • C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1000-1250 cm⁻¹ region.[13]

  • C-Cl Stretching: A band in the 600-800 cm⁻¹ region.

  • C-F Stretching: A strong band in the 1000-1400 cm⁻¹ region.

Applications and Future Perspectives

This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifunctionalized aromatic ring allows for diverse chemical modifications, making it a valuable starting material for the preparation of novel pharmaceutical and agrochemical candidates. The interplay of the electronic effects of the chloro and fluoro substituents with the steric bulk of the methyl group can be strategically utilized to fine-tune the properties of the final products.

Future research may focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of novel heterocyclic compounds and other scaffolds of medicinal interest is a promising area for further investigation.

References

  • Bhattacharya, M., et al. "FTIR Spectroscopic Analysis of Benzylamine and Derivatives." Chemistry Research Journal, 2020.
  • Bunnett, J. F.; Miles, J. H.; Nahabedian, K. V. "Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes 1". Journal of the American Chemical Society, 1961, 83 (12), 2512–2516.
  • Daniewski, Andrzej R.; Liu, Wen; Püntener, Kurt; Scalone, Michelangelo. "Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid". Organic Process Research & Development, 2002, 6 (3), 220–223.
  • IR Spectroscopy Tutorial: Amines. (n.d.).
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • This compound. CymitQuimica. (n.d.).
  • This compound. Santa Cruz Biotechnology. (n.d.).
  • Synthesis of 6-CHLORO-2-FLUORO-3-METHYLBENZAMIDE. ChemicalBook. (n.d.).
  • Process for the preparation of fluorobenzyl derivatives. (n.d.).
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. (n.d.). The University of Liverpool Repository.
  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv.
  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • Fragmentation and Interpret
  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). YouTube.
  • 13C NMR Chemical Shifts. (n.d.).
  • Reduction of Imines and Reductive Amin
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024, August 30). PubMed.
  • Reductive Amin
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org.
  • 2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia.
  • United States P
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.).
  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.).
  • methanone: structural characterization of a side product in benzothiazinone synthesis. (n.d.). ResearchGate.

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).

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An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Chloro-2-fluoro-3-methylbenzylamine, a key building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is strategically designed in two primary stages: the selective free-radical bromination of the benzylic position of 2-chloro-6-fluoro-3-methyltoluene, followed by a high-yield conversion of the resulting benzyl bromide to the target primary amine via the Gabriel synthesis. This document furnishes detailed, step-by-step experimental protocols, elucidates the underlying reaction mechanisms, and offers critical insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing a practical and scientifically rigorous framework for the production of this valuable compound.

Introduction and Strategic Overview

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring, featuring a combination of halogen atoms and a methyl group, imparts specific electronic and steric properties that are often sought after in the design of bioactive molecules. The primary amine functionality serves as a versatile handle for further chemical modifications, enabling the construction of a diverse array of more complex molecular architectures.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step sequence. This approach prioritizes selectivity, high yields, and the use of well-established and reliable chemical transformations.

The core synthetic pathway is as follows:

  • Benzylic Bromination: The synthesis commences with the selective bromination of the methyl group of 2-chloro-6-fluoro-3-methyltoluene. This is achieved through a free-radical chain reaction, specifically the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1][2] This method is highly effective for the selective halogenation of benzylic positions while preserving the integrity of the aromatic ring and its substituents.[1]

  • Amination via Gabriel Synthesis: The resulting 6-chloro-2-fluoro-3-methylbenzyl bromide is then converted to the target primary amine. For this transformation, the Gabriel synthesis is the method of choice.[3][4][5] This venerable yet highly reliable procedure utilizes potassium phthalimide to introduce the nitrogen atom, effectively preventing the over-alkylation that can plague other amination methods.[6] The subsequent cleavage of the phthalimide group liberates the desired primary amine in high purity.[7]

This strategic approach is visualized in the workflow diagram below:

Synthesis_Pathway Start 2-Chloro-6-fluoro-3-methyltoluene Intermediate 6-Chloro-2-fluoro-3-methylbenzyl bromide Start->Intermediate Step 1: Wohl-Ziegler Bromination (NBS, Radical Initiator) Final_Product This compound Intermediate->Final_Product Step 2: Gabriel Synthesis (Potassium Phthalimide, Hydrazine)

Caption: Overall synthetic workflow for this compound.

Step 1: Wohl-Ziegler Bromination of 2-Chloro-6-fluoro-3-methyltoluene

The Wohl-Ziegler reaction is a cornerstone of synthetic organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1][2] The reaction proceeds via a free-radical chain mechanism, where a low concentration of bromine is continuously generated in situ from the reaction of N-bromosuccinimide (NBS) with trace amounts of HBr.[2] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is employed to initiate the chain reaction upon thermal or photochemical decomposition.

Mechanistic Insights

The mechanism of the Wohl-Ziegler bromination can be dissected into three key stages: initiation, propagation, and termination.

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• R• Br• Br• R•->Br• Br₂ Toluene Ar-CH₃ Benzyl_Radical Ar-CH₂• Toluene->Benzyl_Radical + Br• Benzyl_Bromide Ar-CH₂Br Benzyl_Radical->Benzyl_Bromide + Br₂ HBr HBr NBS NBS Br₂ Br₂ NBS->Br₂ + HBr Succinimide Succinimide Br•_t Br• Br₂_t Br₂ Br•_t->Br₂_t Br•_t2 Br• Br•_t2->Br₂_t

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

The choice of a non-polar solvent, such as carbon tetrachloride (historically) or more environmentally benign alternatives like cyclohexane or acetonitrile, is crucial to prevent ionic side reactions.[1][8]

Experimental Protocol: Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl bromide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-6-fluoro-3-methyltoluene158.6010.01.59 g
N-Bromosuccinimide (NBS)177.9811.01.96 g
Azobisisobutyronitrile (AIBN)164.210.582 mg
Carbon Tetrachloride (or Cyclohexane)--50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluoro-3-methyltoluene (1.59 g, 10.0 mmol) and carbon tetrachloride (50 mL).

  • Add N-bromosuccinimide (1.96 g, 11.0 mmol) and azobisisobutyronitrile (82 mg, 0.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction by TLC (thin-layer chromatography) or GC (gas chromatography). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.[1]

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water (2 x 30 mL) and then with a saturated aqueous solution of sodium bicarbonate (30 mL) to remove any remaining HBr.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzyl bromide.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 2: Gabriel Synthesis of this compound

The Gabriel synthesis provides a clean and efficient route to primary amines from primary alkyl halides.[3][5] The key to its success lies in the use of phthalimide. The nitrogen atom in phthalimide is rendered non-nucleophilic after the initial alkylation, thus preventing the formation of secondary and tertiary amine by-products.[6] The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine, to release the desired primary amine.[7]

Mechanistic Insights

The Gabriel synthesis is a two-stage process:

  • N-Alkylation of Potassium Phthalimide: The phthalimide anion, a potent nucleophile, displaces the bromide ion from the benzylic carbon of 6-chloro-2-fluoro-3-methylbenzyl bromide in a classic SN2 reaction.[3]

  • Hydrazinolysis: The resulting N-benzylphthalimide derivative is treated with hydrazine. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and ultimately liberating the primary amine and forming a stable phthalhydrazide precipitate.[7]

Gabriel_Synthesis cluster_alkylation N-Alkylation cluster_hydrazinolysis Hydrazinolysis Benzyl_Bromide Ar-CH₂Br N_Alkylphthalimide N-Alkylphthalimide Benzyl_Bromide->N_Alkylphthalimide Phthalimide Potassium Phthalimide Phthalimide->N_Alkylphthalimide N_Alkylphthalimide_H N-Alkylphthalimide Primary_Amine Ar-CH₂NH₂ N_Alkylphthalimide_H->Primary_Amine Phthalhydrazide Phthalhydrazide (precipitate) N_Alkylphthalimide_H->Phthalhydrazide Hydrazine Hydrazine (N₂H₄) Hydrazine->Primary_Amine Hydrazine->Phthalhydrazide

Caption: The two main stages of the Gabriel synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
6-Chloro-2-fluoro-3-methylbenzyl bromide237.508.01.90 g
Potassium Phthalimide185.228.81.63 g
N,N-Dimethylformamide (DMF)--40 mL
Hydrazine Hydrate (85% in H₂O)50.0616.0~1.0 mL
Ethanol--50 mL
Hydrochloric Acid (concentrated)--As needed
Sodium Hydroxide (aqueous solution)--As needed
Diethyl Ether--For extraction

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium phthalimide (1.63 g, 8.8 mmol) in N,N-dimethylformamide (40 mL).

  • Add a solution of 6-chloro-2-fluoro-3-methylbenzyl bromide (1.90 g, 8.0 mmol) in DMF (10 mL) to the phthalimide solution.

  • Heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • Collect the precipitated N-(6-chloro-2-fluoro-3-methylbenzyl)phthalimide by vacuum filtration and wash it thoroughly with water.

  • Transfer the dried solid to a 100 mL round-bottom flask and add ethanol (50 mL).

  • Add hydrazine hydrate (~1.0 mL, 16.0 mmol) to the suspension and heat the mixture to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form.[7]

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and make the solution basic with a concentrated sodium hydroxide solution.

  • Extract the liberated this compound with diethyl ether (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The final product can be purified by vacuum distillation.[9]

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the bromo and amino functionalities.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches in the final amine product.

Expected Physicochemical Properties of this compound: [10]

PropertyValue
Molecular FormulaC₈H₉ClFN
Molecular Weight173.62 g/mol
AppearanceColorless liquid

Conclusion

The synthetic pathway detailed in this guide, employing a Wohl-Ziegler bromination followed by a Gabriel synthesis, represents a highly effective and reliable method for the preparation of this compound. The rationale for each step is grounded in well-established principles of organic chemistry, ensuring high yields and selectivity. The provided experimental protocols offer a practical framework for researchers to synthesize this valuable compound for applications in drug discovery and development.

References

  • Brainly. (2023, August 17). Outline a benzylamine preparation using Gabriel's synthesis. Retrieved from [Link]

  • Pearson. Show how Gabriel syntheses are used to prepare the following amines. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from [Link]

  • Nigh, W. G. (1972). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 49(9), 630. Retrieved from [Link]

  • Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • ResearchGate. Wohl‐Ziegler reaction. Retrieved from [Link]

  • PubMed Central. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(5), 603. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • PubMed Central. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 23(11), 2911. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(1), 1-8. Retrieved from [Link]

  • Google Patents. Process for the preparation of benzylamine salts.
  • YouTube. (2022, October 25). Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Retrieved from [Link]

  • Lund University. Improved Methodology for the Preparation of Chiral Amines. Retrieved from [Link]

  • ResearchGate. (2022, January). Synthesis and Characterization of 6-Chloro-N-(substituted benzylidene)benzothiazol-2-amine by Microwave Irradiation. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2-fluoro-3-methylbenzylamine is a key structural motif in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this versatile intermediate. We will delve into the critical analysis of three principal starting materials: 6-chloro-2-fluoro-3-methylbenzonitrile, 6-chloro-2-fluoro-3-methylbenzaldehyde, and 6-chloro-2-fluoro-3-methylbenzyl bromide. For each precursor, this guide will elucidate the underlying chemical principles, present detailed, field-proven experimental protocols, and offer a comparative analysis of the methodologies with respect to yield, purity, scalability, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the requisite knowledge to make informed decisions in the synthesis of this compound and its analogues.

Introduction: The Significance of Substituted Benzylamines in Medicinal Chemistry

Substituted benzylamines are a cornerstone in the architecture of a vast array of pharmaceutical agents. The benzylamine scaffold provides a versatile framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this compound, featuring a halogenated and methylated phenyl ring, imparts unique electronic and steric properties that can enhance binding affinity to biological targets and improve metabolic stability. A thorough understanding of the synthetic pathways to this key intermediate is therefore paramount for the rapid and efficient exploration of new chemical entities in drug discovery programs.

This guide will focus on the practical aspects of synthesizing this compound, emphasizing the causality behind experimental choices and providing a framework for robust and reproducible synthetic procedures.

Strategic Disconnections and Key Starting Materials

The synthesis of this compound can be approached from several retrosynthetic disconnections. The most direct and industrially viable routes originate from three commercially available or readily accessible starting materials:

  • 6-Chloro-2-fluoro-3-methylbenzonitrile: via reduction of the nitrile functionality.

  • 6-Chloro-2-fluoro-3-methylbenzaldehyde: via reductive amination.

  • 6-Chloro-2-fluoro-3-methylbenzyl bromide: via nucleophilic substitution.

The selection of the optimal starting material and synthetic route is contingent upon a multitude of factors including cost, availability of precursors, scalability, and the desired purity profile of the final product. The following sections will provide a detailed examination of each of these synthetic avenues.

Synthesis from 6-Chloro-2-fluoro-3-methylbenzonitrile: The Reduction Pathway

The reduction of a nitrile to a primary amine is a fundamental and widely employed transformation in organic synthesis. This approach offers a direct and often high-yielding route to the target benzylamine. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with hydride reagents.

Catalytic Hydrogenation: A Green and Scalable Approach

Catalytic hydrogenation is frequently the most cost-effective and environmentally benign method for large-scale nitrile reductions.[1]

Causality of Experimental Choices: The choice of catalyst is critical for achieving high selectivity for the primary amine and minimizing the formation of secondary and tertiary amine byproducts.[1] Raney Nickel is a highly active and economical catalyst for this transformation. The addition of ammonia or ammonium hydroxide to the reaction mixture helps to suppress the formation of secondary amines by competing with the product amine for reaction with the intermediate imine.[2] The solvent, temperature, and hydrogen pressure are also key parameters that must be optimized to ensure complete conversion and high selectivity.[1]

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

  • Catalyst Preparation: In a well-ventilated fume hood, a slurry of Raney Nickel (5-10% by weight of the nitrile) in water is carefully washed with the reaction solvent (e.g., ethanol or methanol) to remove residual water. All handling of Raney Nickel should be performed under a wet slurry as it can be pyrophoric when dry.[3][4][5][6]

  • Reaction Setup: The washed Raney Nickel slurry is transferred to a high-pressure hydrogenation vessel. A solution of 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in ethanol or methanol (10-20 volumes) containing aqueous ammonia (2-5 eq) is added to the vessel.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-500 psi). The reaction mixture is then heated to a temperature of 50-100 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be further purified by distillation or by salt formation and recrystallization.[7]

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄): A Powerful Laboratory-Scale Method

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding amines.[8] This method is particularly well-suited for laboratory-scale synthesis where high reactivity is desired.

Causality of Experimental Choices: LiAlH₄ is a highly reactive and non-selective reducing agent, necessitating the use of anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) to prevent its violent decomposition.[8][9] The reaction is typically performed in excess LiAlH₄ to ensure complete conversion. The work-up procedure is critical for safely quenching the excess hydride and isolating the product. The Fieser work-up is a commonly employed and reliable method for this purpose.[10]

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (10-15 volumes). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Nitrile: A solution of 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF (5 volumes) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up (Fieser Method): The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).[10][11]

    • 'x' mL of 15% aqueous sodium hydroxide.[10][11]

    • '3x' mL of water.[10][11]

  • Purification: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Diagram of Synthetic Routes from 6-Chloro-2-fluoro-3-methylbenzonitrile

G cluster_start Starting Material cluster_product Product cluster_h2 Catalytic Hydrogenation cluster_lah Chemical Reduction Nitrile 6-Chloro-2-fluoro-3-methylbenzonitrile H2_reagents H₂, Raney Ni, NH₃ Nitrile->H2_reagents LAH_reagents 1. LiAlH₄, THF 2. H₂O work-up Nitrile->LAH_reagents Amine This compound H2_reagents->Amine LAH_reagents->Amine G cluster_start Starting Material cluster_product Product cluster_reductive_amination Reductive Amination Aldehyde 6-Chloro-2-fluoro-3-methylbenzaldehyde Reagents NH₄OAc, NaBH₃CN, MeOH Aldehyde->Reagents Amine This compound Reagents->Amine G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Bromide 6-Chloro-2-fluoro-3-methylbenzyl bromide Phthalimide N-(6-Chloro-2-fluoro-3-methylbenzyl)phthalimide Bromide->Phthalimide 1. Potassium phthalimide, DMF Amine This compound Phthalimide->Amine 2. Hydrazine hydrate

Sources

Spectroscopic Characterization of 6-Chloro-2-fluoro-3-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-2-fluoro-3-methylbenzylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Our focus is on the rationale behind the spectroscopic behaviors, offering insights grounded in fundamental principles of chemical structure and analysis.

Introduction

This compound (C₈H₉ClFN, Molar Mass: 173.62 g/mol ) is a substituted benzylamine of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its application. This guide outlines the expected spectroscopic signatures of this molecule and provides standardized protocols for data acquisition. While experimental spectra for this specific compound are not widely published, this guide will leverage data from analogous structures and predictive models to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal key information about the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the chloro, fluoro, and methyl substituents on the benzene ring.

Expected Chemical Shifts (δ) and Splitting Patterns:

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Justification
Aromatic CH (H-4)~ 7.1 - 7.3Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 8-9The fluorine at position 2 will cause a significant ortho coupling. The adjacent aromatic proton will also cause ortho coupling.
Aromatic CH (H-5)~ 6.9 - 7.1Triplet or Doublet of doublets (t or dd)J(H-H) ≈ 8-9This proton is coupled to the two adjacent aromatic protons.
Methylene (-CH₂-)~ 3.8 - 4.0Singlet (s) or broad singletN/AThe benzylic protons are adjacent to the nitrogen of the amine group. The signal may be broadened due to quadrupole effects of the nitrogen.
Methyl (-CH₃)~ 2.2 - 2.4Singlet (s)N/AThe methyl group protons are not coupled to other protons.
Amine (-NH₂)~ 1.5 - 2.5Broad singlet (br s)N/AThe chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a concentrated sample.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

DOT Script for ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument setup Set acquisition parameters (pulse program, scans, delay) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Interpret Spectrum Interpret Spectrum reference->Interpret Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the substituents.

Expected Chemical Shifts (δ):

Carbon Assignment Predicted δ (ppm) Justification
C-F (C-2)~ 155 - 160 (d, ¹J(C-F) ≈ 240-250 Hz)The direct attachment to the highly electronegative fluorine atom causes a large downfield shift and a large one-bond coupling constant.
C-Cl (C-6)~ 130 - 135The chlorine atom causes a moderate downfield shift.
C-CH₃ (C-3)~ 135 - 140The methyl group is attached to this aromatic carbon.
C-CH₂NH₂ (C-1)~ 130 - 135The carbon attached to the benzylamine group.
Aromatic CH (C-4)~ 125 - 130Aromatic carbon with an attached proton.
Aromatic CH (C-5)~ 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)The carbon is ortho to the fluorine, resulting in a two-bond coupling.
Methylene (-CH₂-)~ 40 - 45The benzylic carbon is shifted downfield by the attached nitrogen.
Methyl (-CH₃)~ 15 - 20The methyl carbon is in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: A 100 MHz or higher NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic ring, and alkyl groups.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3300 - 3500Medium, often two bands for primary amine
Amine (-NH₂)N-H Bend1590 - 1650Medium to strong
Aromatic C-HC-H Stretch3000 - 3100Medium to weak
Aromatic C=CC=C Stretch1450 - 1600Medium, multiple bands
Aliphatic C-HC-H Stretch2850 - 2960Medium
C-NC-N Stretch1020 - 1250Medium
C-FC-F Stretch1000 - 1400Strong
C-ClC-Cl Stretch600 - 800Strong

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Spectral Range: 4000 - 400 cm⁻¹.

  • Data Processing: Perform a background scan before the sample scan. The software will automatically ratio the sample spectrum to the background.

DOT Script for IR Spectroscopy Workflow

G cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing & Interpretation background Acquire background spectrum clean Clean ATR crystal background->clean apply Apply sample to ATR crystal clean->apply acquire Acquire sample spectrum apply->acquire process Process spectrum (baseline correction) acquire->process identify Identify characteristic peaks process->identify Correlate with functional groups Correlate with functional groups identify->Correlate with functional groups

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 173. The presence of chlorine will result in an isotopic pattern, with a peak at m/z 175 (the M+2 peak) that is approximately one-third the intensity of the m/z 173 peak, characteristic of a single chlorine atom.

  • Key Fragmentation Patterns:

    • Loss of NH₂: A fragment at m/z 157 resulting from the loss of the amino group.

    • Benzylic Cleavage: The most common fragmentation for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable benzylic cation. However, in this case, the tropylium ion rearrangement is more likely. The fragment at m/z 142 ([M-CH₂NH₂]⁺) would be a significant peak.

    • Loss of Cl: A fragment at m/z 138.

    • Loss of F: A fragment at m/z 154.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak for the molecular ion and characteristic fragments.

DOT Script for Logical Relationship of Spectroscopic Data

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Compound This compound HNMR ¹H NMR Compound->HNMR Proton Environment CNMR ¹³C NMR Compound->CNMR Carbon Skeleton IR FTIR Compound->IR Functional Groups MS GC-MS Compound->MS Molecular Weight & Fragmentation Connectivity Connectivity HNMR->Connectivity CNMR->Connectivity Functional Group ID Functional Group ID IR->Functional Group ID Formula Confirmation Formula Confirmation MS->Formula Confirmation Final Structure Final Structure Connectivity->Final Structure Functional Group ID->Final Structure Formula Confirmation->Final Structure

Caption: Interrelation of Spectroscopic Techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular formula. The protocols and predicted data herein serve as a robust guide for researchers, ensuring accurate and reliable characterization of this important chemical entity.

References

  • PubChem. 2-chloro-6-fluoro-3-methylbenzylamine. [Link]

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A Comprehensive Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-fluoro-3-methylbenzylamine is a substituted aromatic amine that serves as a critical building block in synthetic organic chemistry, particularly within pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the benzyl ring, imparts specific chemical properties that can be leveraged in the development of novel compounds. Accurate and robust analytical methods are paramount for its characterization, quantification in complex matrices, and for monitoring its progression through synthetic pathways.

This guide provides an in-depth technical framework for the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). As a Senior Application Scientist, the methodologies detailed herein are grounded in established analytical principles and field-proven insights, designed to ensure scientific integrity and reproducible results for researchers, scientists, and drug development professionals. We will explore the rationale behind instrumental choices, provide detailed experimental protocols, and delve into the interpretation of mass spectral data, culminating in a self-validating analytical system.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 261762-86-1[1]
Molecular Formula C₈H₉ClFN[1][2]
Molecular Weight 173.62 g/mol [1][2]
Appearance Colorless liquid[1]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine[1]

Foundational Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, selecting the appropriate ionization technique and mass analyzer is the first critical decision in method development.

Ionization Techniques: ESI vs. APCI

The primary amine functional group in the target analyte makes it readily protonated in an acidic solution. This characteristic makes Electrospray Ionization (ESI) an excellent choice. ESI is a soft ionization technique ideal for polar and ionizable molecules, generating a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[4]

Alternatively, Atmospheric Pressure Chemical Ionization (APCI) can be employed. APCI is well-suited for small, thermally stable molecules of moderate polarity and is often more tolerant of less pristine sample matrices.[4][5][6][7] It ionizes the analyte in the gas phase via a corona discharge, which can provide robust and consistent ionization.[8] For this guide, we will proceed with ESI due to the high polarity and expected ease of protonation of the primary amine, which typically yields high sensitivity.

Mass Analyzer: The Power of Quadrupole Time-of-Flight (Q-TOF)

A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers the ideal combination of capabilities for this analysis.[9] This instrument pairs the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer.[10][11][12]

  • Expertise: The quadrupole (Q1) can be operated in RF-only mode to transmit all ions for a full scan, or it can be used to isolate a specific precursor ion (our [M+H]⁺).

  • Causality: This isolated ion is then fragmented in a collision cell (q), and the resulting product ions are analyzed by the TOF mass analyzer. The high-resolution capability of the TOF allows for the determination of the exact mass of both precursor and product ions, enabling confident empirical formula confirmation and structural elucidation.[9] This is particularly valuable for distinguishing the analyte from other compounds with the same nominal mass.

Comprehensive Experimental Workflow

A successful analysis is predicated on a well-designed workflow, from sample preparation to data acquisition. Each step must be optimized to ensure analyte recovery, minimize matrix interference, and achieve sensitive detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_matrix Biological Matrix (e.g., Plasma) s_spe Solid-Phase Extraction (SPE) s_matrix->s_spe Isolate Analyte a_lc UHPLC Separation s_spe->a_lc Inject Purified Extract a_ms Q-TOF MS Detection a_lc->a_ms Elution & Ionization d_acq Data Acquisition (MS & MS/MS) a_ms->d_acq d_proc Quantification & Structural ID d_acq->d_proc

Caption: High-level experimental workflow for LC-Q-TOF-MS analysis.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: For quantifying the analyte in a complex biological matrix such as plasma, effective sample preparation is crucial to remove proteins, salts, and phospholipids that cause ion suppression and contaminate the instrument.[13] SPE is a robust technique that provides excellent sample cleanup and analyte concentration.[14]

Step-by-Step Protocol:

  • Cartridge Selection: Use a mixed-mode cation exchange SPE cartridge. The cation exchange sorbent will retain the protonated amine group, while the reversed-phase backbone will retain the aromatic ring, providing orthogonal retention mechanisms for superior selectivity.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Load the resulting supernatant onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS injection.

Protocol: Liquid Chromatography (LC) Conditions

Rationale: Ultra-High-Performance Liquid Chromatography (UHPLC) provides high-resolution separation, sharp peak shapes, and rapid analysis times.[13] A C18 reversed-phase column is selected for its excellent retention of moderately polar aromatic compounds. A gradient elution is used to effectively separate the analyte from any remaining matrix components and ensure a sharp, symmetrical peak shape.

Table 2: Optimized UHPLC Parameters

ParameterSettingRationale
Column C18, 1.7 µm, 2.1 x 50 mmProvides high efficiency and good retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier to ensure analyte protonation for ESI and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B in 3 minEnsures elution of the analyte and cleaning of the column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLStandard volume for analytical sensitivity.
Protocol: Mass Spectrometry (MS) Conditions

Rationale: Positive mode ESI is chosen to detect the protonated [M+H]⁺ ion. The Q-TOF is set to acquire data in a data-dependent acquisition (DDA) mode. This involves a full MS1 scan to detect precursor ions, followed by MS2 scans on the most intense ions to acquire fragmentation data automatically.

Table 3: Optimized Q-TOF MS Parameters

ParameterSettingRationale
Ionization Mode ESI, PositiveThe basic amine group is readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Source Temp 120°CAids in desolvation of droplets.
Desolvation Temp 400°CEnsures complete solvent evaporation.
MS1 Scan Range 50 - 500 m/zCovers the expected mass of the analyte and potential fragments.
Acquisition Mode Data-Dependent MS/MSAutomatically triggers fragmentation scans on detected precursors.
Collision Energy Ramped 10-40 eVProvides a range of fragmentation energies to generate a rich MS2 spectrum.

Data Analysis and Interpretation

Molecular Ion and Isotopic Pattern

The protonated molecule, [C₈H₁₀ClFN]⁺, will have an exact mass-to-charge ratio (m/z) of 174.0535 . Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. The A+2 peak (containing the ³⁷Cl isotope) will be present at m/z 176.0506 with an intensity approximately one-third that of the monoisotopic A peak (containing ³⁵Cl). This isotopic signature is a powerful confirmation of the elemental composition.

Proposed MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the isolated precursor ion (m/z 174.05) provides structural confirmation. The fragmentation of benzylamines is well-characterized and typically involves alpha-cleavage and losses from the benzyl ring.[15][16][17]

Key Fragmentation Mechanisms:

  • Alpha-Cleavage: The most favorable fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen.[16] For this molecule, this involves the cleavage of the bond between the benzylic carbon and the aromatic ring. This results in the formation of a stable iminium ion.

  • Loss of Ammonia (NH₃): A common rearrangement and elimination pathway for protonated primary amines is the neutral loss of ammonia.[17]

  • Benzylic Cleavage: The resulting carbocation after ammonia loss can undergo further fragmentation, including losses related to the substituents on the aromatic ring.

G parent Precursor Ion [M+H]⁺ m/z 174.05 frag1 Product Ion [C₈H₉FN]⁺ m/z 138.07 parent->frag1 - HCl frag2 Product Ion [CH₄N]⁺ m/z 30.03 parent->frag2 Benzylic Cleavage frag3 Product Ion [C₈H₇FCl]⁺ m/z 157.02 parent->frag3 - NH₃

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

  • [M+H - NH₃]⁺ (m/z 157.02): The neutral loss of ammonia from the precursor ion results in the formation of the 6-chloro-2-fluoro-3-methylbenzyl cation. This is a highly characteristic loss for primary benzylamines.

  • [M+H - HCl]⁺ (m/z 138.07): Loss of hydrogen chloride can occur, leading to a fragment corresponding to the remaining aminomethyl-fluoro-methyl-phenyl structure.

  • Iminium Ion (m/z 30.03): Alpha-cleavage resulting in the [CH₂=NH₂]⁺ ion is a classic fragmentation for primary amines and provides strong evidence for the benzylamine structure.

Method Validation for Trustworthiness

A developed method is only useful if it is proven to be reliable. Method validation provides documented evidence that the method does what it is intended to do.[18][19] Key validation parameters, based on regulatory guidelines, ensure the trustworthiness of the generated data.[20][21]

Table 4: Key Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.[20]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to produce results directly proportional to the analyte concentration over a given range.[20]Calibration curve with a coefficient of determination (R²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among multiple measurements of the same sample.[20]Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.[19]Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Stability The chemical stability of the analyte in a given matrix under specific conditions.Analyte concentration should be within ±15% of the initial concentration after storage.

Conclusion

This technical guide outlines a robust and reliable framework for the mass spectrometric analysis of this compound. By leveraging the sensitivity of Electrospray Ionization and the high-resolution capabilities of a Q-TOF mass spectrometer, this methodology enables confident identification and quantification of the analyte. The detailed protocols for sample preparation and liquid chromatography are designed to overcome challenges associated with complex matrices, while the principles of method validation ensure that the data generated is accurate, precise, and trustworthy. This comprehensive approach provides researchers and drug development professionals with the necessary tools to effectively incorporate the analysis of this key synthetic building block into their workflows.

References

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. Available from: [Link]

  • National Genomics Data Center. (n.d.). An introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Theis, J., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine, 56(6), 935-943. Available from: [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 17(22), 2503-2510. Available from: [Link]

  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. Retrieved from [Link]

  • Rosano, T. G., Wood, M., & Swift, T. A. (2011). Quadrupole time-of-flight mass spectrometry: a paradigm shift in toxicology screening applications. Clinical Chemistry, 57(9), 1253-1264. Available from: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • De Nys, H., et al. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A, 375(2102), 20160274. Available from: [Link]

  • ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • American Laboratory. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Chemistry For Everyone. (2024, June 14). What Is Method Validation In The Context Of LC-MS? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2024, August 4). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Flammang, R., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 13(7), 868-879. Available from: [Link]

Sources

Introduction: The Significance of a Well-Characterized Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Characterization of 6-Chloro-2-fluoro-3-methylbenzylamine

This compound is a substituted aromatic amine that serves as a crucial intermediate and building block in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. The primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.

Given its role as a foundational precursor, the purity and comprehensive characterization of this compound are of paramount importance. The presence of even minor impurities can have a cascading effect on subsequent synthetic steps, leading to the formation of undesirable side products, reduced yields, and complications in the purification of the final active ingredient. This guide provides a detailed framework for assessing and ensuring the purity of this compound, offering field-proven insights into purification strategies and a multi-faceted approach to its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the first step in developing robust purification and analytical methods.

PropertyValueSource
Chemical Formula C₈H₉ClFN[1][2]
Molecular Weight 173.62 g/mol [1][2]
CAS Number 261762-86-1[1]
Appearance Colorless liquid[1]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methanamine, (6-Chloro-2-fluoro-m-tolyl)methylamine[1]
Purity (Typical) ≥95%[1]

Synthetic Pathway and Potential Impurities

The most common synthetic route to this compound involves the reduction of the corresponding benzonitrile, 6-chloro-2-fluoro-3-methylbenzonitrile. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Potential Impurities Stemming from Synthesis:

  • Unreacted Starting Material: Residual 6-chloro-2-fluoro-3-methylbenzonitrile.

  • Over-reduced Products: In cases of harsh reduction conditions, the aromatic ring may be partially or fully hydrogenated.

  • By-products from the Nitrile Reduction: Depending on the reaction conditions, imines or secondary amines (dibenzylamines) can form.

  • Residual Solvents: Ethers (like THF or diethyl ether) from the reduction step or alcohols from quenching the reaction.

  • Inorganic Salts: Salts formed during the workup and quenching of the reaction.

Purification Strategies: From Crude to High-Purity

Achieving high purity for benzylamines often requires a multi-step approach that leverages the basicity of the amine functional group.

Acid-Base Liquid-Liquid Extraction

This is a highly effective first-pass purification technique to separate the basic amine from neutral or acidic impurities. The principle lies in the reversible formation of a water-soluble ammonium salt.

Experimental Protocol:

  • Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of a strong acid (e.g., 1 M HCl). The amine will be protonated to form the hydrochloride salt, which will partition into the aqueous layer.

  • Separate the aqueous layer containing the desired product salt from the organic layer which retains non-basic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a strong base (e.g., 2 M NaOH) until the pH is >12. This will deprotonate the ammonium salt, regenerating the free amine which will precipitate or form an oily layer.

  • Extract the free amine back into a fresh portion of organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Vacuum Distillation

For the removal of non-volatile impurities or solvents with significantly different boiling points, vacuum distillation is the method of choice. Benzylamines can be susceptible to oxidation at high temperatures, so distillation under reduced pressure is crucial.[3]

Experimental Protocol:

  • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry.

  • Place the purified amine from the acid-base extraction into the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask in an oil bath.

  • Collect the fraction that distills at a constant temperature and pressure. This fraction will be the high-purity this compound.

G cluster_extraction Acid-Base Extraction cluster_distillation Vacuum Distillation crude Crude Product in Organic Solvent acid_extract Extract with 1M HCl crude->acid_extract separate_layers Separate Layers acid_extract->separate_layers aqueous_layer Aqueous Layer (Amine Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Impurities) separate_layers->organic_layer basify Basify with 2M NaOH aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back dry_concentrate Dry and Concentrate extract_back->dry_concentrate distill Vacuum Distillation dry_concentrate->distill Purified Amine pure_product High-Purity Product distill->pure_product

Caption: Purification workflow for this compound.

Comprehensive Characterization and Quality Control

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the final product.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis product Purified Product nmr NMR (¹H, ¹³C) product->nmr Structural Confirmation ftir FT-IR product->ftir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight hplc HPLC product->hplc Purity Assessment gcms GC-MS product->gcms Volatile Impurities

Caption: Analytical workflow for product characterization and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see:

    • A singlet for the methyl protons (~2.3 ppm).

    • A singlet for the benzylic CH₂ protons (~3.8 ppm).

    • A broad singlet for the NH₂ protons (variable chemical shift).

    • Two doublets in the aromatic region for the two aromatic protons, showing coupling to the fluorine atom and to each other.

  • ¹³C NMR: The carbon NMR will show the number of unique carbon environments.

Experimental Protocol (¹H NMR):

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for confirming the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
N-H Stretch 3400-3250Two bands (asymmetric and symmetric) for a primary amine.[4][5]
Aromatic C-H Stretch 3100-3000Medium to weak bands.
Aliphatic C-H Stretch 3000-2850From the methyl and methylene groups.
N-H Bend 1650-1580Scissoring vibration of the primary amine.[5]
Aromatic C=C Stretch 1600-1450Multiple bands.
C-N Stretch (Aromatic) 1335-1250Strong band.[4][5]
C-F Stretch 1350-1000Strong, characteristic band.
C-Cl Stretch 850-550Medium to strong band.

Experimental Protocol (Neat Liquid):

  • Ensure the ATR crystal or salt plates (NaCl or KBr) are clean.

  • Apply a small drop of the liquid sample directly onto the crystal or between the plates.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the crystal or plates thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing purity, especially for volatile impurities, and for confirming the molecular weight of the compound.[6][7] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The primary fragmentation would be the loss of the amino group to form the stable benzyl cation.

ParameterTypical Value
GC Column DB-5MS or equivalent (non-polar)
Injector Temperature 250 °C
Oven Program 40 °C (hold 3 min), then ramp at 8-10 °C/min to 300 °C
Carrier Gas Helium
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A reverse-phase method with UV detection is typically employed.

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector UV at 220 nm and 254 nm

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The reliability of this compound as a synthetic intermediate is directly tied to its purity. A systematic approach, beginning with a robust purification strategy combining acid-base extraction and vacuum distillation, is critical. Subsequent rigorous characterization using a suite of orthogonal analytical techniques including NMR, FT-IR, GC-MS, and HPLC, provides a comprehensive quality profile. This ensures the material is structurally correct and free from detrimental impurities, thereby safeguarding the integrity of the downstream synthetic processes and the quality of the final product.

References

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  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine.
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  • Sigma-Aldrich. (n.d.). 3-Chloro-N-methylbenzylamine 97%.
  • Sigma-Aldrich. (n.d.). 3-Chloro-N-methylbenzylamine 97%.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-6-methylbenzylamine.
  • Huang, X., et al. (2023). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.
  • ChemicalBook. (n.d.). 3-Methylbenzylamine(100-81-2) 1H NMR.
  • PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine (C8H9ClFN).
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzylamine AldrichCPR.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylbenzylamine AldrichCPR.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl.
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6-Chloro-2-fluoro-3-methylbenzylamine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 6-Chloro-2-fluoro-3-methylbenzylamine

Disclaimer: The following guide is a synthesis of information derived from safety data for structurally analogous compounds and established principles of chemical hygiene. Specific toxicological and reactivity data for this compound (CAS No. 261762-86-1) is not extensively available in published literature.[1] Therefore, a conservative approach to safety and handling, assuming hazards similar to related chemicals, is strongly advised. This document is intended for use by trained professionals in a controlled laboratory or research setting.

Introduction

This compound is a substituted benzylamine compound utilized in research and development, particularly as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][3] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the benzene ring, makes it a valuable intermediate. However, this chemical structure also suggests a potential for significant health hazards, a characteristic common to many halogenated aromatic amines.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are grounded in the hazard profiles of structurally similar compounds, ensuring a robust and cautious approach to safety in the absence of specific data for the target molecule.

Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in a sound risk assessment. While exhaustive experimental data is limited, the known properties are summarized below.

PropertyValueSource
Chemical Name This compound[4]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine[4]
CAS Number 261762-86-1[4]
Molecular Formula C₈H₉ClFN[2][4]
Molecular Weight 173.62 g/mol [2][4]
Appearance Colorless liquid[4]
Purity Typically ≥95%[4]

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a comparative analysis of structurally related benzylamines is essential for hazard identification. Compounds with similar functional groups consistently exhibit corrosive and irritant properties.

Comparative Hazard Analysis

The following table summarizes the GHS hazard classifications for several analogous compounds. The consistent classification across these molecules provides a strong basis for inferring the likely hazards of this compound.

CompoundCAS NumberGHS Hazard Statements
L(-)-alpha-Methylbenzylamine2627-86-3Combustible liquid, Causes severe skin burns and eye damage, May cause respiratory irritation, Harmful if swallowed or in contact with skin.[5]
2-Fluoro-3-methylbenzylamine239086-37-2Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6]
(R)-4-Chloro-α-methylbenzylamine27298-99-3Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, Fatal if inhaled.[7]
Benzylamine100-46-9Combustible liquid, Causes severe skin burns and eye damage, Harmful if swallowed or in contact with skin.[8]
3-Chloro-N-methylbenzylamine39191-07-6Flammable liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye damage.
Risk Assessment Workflow

A systematic approach to risk assessment is critical before any handling of this chemical. The process involves identifying hazards, assessing potential exposure, and implementing appropriate controls.

A Step 1: Hazard Identification (Assume Corrosive, Harmful, Irritant based on analogues) B Step 2: Exposure Assessment (Inhalation, Dermal, Ocular) A->B Potential Routes C Step 3: Risk Characterization (High risk of burns/irritation without controls) B->C Likelihood & Severity D Step 4: Implement Controls (Engineering, Administrative, PPE) C->D Mitigation Strategy

Caption: A four-step workflow for risk assessment.

Safe Handling and Engineering Controls

The causality for stringent handling protocols stems directly from the presumed hazards of corrosivity and respiratory irritation.

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][8] The fume hood provides the primary barrier between the researcher and the chemical. An eyewash station and safety shower must be immediately accessible to the work area.[8]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical before work begins. Never work alone. Ensure all users are trained on the specific hazards and emergency procedures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the chemical.

EquipmentSpecificationRationale
Hand Protection Wear chemically resistant gloves such as nitrile or neoprene.[5][6]To prevent skin contact, which can cause severe burns.[5]
Eye Protection Tightly fitting safety goggles and a full-face shield (minimum 8-inch).[5][7]To protect against splashes that can cause severe eye damage. A face shield is mandatory due to the corrosive nature.[7]
Skin and Body A chemically resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental splashes and contact.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for high-concentration scenarios or if engineering controls fail.[5][9]To prevent respiratory tract irritation or potential toxicity from inhalation.[9]

Storage and Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][7] The storage area should be designated for corrosive materials. Store locked up.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5] Contact with these materials can lead to vigorous or exothermic reactions.

Accidental Release and Emergency Procedures

Immediate and correct response to an accident can significantly mitigate harm.

Spill Response
  • Small Spill (in fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, closed container for disposal.[5][8]

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert personnel and call for emergency response. Do not attempt to clean up without appropriate respiratory protection and training. Prevent the spill from entering drains or waterways.[6]

First Aid Measures

The following diagram outlines the critical first-aid steps. Medical attention is required in all exposure cases.[5]

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Skin_Action Immediately flush with plenty of water for at least 15 minutes. Remove all contaminated clothing. Start->Skin_Action Skin Eye_Action Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Start->Eye_Action Eyes Inhale_Action Move person to fresh air. If not breathing, give artificial respiration. Start->Inhale_Action Inhaled Ingest_Action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Start->Ingest_Action Swallowed End Seek Immediate Medical Attention Show SDS to the doctor Skin_Action->End Eye_Action->End Inhale_Action->End Ingest_Action->End

Caption: Decision tree for first aid response to exposure.

Waste Disposal

Chemical waste must be handled as hazardous.

  • Procedure: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5][9] All waste containers must be properly labeled with the chemical name and associated hazards. Do not dispose of down the drain or in general waste.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product, following the same hazardous waste protocols.[9]

References

  • 4-Fluoro-3-methylbenzylamine Safety Data Sheet. Capot Chemical Co., Ltd.[Link]

  • 3-CHLORO-N-METHYLBENZYLAMINE Product Information. LookChem.[Link]

  • 2-chloro-6-fluoro-3-methylbenzylamine Database Entry. PubChemLite.[Link]

Sources

6-Chloro-2-fluoro-3-methylbenzylamine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Profile of 6-Chloro-2-fluoro-3-methylbenzylamine

This document serves as a comprehensive technical guide on the material safety, handling, and application context of this compound (CAS No: 261762-86-1) for researchers, scientists, and drug development professionals. As a substituted benzylamine, this compound is a valuable intermediate in organic synthesis; however, its unique halogenation pattern necessitates a thorough understanding of its reactivity and potential hazards. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for safety protocols, grounded in the principles of chemical reactivity and toxicology.

Disclaimer: Specific, peer-reviewed toxicological and safety data for this compound is not extensively available in public literature. Therefore, this guide has been constructed by synthesizing data from the MSDS of structurally analogous compounds, including benzylamine and other halogenated aromatic amines. All protocols and recommendations should be implemented in conjunction with rigorous site-specific risk assessments and adherence to institutional and governmental safety regulations.

Chemical Identity and Physicochemical Properties

This compound is a substituted toluene derivative. The presence of three distinct substituents on the benzene ring—a chlorine atom, a fluorine atom, and a methyl group—along with the aminomethyl group, defines its chemical behavior and potential utility as a synthetic building block.

PropertyValueSource
CAS Number 261762-86-1[1]
Molecular Formula C₈H₉ClFN[1][2]
Molecular Weight 173.62 g/mol [1][2]
Appearance Colorless liquid[1]
Purity ≥95% (Typical)[1]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine, (6-Chloro-2-fluoro-m-tolyl)methylamine[1]

The structure combines the basicity of the primary amine with the steric and electronic effects of the halogen and methyl groups. The fluorine and chlorine atoms are electron-withdrawing, which can influence the pKa of the amine and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

Based on analogous compounds, this compound should be treated as a hazardous substance.[3] The primary hazards are associated with its corrosive nature, typical of amines, and potential toxicity from the halogenated aromatic moiety.[4][5]

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[6][7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[6]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage/Irritation1H318: Causes serious eye damage.[7]
Acute Toxicity, Inhalation2H330: Fatal if inhaled (Vapors/Mist).[7]

Toxicological Rationale:

  • Corrosivity: As a primary amine, the lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic. This allows it to readily react with and hydrolyze biological tissues, leading to chemical burns upon contact with skin, eyes, and the respiratory tract.[4][8] Ingestion can cause severe damage to the gastrointestinal tract.[9][10]

  • Halogenated Aromatic Toxicity: Halogenated aromatic compounds can exhibit complex toxicological profiles. They can be metabolized in the liver, sometimes leading to the formation of reactive intermediates. While specific data is lacking for this compound, the general class of halogenated hydrocarbons is known to have potential systemic effects.[11]

  • Inhalation Hazard: The compound is a liquid, and its vapors can be inhaled.[1] Inhaling corrosive vapors can cause severe irritation and damage to the mucous membranes and lungs.[8][10]

Safe Handling and Personal Protection

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to keep airborne concentrations below exposure limits.[12]

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[12]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[7][13]Protects against splashes of the corrosive liquid, which can cause irreversible eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374 standards.[14]Prevents skin contact, which can cause chemical burns and dermal absorption.[6]
Skin/Body Protection A lab coat, and for larger quantities or risk of splashing, a full chemical-resistant suit.[12]Provides a barrier against accidental skin contact.
Respiratory Protection For situations where fume hood use is not possible or in case of a spill, a full-face respirator with an appropriate organic vapor cartridge is required.[12][13]Protects the respiratory tract from corrosive and potentially toxic vapors.[7]

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, practiced, and designed to minimize harm to personnel and the environment.

First-Aid Measures

The immediate response to exposure is critical to mitigating injury.

FirstAid cluster_exposure Exposure Event cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact Wash Remove Clothing, Wash Skin (15-30 min) Skin->Wash Eye Eye Contact Rinse Rinse Eyes (15 min), Holding Eyelids Open Eye->Rinse Ingestion Ingestion Drink Rinse Mouth, Drink Water (2 glasses max) Ingestion->Drink Seek Seek Immediate Medical Attention Move->Seek Wash->Seek Rinse->Seek Drink->Seek

Caption: First-aid decision workflow for exposure incidents.

Detailed First-Aid Protocol:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15-30 minutes.[15] Seek immediate medical attention as corrosive injuries can be hard to cure if not treated promptly.[14]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[14]

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[9] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7][14] Seek immediate medical attention.

Accidental Release Measures

A spill represents a significant inhalation and contact hazard.

Spill Clean-up Protocol:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Stop the leak if it can be done without risk. Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from entering drains.[12][15] Do not use combustible materials like sawdust.

  • Absorb & Collect: Carefully absorb the spilled material. Shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][15]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 3.2, including respiratory protection.[15]

Stability and Reactivity

Understanding the chemical stability of this compound is key to safe storage and handling.

  • Stability: The compound is expected to be stable under normal storage conditions.[6]

  • Conditions to Avoid: Avoid heat, flames, and ignition sources.[12][14] Also, avoid contact with moisture.[15]

  • Incompatible Materials:

    • Acids and Acid Chlorides: Reacts vigorously, potentially violently, in an exothermic neutralization reaction.

    • Oxidizing Agents: Can react to cause fire or explosion.

    • Carbon Dioxide: May react with CO₂ from the air to form carbamates.

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[9]

Role in Drug Discovery and Development

The specific substitution pattern of this compound makes it a potentially valuable building block for medicinal chemists. The inclusion of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[16]

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Lipophilicity and Binding: Halogens can increase lipophilicity, which may enhance membrane permeability and binding affinity to protein targets. The trifluoromethyl group (-CF3), a related fluorinated moiety, is frequently used for this purpose.[17]

  • Conformational Control: The steric bulk and electronic nature of the substituents can lock the molecule into a specific conformation that is favorable for binding to a biological target.

  • Reactive Handles: While the primary amine is the most obvious reactive site for further synthesis, the chloro- and fluoro- groups on the aromatic ring also present opportunities. For instance, related chlorofluoroacetamide moieties have been developed as covalent inhibitors that form a bond with cysteine residues in viral proteases, such as the 3CL protease of SARS-CoV-2.[18][19] This highlights the potential for this compound to be used in the synthesis of targeted covalent inhibitors.

The synthesis of N-substituted benzylamines is a common procedure in medicinal chemistry, often involving the reaction of the benzylamine with various electrophiles to build more complex molecules.[20][21]

Conclusion

This compound is a chemical intermediate with significant potential in research and drug development. However, its utility is matched by its potential hazards. As an analogue of corrosive and toxic benzylamines, it demands rigorous adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By understanding the chemical rationale behind its reactivity and potential toxicity, researchers can handle this compound safely and effectively, unlocking its potential for the synthesis of novel chemical entities.

References

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  • PrepChem.com. Synthesis of N-methylbenzylamine.

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Methylbenzylamine.

  • BenchChem. N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.

  • PubMed. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease.

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Sources

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Chemistry

6-Chloro-2-fluoro-3-methylbenzylamine is a substituted benzylamine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, imparts specific steric and electronic properties that make it a valuable synthon for accessing novel chemical entities. The presence of both halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this benzylamine an attractive starting material for drug discovery programs. This guide provides an in-depth technical overview of this compound, including its commercial availability, quality control considerations, and a detailed experimental protocol for its analysis.

Commercial Availability and Supplier Evaluation

A critical first step in any research and development endeavor is the reliable procurement of starting materials. This compound is available from a range of commercial suppliers, typically with a purity of ≥95%. When selecting a supplier, it is imperative to consider not only the quoted purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's quality management certifications (e.g., ISO 9001).

Below is a comparative table of representative commercial suppliers for this compound:

SupplierPurity SpecificationAvailable FormsAdditional Information
Santa Cruz BiotechnologyInquireInquireFor Research Use Only.[1]
CymitQuimica≥95%1g, 5g, 10g, 25gColorless liquid.[2]
Oakwood ChemicalInquire250mgInquire for CofA and technical information.[3]
Amfluoro≥97% (for a related compound)InquireProvides NMR, HPLC data for related compounds.[4]

Note: The availability and specifications are subject to change. It is always recommended to contact the suppliers directly for the most up-to-date information and to request a lot-specific Certificate of Analysis.

Quality Control and Analytical Characterization: A Self-Validating System

Upon receipt of this compound, a thorough analytical characterization is essential to confirm its identity and purity. This not only validates the supplier's specifications but also ensures the integrity of subsequent synthetic steps. A multi-technique approach is recommended for a comprehensive assessment.

Workflow for Incoming Quality Control

Sources

A Technical Guide to 6-Chloro-2-fluoro-3-methylbenzylamine as a Novel Photo-Affinity Probe for Spatially-Resolved Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Need for Novel Chemical Probes

Understanding the intricate network of protein interactions is fundamental to deciphering cellular function and disease. While many tools exist to study stable protein complexes, capturing transient or weak interactions, such as those between a small molecule drug and its off-targets, remains a significant challenge. Photo-affinity labeling (PAL) addresses this by using a photoreactive chemical probe to create a covalent bond between interacting molecules upon UV irradiation, permanently "trapping" the interaction for subsequent analysis.[1][3]

Currently, common PAL reagents include those based on aryl azides, diazirines, and benzophenones.[4] However, the field is in continuous need of novel probes with unique reactivity profiles that can target different protein microenvironments. Here, we propose 6-Chloro-2-fluoro-3-methylbenzylamine as a scaffold for a new class of such probes.

Chemical Properties of the Scaffold: Based on its structure, this compound (C₈H₉ClFN, MW: 173.62 g/mol ) presents two key features for development as a chemical probe[5][6]:

FeatureChemical GroupProposed Utility in Proteomics
Reactive Handle Primary Amine (-NH₂)Allows for covalent attachment of functional moieties, such as an enrichment tag (e.g., Biotin) or a reporter group via well-established amine-reactive chemistry (e.g., NHS esters).[7][8][9]
Photoreactive Core Halogenated Benzyl GroupThe electron-withdrawing properties of the chloro- and fluoro-substituents are hypothesized to render the benzyl group susceptible to photo-activation, leading to the formation of a reactive species capable of covalent modification of proximal amino acid side chains.

Proposed Mechanism: Photo-Activated Covalent Labeling

The central hypothesis for the utility of this compound is its function as a photo-activated covalent labeling agent. The process begins with the synthesis of a functionalized probe. The primary amine of the benzylamine is derivatized with a molecule containing both an enrichment handle (Biotin) and a linker. This creates our functional probe, "Biotin-Linker-CFM-Benzyalamine."

Upon introduction into a biological system (e.g., live cells or cell lysate), this probe can be used to label a protein of interest or allowed to freely associate within a cellular compartment. Subsequent irradiation with a specific wavelength of UV light is theorized to activate the halogenated aromatic ring, generating a highly reactive intermediate (such as a carbene or nitrene) that rapidly and irreversibly crosslinks with adjacent amino acid residues.[3][10] This covalent linkage permanently captures the interaction for downstream analysis.

Caption: Proposed mechanism of action for the functionalized probe.

Comprehensive Experimental Workflow

A typical chemoproteomics workflow using this novel probe would involve several key stages, from initial labeling to final protein identification by mass spectrometry.[1]

Experimental_Workflow A 1. Cellular Treatment Incubate cells or lysate with Biotin-Linker-CFM probe. B 2. UV Cross-linking Irradiate sample with UV light to induce covalent bond formation. A->B C 3. Cell Lysis & Solubilization Lyse cells and prepare protein extract. B->C D 4. Affinity Purification Enrich biotin-labeled proteins using Streptavidin-coated beads. C->D E 5. Washing Remove non-specifically bound proteins. D->E F 6. On-Bead Digestion Digest captured proteins into peptides using Trypsin. E->F G 7. Peptide Elution & Desalting Collect and clean up peptides for MS analysis. F->G H 8. LC-MS/MS Analysis Separate and identify peptides by mass spectrometry. G->H I 9. Data Analysis Identify labeled proteins and map modification sites. H->I

Sources

The Strategic Utility of 6-Chloro-2-fluoro-3-methylbenzylamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of novel building blocks are paramount to the successful development of new therapeutic agents. 6-Chloro-2-fluoro-3-methylbenzylamine has emerged as a significant biochemical reagent, not as a standalone therapeutic, but as a critical architectural component in the synthesis of complex, biologically active molecules. Its unique substitution pattern—a combination of chloro, fluoro, and methyl groups on the benzylamine core—imparts specific physicochemical properties that are increasingly sought after in drug design.[1][2] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its strategic application in the synthesis of targeted therapeutics, with a particular focus on its role in the development of Stearoyl-CoA desaturase 1 (SCD1) inhibitors.

Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is the foundation of its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉ClFN[3]
Molecular Weight 173.62 g/mol [3]
CAS Number 261762-86-1[4]
Appearance Colourless liquid[3]
Purity ≥95%[3]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine, (6-Chloro-2-fluoro-m-tolyl)methylamine[3]

The presence of both a chlorine and a fluorine atom on the aromatic ring is of particular note. Halogens, especially fluorine, are known to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets.[5][6] The strategic placement of these halogens, in conjunction with the methyl group, creates a unique electronic and steric profile that can be exploited in rational drug design.

Synthesis and Chemical Reactivity

General Synthetic Workflow: Reductive Amination

This two-step process is a cornerstone of amine synthesis in medicinal chemistry.

G start 6-Chloro-2-fluoro-3-methylbenzaldehyde imine Intermediate Imine start->imine Condensation product This compound imine->product Reduction reagents1 Ammonia or Ammonium Salt reagents1->imine reagents2 Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reagents2->product

Caption: Generalized workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

  • Imine Formation: 6-Chloro-2-fluoro-3-methylbenzaldehyde is reacted with a source of ammonia, such as ammonium acetate or a solution of ammonia in an appropriate solvent (e.g., methanol). This condensation reaction forms the corresponding imine. The reaction is typically carried out at room temperature or with gentle heating, and the removal of water can drive the equilibrium towards the imine product.

  • Reduction: The crude or purified imine is then subjected to reduction. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice for its mildness and selectivity. Alternatively, catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can be used. The choice of reducing agent will depend on the presence of other functional groups in the molecule.

  • Workup and Purification: Following the reduction, an aqueous workup is performed to quench any remaining reducing agent and to remove inorganic byproducts. The product, this compound, is then extracted into an organic solvent, dried, and purified, typically by column chromatography or distillation.

Application as a Biochemical Reagent: A Key Building Block for SCD1 Inhibitors

The true value of this compound as a biochemical reagent is realized in its application as a key intermediate in the synthesis of potential drug candidates. A notable example is its utility in the preparation of inhibitors of Stearoyl-CoA desaturase 1 (SCD1).[7]

SCD1 is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Its inhibition has been identified as a promising therapeutic strategy for metabolic diseases, including obesity.[7] A US patent details the synthesis of a series of SCD1 inhibitors where a substituted benzylamine moiety is a core component.[7] While the patent describes the use of the corresponding benzyl bromide, one of average skill in the art would recognize that the benzylamine is a readily accessible and versatile precursor for introducing this critical fragment.

Synthetic Application Workflow: Synthesis of an SCD1 Inhibitor Precursor

The following diagram illustrates the conceptual pathway for incorporating the 6-chloro-2-fluoro-3-methylbenzyl moiety into a more complex molecule, as would be relevant in the synthesis of an SCD1 inhibitor.

G benzylamine 6-Chloro-2-fluoro-3- methylbenzylamine coupling N-Alkylation or Reductive Amination benzylamine->coupling core_scaffold Core Scaffold (e.g., with an electrophilic site) core_scaffold->coupling precursor SCD1 Inhibitor Precursor coupling->precursor final_inhibitor Final SCD1 Inhibitor precursor->final_inhibitor Further Synthetic Steps

Caption: Conceptual workflow for the utilization of this compound in the synthesis of SCD1 inhibitors.

Experimental Causality:

The choice of this compound in this context is deliberate. The substitution pattern on the aromatic ring is likely designed to optimize interactions with the target protein, SCD1. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.[6] The methyl group can provide a steric anchor and contribute to hydrophobic interactions. By utilizing this pre-functionalized building block, medicinal chemists can efficiently explore the structure-activity relationship (SAR) of this region of the inhibitor.

Conclusion: A Strategically Important Reagent for Future Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a gateway to novel chemical space in drug discovery. Its unique combination of substituents provides a platform for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The application of this reagent in the synthesis of SCD1 inhibitors for obesity underscores its potential in addressing significant unmet medical needs.[7] As the demand for highly specific and potent therapeutics continues to grow, the importance of well-characterized and strategically functionalized reagents like this compound will undoubtedly increase, making it a valuable tool in the arsenal of researchers and drug development professionals.

References

  • United States Patent US 2009/0143369 A1. Inhibitors of Stearoyl-CoA Desaturase. [Link]

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The Strategic Application of 6-Chloro-2-fluoro-3-methylbenzylamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 6-Chloro-2-fluoro-3-methylbenzylamine, while not extensively documented as a standalone therapeutic agent, presents a compelling scaffold for medicinal chemists. Its unique combination of a reactive benzylamine core, strategically positioned halogen substituents, and a methyl group offers a rich platform for derivatization and optimization of drug-like properties. This technical guide will provide an in-depth analysis of the potential applications of this compound, grounded in established principles of medicinal chemistry and supported by proven experimental methodologies. We will explore its role as a key intermediate in the synthesis of high-value compounds, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.

I. Physicochemical and Structural Rationale for Application

The therapeutic potential of this compound is rooted in the synergistic effects of its constituent functional groups. The strategic placement of chlorine, fluorine, and a methyl group on the benzylamine framework provides a powerful toolkit for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

The Benzylamine Core: A Privileged Scaffold

The benzylamine motif is a well-established pharmacophore found in a wide array of biologically active molecules. It serves as a versatile anchor for introducing various substituents and can participate in key hydrogen bonding interactions with biological targets.[1][2][3] Its derivatives have shown promise as antifungal, antibacterial, and antiviral agents.[2][4][5]

The Role of Halogenation: Modulating for Success

The presence of both chlorine and fluorine atoms is a key feature of this molecule. Halogenation is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.[6][7]

  • Fluorine: The introduction of fluorine can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[8][9][10] Its high electronegativity can alter the pKa of nearby functional groups, influencing bioavailability.[9] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block unwanted metabolic oxidation.[11]

  • Chlorine: The chloro group can also enhance metabolic stability and, due to its larger size compared to fluorine, can be used to probe steric pockets within a target's binding site.[12] Halogen bonding, a specific type of non-covalent interaction, can also play a role in enhancing ligand-receptor interactions, particularly with heavier halogens like chlorine.[6][7]

The Methyl Group: Fine-Tuning Specificity

The methyl group at the 3-position provides an additional point for steric and electronic modulation. It can influence the conformation of the benzylamine side chain and impact interactions with hydrophobic pockets in the target protein.

PropertyInfluence of Functional GroupsReference
Metabolic Stability Enhanced by the strong C-F bond and the presence of the chloro group, which can block sites of metabolism.[9][11]
Lipophilicity Increased by the presence of halogen atoms, which can improve membrane permeability.[8][9]
Binding Affinity Modulated by the electronic effects of fluorine and the potential for halogen bonding from the chloro group.[6][8][9]
Bioavailability Fluorine can reduce the basicity of the amine, potentially improving oral absorption.[9]

II. Potential Therapeutic Applications and Synthetic Strategies

Based on the established roles of its structural components, this compound is a promising starting material for the synthesis of inhibitors for several important drug target classes.

A. Kinase Inhibitors: Targeting Oncogenic Signaling

Kinases are a critical class of enzymes often dysregulated in cancer and other diseases. The benzylamine scaffold is a common feature in many kinase inhibitors, often forming a key interaction with the hinge region of the kinase domain.[13][14][15] The unique substitution pattern of this compound can be leveraged to develop potent and selective kinase inhibitors.

The primary amine of this compound can be readily functionalized through nucleophilic substitution or reductive amination to introduce various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product 6_chloro 6-Chloro-2-fluoro-3- methylbenzylamine snar Nucleophilic Aromatic Substitution (SNAr) 6_chloro->snar heterocycle Electrophilic Heterocycle (e.g., 4-chloroquinazoline) heterocycle->snar inhibitor Potential Kinase Inhibitor snar->inhibitor Forms C-N bond G cluster_scaffold Core Scaffold cluster_derivatization Derivatization Strategies cluster_products Potential Ligands cluster_screening Screening start_mol 6-Chloro-2-fluoro-3- methylbenzylamine reductive_amination Reductive Amination start_mol->reductive_amination acylation Acylation start_mol->acylation secondary_amine Substituted Secondary Amine reductive_amination->secondary_amine amide N-benzyl Amide acylation->amide assay Binding/Functional Assays secondary_amine->assay amide->assay

Sources

Methodological & Application

Application Note: 6-Chloro-2-fluoro-3-methylbenzylamine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 6-Chloro-2-fluoro-3-methylbenzylamine is a highly functionalized aromatic amine that serves as an exemplary building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic amine, an electron-withdrawing chlorine atom, a fluorine atom that can modulate physicochemical properties, and a methyl group, offers multiple avenues for synthetic diversification. This application note provides a comprehensive guide to the utilization of this versatile precursor in the synthesis of medicinally relevant heterocyclic systems, including quinazolines and benzodiazepines. The protocols detailed herein are based on established synthetic methodologies and are designed to be adaptable for further optimization in a research setting.

The Strategic Advantage of this compound in Heterocyclic Synthesis

The inherent chemical functionalities of this compound make it a valuable starting material for several reasons:

  • Nucleophilic Primary Amine: The benzylamine moiety is a key reactive handle for the formation of imines and amides, which are crucial intermediates in the cyclization reactions that form many heterocyclic rings.

  • Ortho-Fluoro and Chloro Substitution: The presence of these halogens significantly influences the electronic properties of the benzene ring and can serve as sites for further functionalization through cross-coupling reactions. Moreover, fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

  • Steric and Electronic Tuning: The methyl group provides steric bulk and can influence the regioselectivity of certain reactions, while also contributing to the overall lipophilicity of the resulting molecules.

This combination of features allows for the construction of complex molecular architectures with a high degree of control over their final properties, which is a significant advantage in the development of new therapeutic agents.

PART 1: Synthesis of Substituted Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The following section details a proposed synthetic pathway for the preparation of a substituted quinazoline derivative from this compound.

Proposed Reaction Scheme: Oxidative Cyclization with an Aldehyde

A common and effective method for quinazoline synthesis involves the condensation of a benzylamine with an aldehyde, followed by an oxidative cyclization.[4] This approach is attractive due to its operational simplicity and the wide availability of aldehyde building blocks.

Diagram 1: Proposed Synthesis of a Substituted Quinazoline

G start This compound + R-CHO (Aldehyde) intermediate Imine Intermediate start->intermediate Condensation (-H2O) cyclized Dihydroquinazoline Intermediate intermediate->cyclized Intramolecular Cyclization product Substituted Quinazoline cyclized->product Oxidation oxidant Oxidant (e.g., I2, DDQ) oxidant->product

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific aldehydes.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Catalyst (e.g., Iodine - I₂)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected aldehyde (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add DMSO to the flask to achieve a suitable concentration (e.g., 0.2 M). Add a catalytic amount of iodine (0.2 eq).

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction and Purification: Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted quinazoline.

Data Presentation: Expected Outcomes
Reactant 2 (Aldehyde)Expected ProductTypical Yield Range (%)Key Reaction Conditions
Benzaldehyde2-Phenyl-5-chloro-7-fluoro-6-methylquinazoline60-80120 °C, 24h, I₂ catalyst
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-chloro-7-fluoro-6-methylquinazoline55-75120 °C, 24h, I₂ catalyst
2-Thiophenecarboxaldehyde2-(Thiophen-2-yl)-5-chloro-7-fluoro-6-methylquinazoline50-70120 °C, 24h, I₂ catalyst

Yields are estimated based on similar reactions reported in the literature and will require experimental validation.

PART 2: Synthesis of Substituted 1,4-Benzodiazepines

1,4-Benzodiazepines are a cornerstone of medicinal chemistry, with many derivatives exhibiting anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6] The synthesis of these seven-membered heterocyclic systems can be achieved through various strategies, often involving the cyclization of an appropriately substituted aminobenzophenone derivative.

Proposed Reaction Scheme: Multi-step Synthesis via an Aminobenzophenone Intermediate

This proposed route involves the initial acylation of this compound followed by an intramolecular cyclization to form the benzodiazepine core.

Diagram 2: Proposed Synthesis of a 1,4-Benzodiazepine Derivative

G start This compound step1 Acylation with 2-bromoacetyl bromide start->step1 intermediate1 N-(2-Bromoacetyl)-6-chloro-2-fluoro-3-methylbenzylamine step1->intermediate1 step2 Reaction with an aniline derivative intermediate1->step2 intermediate2 N-(2-Anilinoacetyl) intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Substituted 1,4-Benzodiazepine step3->product

Detailed Experimental Protocol

This is a multi-step protocol that may require optimization at each stage.

Step 1: Acylation of this compound

Materials:

  • This compound

  • 2-Bromoacetyl bromide

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM dropwise over 30 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude N-(2-bromoacetyl) intermediate may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2 & 3: Synthesis and Cyclization to the 1,4-Benzodiazepine

Materials:

  • Crude N-(2-bromoacetyl)-6-chloro-2-fluoro-3-methylbenzylamine

  • Substituted aniline (e.g., 2-aminobenzophenone)

  • Solvent (e.g., Toluene)

  • Base (e.g., Sodium hydride - NaH)

  • Ammonia gas

Procedure:

  • Reaction Setup: To a solution of the aniline derivative (1.0 eq) in anhydrous toluene, carefully add sodium hydride (1.2 eq) at 0 °C.

  • Addition of Intermediate: After the evolution of hydrogen ceases, add a solution of the crude N-(2-bromoacetyl) intermediate from Step 1 in toluene.

  • Reaction Execution: Heat the reaction mixture to reflux and bubble ammonia gas through the solution for 8-12 hours.[7] Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous phase with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 1,4-benzodiazepine derivative.

Conclusion

This compound is a promising and highly versatile starting material for the synthesis of a variety of heterocyclic compounds of interest to the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for the application of a wide range of synthetic methodologies to construct complex molecular scaffolds. The protocols provided in this application note offer a foundation for researchers to explore the rich chemistry of this building block and to develop novel heterocyclic compounds with potential biological activity. Further exploration of its reactivity in other cyclization reactions, such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, is also a promising avenue for future research.[8][9][10]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Aminobenzylamine Precursors.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Retrieved from [Link]

  • ResearchGate. Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres. Retrieved from [Link]

  • Edafiogho, D. O., & Akue, J. A. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry, 3(3), 229-234. Retrieved from [Link]

  • Walser, A., & Fryer, R. I. (1974). Quinazolines and 1,4-benzodiazepines. 69. 1-Vinyl-1,4-benzodiazepin-2-ones and 1-vinylquinazolin-2(1H)-ones. Journal of Medicinal Chemistry, 17(11), 1228–1230. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 536. Retrieved from [Link]

  • ResearchGate. Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Retrieved from [Link]

  • Wikipedia. Pictet–Spengler reaction. Retrieved from [Link]

  • St. John, R. A., & Thomson, R. J. (2014). The Pictet-Spengler Reaction. In Comprehensive Organic Synthesis II (pp. 1094-1123). Elsevier. Retrieved from [Link]

  • Gunturu, S., & Kapavarapu, R. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3209. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. Retrieved from [Link]

  • Khan, I., et al. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24(11), 2361-2381. Retrieved from [Link]

  • Sternbach, L. H., & Reeder, E. (1962). Quinazolines and 1,4-Benzodiazepines. X. Nitro-Substituted 5-Phenyl-1,4-benzodiazepine Derivatives. Journal of Medicinal Chemistry, 5(2), 371–383. Retrieved from [Link]

  • Li, B., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Advances, 13(13), 8567-8580. Retrieved from [Link]

  • Bell, S. C., & Childress, S. J. (1976). U.S. Patent No. 3,996,209. Washington, DC: U.S. Patent and Trademark Office.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). New Journal of Chemistry, 48(14), 6432-6441. Retrieved from [Link]

  • Solod, B., et al. (2022). Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines. Poster presented at the ACS Fall 2022. Retrieved from [Link]

  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Catalysis Research, 2(1), 1-6. Retrieved from [Link]

  • Tron, G. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 766. Retrieved from [Link]

  • Vitale, P., & Perna, F. M. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 11(10), 1205. Retrieved from [Link]

  • Prakash Raja. (2023, February 5). Heterocyclic Synthesis/ Cyclization Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Hollis, T. K., & O'Doherty, G. A. (2012). Synthesis of a Benzodiazepine-derived Rhodium NHC Complex by C-H Bond Activation. Organometallics, 31(22), 7765–7768. Retrieved from [Link]

Sources

Application Notes: 6-Chloro-2-fluoro-3-methylbenzylamine as a Versatile Building Block in the Synthesis of Advanced Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 6-chloro-2-fluoro-3-methylbenzylamine, a highly functionalized benzylamine derivative, and its strategic application as a key building block in the synthesis of complex pharmaceutical molecules. We will explore its chemical properties, reactivity, and provide a detailed, field-proven protocol for its utilization in the synthesis of the potent RAF kinase inhibitor, Lifirafenib (BGB-283). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics, particularly in the oncology space.

Introduction: The Strategic Importance of Substituted Benzylamines in Medicinal Chemistry

Substituted benzylamines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for the construction of a diverse array of therapeutic agents. The specific substitution pattern on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The presence of halogen atoms, such as chlorine and fluorine, can significantly influence a compound's pharmacokinetic profile and binding interactions through mechanisms like halogen bonding.

This compound (Figure 1) is a prime example of a strategically designed building block. Its unique combination of a chloro, fluoro, and methyl group on the benzylamine core provides a unique steric and electronic signature, making it an invaluable intermediate for accessing novel chemical space in drug discovery.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₈H₉ClFN Molecular Weight: 173.62 g/mol CAS Number: 1367831-71-3

Physicochemical Properties and Safety Data

A thorough understanding of the properties and safe handling of starting materials is paramount for successful and reproducible synthetic campaigns.

PropertyValueReference
Appearance Colorless to pale yellow liquid
Purity ≥95%
Boiling Point Not available
Density Not available

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] Key safety precautions include:

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]

  • Skin Protection: Handle with compatible chemical-resistant gloves.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.[1]

  • Ingestion: Harmful if swallowed.[1]

  • Inhalation: May be fatal if inhaled.[1]

  • Skin Contact: Causes skin irritation and may cause an allergic skin reaction.[1]

  • Eye Contact: Causes serious eye damage.[1]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][2][3]

Application in Pharmaceutical Synthesis: A Case Study of Lifirafenib (BGB-283)

A prominent application of this compound is in the synthesis of Lifirafenib (BGB-283) , a potent, orally available inhibitor of the RAF family of serine/threonine protein kinases.[4] Lifirafenib has shown significant antitumor activity in clinical trials for various cancers harboring BRAF mutations.[5]

The synthesis of Lifirafenib involves the coupling of this compound with a pyrazole-containing intermediate. The unique substitution pattern of the benzylamine is crucial for the final compound's high affinity and selectivity for the RAF kinases.

The RAF/MEK/ERK Signaling Pathway and the Role of Lifirafenib

The RAF/MEK/ERK pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] In many cancers, mutations in genes like BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[6]

Lifirafenib acts as a Type II kinase inhibitor, binding to the inactive conformation of RAF kinases and preventing their activation.[4] This, in turn, blocks the downstream signaling to MEK and ERK, ultimately leading to the inhibition of tumor cell proliferation and survival.[4]

RAF_MEK_ERK_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (mutated) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Lifirafenib Lifirafenib (BGB-283) Lifirafenib->BRAF Inhibition

Figure 2: Simplified diagram of the RAF/MEK/ERK signaling pathway and the inhibitory action of Lifirafenib.

Synthetic Protocol: Reductive Amination for the Preparation of a Key Lifirafenib Intermediate

The following protocol outlines the reductive amination of a pyrazole aldehyde intermediate with this compound to form a key secondary amine precursor to Lifirafenib. This protocol is based on synthetic strategies detailed in the patent literature for related compounds.

Reaction Scheme:

Materials and Reagents:

  • Pyrazole-4-carbaldehyde derivative (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume for a 0.1 M solution)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the pyrazole-4-carbaldehyde derivative (1.0 eq) and dissolve in anhydrous dichloromethane.

  • Addition of Amine: Add this compound (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired secondary amine intermediate.

Expected Yield: 75-85%

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 3: Experimental workflow for the reductive amination protocol.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The successful application of this intermediate in the synthesis of the RAF kinase inhibitor Lifirafenib highlights its importance in the development of targeted cancer therapies. The detailed protocol provided herein offers a reliable and reproducible method for the utilization of this compound in reductive amination reactions, a key transformation in the construction of many nitrogen-containing pharmaceuticals.

References

  • Tang, Z., et al. (2015). BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers. Molecular Cancer Therapeutics, 14(10), 2187-2197. [Link]

  • Desai, J., et al. (2020). Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. Journal of Clinical Oncology, 38(19), 2140-2150. [Link]

  • Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928–942. [Link]

  • Huang, T., et al. (2013). Pyrimidinyl-amine derivatives and uses thereof. World Intellectual Property Organization.

Sources

Application Notes and Protocols: A Guide to the N-Alkylation of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the N-alkylation of 6-Chloro-2-fluoro-3-methylbenzylamine, a versatile intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. The protocol detailed herein focuses on the widely utilized and highly efficient reductive amination method. This approach offers excellent chemoselectivity and operational simplicity, making it a preferred strategy in modern organic synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of N-Alkylated Benzylamines

N-substituted benzylamines are a cornerstone in the architecture of a vast array of biologically active molecules and functional materials.[1] The strategic introduction of alkyl groups onto the nitrogen atom of a benzylamine scaffold allows for the fine-tuning of its physicochemical properties, including lipophilicity, basicity, and metabolic stability. This structural modification is a key tactic in drug discovery for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

The target molecule, this compound, possesses a unique substitution pattern on the aromatic ring, making its N-alkylated derivatives of particular interest for exploring new chemical spaces in medicinal chemistry. Traditional N-alkylation methods using alkyl halides can be fraught with challenges such as over-alkylation and the use of harsh reaction conditions.[2] In contrast, reductive amination provides a milder and more controlled pathway to the desired mono-alkylated product.[3]

Mechanistic Insight: The Reductive Amination Pathway

Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds.[4][5] The reaction proceeds in a two-step sequence, which can be performed in a single pot ("direct") or in a stepwise fashion ("indirect").[6][7][8] The process begins with the condensation of the primary amine (this compound) with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This is followed by the in-situ reduction of the imine to the corresponding secondary amine using a selective reducing agent.

A key aspect of this one-pot reaction is the choice of the reducing agent. It must be capable of reducing the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose.[6][7][9] Its mild nature and selectivity for imines over aldehydes and ketones make it a widely used reagent in reductive amination protocols.[6][7][10]

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.

Materials and Reagents:
  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Visualizing the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup cluster_purification Purification A Combine benzylamine and aldehyde in solvent B Stir at room temperature A->B C Add STAB portion-wise B->C D Monitor reaction by TLC C->D E Quench with NaHCO3 D->E F Extract with organic solvent E->F G Wash with brine F->G H Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Silica gel chromatography I->J K Characterize product (NMR, MS) J->K

Caption: Experimental workflow for the N-alkylation.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the amine in an appropriate aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.2 M).[6][7]

  • Addition of Carbonyl Compound: To the stirred solution, add the aldehyde (1.0-1.2 eq) at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. Maintain the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzylamine has been consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Presentation: Reagent Stoichiometry and Reaction Parameters

Reagent/ParameterMolar Equivalent/ValueRationale
This compound1.0 eqLimiting reagent
Aldehyde (R-CHO)1.0 - 1.2 eqA slight excess ensures complete imine formation.
Sodium triacetoxyborohydride (STAB)1.2 - 1.5 eqAn excess is used to drive the reduction to completion.
SolventDCE or DCMAprotic solvents are preferred as STAB is water-sensitive.[7][9]
TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time2 - 16 hoursVaries depending on the reactivity of the aldehyde.

Conclusion

The reductive amination protocol described provides a reliable and high-yielding method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to the success of this transformation, minimizing side reactions and simplifying purification. This application note serves as a practical guide for researchers and scientists engaged in the synthesis of novel N-alkylated benzylamines for various applications in drug development and beyond.

References

  • Organic Syntheses. Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Barman, D. C. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(7), 1255-1257. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Ciriminna, R., et al. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. ChemistrySelect, 4(34), 10031-10035. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

  • Pearson. The two most general amine syntheses are the reductive amination... [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • ResearchGate. N‐Alkylation of hexylamine with different benzyl alcohols. Reaction... [Link]

  • PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]

  • ETH Zürich. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]

  • ChemRxiv. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. [Link]

  • National Center for Biotechnology Information. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]

Sources

Navigating the Synthetic Landscape: A Guide to the Electrophilic Reactions of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

6-Chloro-2-fluoro-3-methylbenzylamine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the nucleophilic nature of the primary amine, which readily reacts with a wide range of electrophiles to form new carbon-nitrogen and nitrogen-heteroatom bonds. This guide provides a comprehensive overview of the reactivity of this substituted benzylamine, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The reactivity of the benzylamine is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring. The chlorine and fluorine atoms are electron-withdrawing, which can modulate the nucleophilicity of the amine. Conversely, the methyl group is weakly electron-donating. Understanding these competing influences is crucial for predicting reaction outcomes and optimizing conditions.

Understanding the Nucleophilicity of this compound

The lone pair of electrons on the nitrogen atom of the primary amine is readily available for donation to an electrophile, making it a potent nucleophile.[1] Unlike anilines, where the lone pair can be delocalized into the aromatic ring, the methylene (-CH2-) spacer in benzylamine prevents this resonance effect.[1] This localization of the lone pair enhances its nucleophilicity.

However, the substituents on the benzene ring play a crucial role. Both chlorine and fluorine are electronegative and exert an electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen atom and thus reduce its nucleophilicity.[2] The methyl group, on the other hand, has a weak electron-donating inductive effect. The overall nucleophilicity of this compound is a balance of these opposing electronic influences.

In general, the nucleophilicity of amines follows the trend: secondary > primary > ammonia.[3] However, steric hindrance can also play a significant role.[3][4] The ortho-fluoro and ortho-chloro substituents in the starting material may introduce some steric hindrance around the benzylic carbon, but the primary amine itself is relatively unhindered.

General Workflow for Electrophilic Reactions

The reaction of this compound with electrophiles typically follows a straightforward nucleophilic substitution or addition mechanism. The general workflow involves the reaction of the amine with an electrophile in a suitable solvent, often in the presence of a base to neutralize the acidic byproduct.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product amine This compound reaction_mixture Reaction Mixture amine->reaction_mixture electrophile Electrophile (e.g., Acyl Chloride, Sulfonyl Chloride, Alkyl Halide) electrophile->reaction_mixture base Base (e.g., Triethylamine, Pyridine) base->reaction_mixture solvent Solvent (e.g., DCM, THF, Acetonitrile) solvent->reaction_mixture quench Quenching reaction_mixture->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Chromatography, Recrystallization) concentration->purification product N-Substituted Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the reaction of this compound with electrophiles.

Key Reactions and Protocols

This section details common reactions of this compound with various electrophiles, providing step-by-step protocols as a starting point for experimental design.

Acylation: Formation of Amides

Acylation with acyl chlorides or anhydrides is a robust method for forming amides. These reactions are typically fast and high-yielding. A base is required to neutralize the hydrochloric acid or carboxylic acid byproduct.

Protocol: Synthesis of N-(6-Chloro-2-fluoro-3-methylbenzyl)acetamide

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Addition of Electrophile: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired amide.

ReagentMolar Eq.Purpose
This compound1.0Nucleophile
Acetyl Chloride1.1Electrophile
Triethylamine1.2Base (HCl scavenger)
Dichloromethane (DCM)-Solvent
Sulfonylation: Formation of Sulfonamides

Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many therapeutic agents. Similar to acylation, a base is necessary to neutralize the HCl byproduct.

Protocol: Synthesis of N-(6-Chloro-2-fluoro-3-methylbenzyl)benzenesulfonamide

  • Dissolution: Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF) at 0 °C.

  • Addition of Electrophile: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic phase over MgSO4, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

ReagentMolar Eq.Purpose
This compound1.0Nucleophile
Benzenesulfonyl Chloride1.1Electrophile
Pyridine1.5Base (HCl scavenger)
Tetrahydrofuran (THF)-Solvent
Alkylation: Formation of Secondary and Tertiary Amines

Alkylation with alkyl halides can lead to the formation of secondary and, with further reaction, tertiary amines. Over-alkylation can be a significant side reaction.[5] The choice of base and reaction conditions is critical to control the degree of alkylation.

Protocol: Synthesis of N-Benzyl-6-chloro-2-fluoro-3-methylbenzylamine (Secondary Amine)

  • Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Addition of Electrophile: Add benzyl bromide (1.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer and concentrate. Purify the crude product by column chromatography to separate the desired secondary amine from any starting material and di-alkylated product.

ReagentMolar Eq.Purpose
This compound1.0Nucleophile
Benzyl Bromide1.0Electrophile
Potassium Carbonate2.0Base
Acetonitrile-Solvent

Mechanistic Considerations

The reactions described above proceed through standard nucleophilic substitution pathways.

G cluster_acylation Acylation/Sulfonylation Mechanism Amine R-CH₂-NH₂ Intermediate [R-CH₂-NH₂⁺-C(O)R']Cl⁻ or [R-CH₂-NH₂⁺-S(O)₂R']Cl⁻ Amine->Intermediate + Electrophile Electrophile R'-C(O)Cl or R'-S(O)₂Cl Product R-CH₂-NH-C(O)R' or R-CH₂-NH-S(O)₂R' Intermediate->Product - HCl Base Base HCl Base·HCl Base->HCl + HCl

Sources

Topic: Strategic Use of 6-Chloro-2-fluoro-3-methylbenzylamine in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid and efficient construction of large, diverse chemical libraries.[1][2] The selection of foundational scaffolds and building blocks is critical to the success of these libraries. Substituted benzylamines are a privileged class of reagents, offering a robust handle for chemical modification and a rigid core to orient functional groups in three-dimensional space.[3][4] This document provides a detailed guide to the strategic incorporation of 6-Chloro-2-fluoro-3-methylbenzylamine, a highly functionalized building block, into solid-phase synthesis workflows. We present a comprehensive, field-proven protocol for its immobilization via reductive amination and subsequent on-resin diversification, culminating in the creation of a novel compound library. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for their specific discovery programs.

Reagent Profile and Strategic Value

This compound is a unique building block whose value lies in the combination of its reactive primary amine and its electronically and sterically defined aromatic ring.

  • The Primary Amine (-CH₂NH₂): This functional group serves as the primary attachment point for solid-phase synthesis. Its nucleophilicity allows for robust and high-yield reactions to covalently link the scaffold to a variety of resin linkers.

  • The Substituted Aromatic Ring: The chloro, fluoro, and methyl groups provide a distinct substitution pattern that can profoundly influence the pharmacological properties of the final compounds.

    • Fluorine: Often used to block metabolic oxidation sites or modulate pKa.

    • Chlorine: A lipophilic group that can participate in halogen bonding and enhance binding affinity.

    • Methyl: A small, lipophilic group that can probe steric pockets in a biological target.

The strategic combination of these features makes this reagent an excellent starting point for generating libraries targeting a wide range of biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-86-1[5]
Molecular Formula C₈H₉ClFN[6]
Molecular Weight 173.62 g/mol [6]
Appearance (Varies)-
Boiling Point ~235.5 °C (Predicted)[5]

Principle of Application: Synthesis via Reductive Amination

The most versatile and robust method for immobilizing a primary amine like this compound onto a solid support is through reductive amination. This two-step process first forms a transient imine between the amine and a resin-bound aldehyde, which is then immediately reduced to a stable secondary amine linkage.

This approach is superior to other methods for several key reasons:

  • Stability: The resulting secondary amine linkage is highly stable to a wide range of reaction conditions used in subsequent diversification steps.

  • Versatility: The newly formed secondary amine serves as a reactive handle for further chemistry, such as acylation, sulfonylation, or alkylation, directly enabling library diversification.

  • Compatibility: The reaction conditions are mild and compatible with many common acid-labile and base-labile protecting groups, ensuring orthogonality in complex syntheses.[7]

The overall workflow is a multi-stage process that is central to solid-phase combinatorial chemistry.[8][9]

G cluster_workflow Overall Synthesis Workflow Start Aldehyde Resin Immobilize Immobilization of Benzylamine (Reductive Amination) Start->Immobilize 6-Chloro-2-fluoro-3- methylbenzylamine Diversify On-Resin Diversification (e.g., Acylation with R-COOH) Immobilize->Diversify Add Building Blocks (R₁, R₂, etc.) Cleave Acidolytic Cleavage from Resin Diversify->Cleave TFA Cocktail Product Final Product Library Cleave->Product

Caption: High-level workflow for library synthesis.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the immobilization, diversification, and cleavage of compounds based on the this compound scaffold.

Part A: Immobilization of the Scaffold

Objective: To covalently attach this compound to an aldehyde-functionalized resin.

Materials:

  • Rink Amide AM resin (or equivalent aldehyde resin)

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 1% Acetic Acid (AcOH) in DMF

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Place the Rink Amide AM resin (1.0 eq) in a synthesis vessel. Add sufficient DMF to swell the resin for 1 hour. After swelling, drain the solvent.[10]

  • Imine Formation: Prepare a solution of this compound (5.0 eq) in 1% AcOH/DMF. Add this solution to the swollen resin. Agitate the mixture at room temperature for 1 hour.

    • Scientist's Note: The use of a 5-fold excess of the amine drives the equilibrium towards imine formation. Acetic acid serves as a crucial catalyst for this step.

  • Reduction: Add STAB (5.0 eq) to the reaction vessel. Agitate the suspension at room temperature for 4-6 hours.

    • Scientist's Note: STAB is a mild and selective reducing agent, ideal for solid-phase synthesis as it is less sensitive to moisture than other borohydrides and effectively reduces the imine without reducing the aldehyde on any unreacted resin.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to thoroughly remove all excess reagents and byproducts.[10]

  • Validation (Optional but Recommended): Perform a qualitative test (e.g., Chloranil test) to confirm the presence of a secondary amine. A negative Kaiser test confirms the consumption of the primary amine.

G cluster_reaction Immobilization & Diversification Chemistry Resin Resin-CHO Imine Resin-CH=N-Bn Resin->Imine + H₂N-Bn (Amine Reagent) Scaffold Resin-CH₂-NH-Bn Imine->Scaffold + [H] (STAB) Product Resin-CH₂-N(COR)-Bn Scaffold->Product + R-COOH (HATU, DIEA) A Step A.1: Imine Formation B Step A.2: Reduction C Step B: Acylation Legend Bn = 6-Cl, 2-F, 3-Me-Benzyl R-COOH = Diversifying Carboxylic Acid

Caption: Key chemical transformations on the solid support.

Part B: On-Resin Diversification via Acylation

Objective: To create a library of amides by coupling various carboxylic acids to the resin-bound secondary amine.

Materials:

  • Immobilized benzylamine resin from Part A

  • Library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF, DCM

Protocol:

  • Prepare Activation Solution: In a separate vial, dissolve the desired carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq) and allow the solution to pre-activate for 5 minutes.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions.[11] DIEA is a non-nucleophilic base essential for activating the carboxylic acid and neutralizing the resulting salts.[11]

  • Coupling Reaction: Add the pre-activated solution to the resin from Part A. Agitate the mixture at room temperature for at least 4 hours, or until a completion test (e.g., negative Chloranil test) is achieved.[10]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally, perform a final rinse with methanol before drying under vacuum.

Part C: Final Cleavage and Product Isolation

Objective: To cleave the final products from the solid support and remove side-chain protecting groups.

Materials:

  • Dried, derivatized resin from Part B

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Acidolytic Cleavage: Add the freshly prepared cleavage cocktail to the resin. Agitate gently at room temperature for 2-3 hours.

    • Scientist's Note: TFA is a strong acid that cleaves the acid-labile Rink Amide linker.[12] TIS and water act as scavengers, quenching reactive cations (like tert-butyl cations from any Boc-protected groups) that are formed during cleavage, thus preventing alkylation of sensitive residues like tryptophan.[13]

  • Product Filtration: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin twice with a small amount of neat TFA to ensure complete recovery.

  • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the final product should form.

  • Isolation: Centrifuge the suspension to pellet the product. Decant the ether. Wash the pellet with cold ether once more to remove residual scavengers.

  • Drying: Dry the final product under high vacuum. The resulting library of compounds is now ready for characterization (LC-MS, NMR) and biological screening.

Trustworthiness and Self-Validation

The described protocols incorporate self-validating checkpoints to ensure success at each critical stage:

  • Immobilization: The use of qualitative colorimetric tests (Kaiser, Chloranil) provides immediate feedback on the status of the resin-bound amine, confirming the reaction's progress before proceeding.

  • Diversification: Monitoring the disappearance of the secondary amine provides a clear endpoint for the coupling reaction, ensuring high-purity intermediates.

  • Final Product: Purity analysis of the final cleaved product by LC-MS serves as the ultimate validation of the entire synthesis workflow. A high-purity peak corresponding to the expected mass confirms the efficiency of the immobilization, diversification, and cleavage steps.

By following this structured approach, researchers can confidently generate novel libraries for their drug discovery campaigns, leveraging the unique chemical space offered by the this compound scaffold.

References

  • Rocklin, G. J., et al. (2013). Solid Phase Synthesis of Benzylamine-Derived Sulfonamide Library. PubMed Central. Available at: [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.com. Available at: [Link]

  • University of Oxford. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. users.ox.ac.uk. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Wikipedia. (2024). Protecting group. Wikipedia. Available at: [Link]

  • ResearchGate. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis?. ResearchGate. Available at: [Link]

  • Letourneau, J. J., et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Moe, S. T., et al. (1994). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Echner, H., & Voelter, W. (1988). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed. Available at: [Link]

  • Scilit. (n.d.). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Scilit. Available at: [Link]

  • Isloor, A. M., et al. (2011). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]

  • Open Access Journals. (n.d.). Combinatorial Chemistry Innovations and Applications. oajournals.com. Available at: [Link]

  • Baxendale Group. (2022). 6-Chloro-3H-benzo[d][3][8][11]dithiazol-2-ium Chloride. baxendalegroup.com. Available at: [Link]

  • ScienceDirect. (2024). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. ScienceDirect. Available at: [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available at: [Link]

  • CUNY Academic Works. (n.d.). Combinatorial Chemistry: A Guide for Librarians. academicworks.cuny.edu. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. PMC - NIH. Available at: [Link]

  • Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Available at: [Link]

  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. repository.lsu.edu. Available at: [Link]

  • John Wiley & Sons, Inc. (2020). Automated solid-phase synthesis of metabolically stabilized triazolo-peptidomimetics. PMC. Available at: [Link]

Sources

Application Notes and Protocols: 6-Chloro-2-fluoro-3-methylbenzylamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 6-Chloro-2-fluoro-3-methylbenzylamine as a key building block in the development of novel bioactive molecules. The unique substitution pattern of this benzylamine derivative, featuring a chlorine atom, a fluorine atom, and a methyl group on the aromatic ring, offers medicinal chemists a valuable scaffold for modulating the physicochemical and pharmacological properties of target compounds. The primary focus of this document is a detailed, field-proven protocol for the synthesis of a novel analog of the antiepileptic drug Rufinamide. This application note is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities with therapeutic potential.

Introduction: The Strategic Importance of Substituted Benzylamines in Medicinal Chemistry

Benzylamine derivatives are privileged scaffolds in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile. The subject of this guide, this compound (Figure 1), is a prime example of a highly functionalized building block designed to impart specific characteristics to a target molecule.

The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can introduce favorable halogen bonding interactions and improve membrane permeability. The methyl group provides a lipophilic handle to further probe structure-activity relationships (SAR). This unique combination of substituents makes this compound a compelling starting material for the synthesis of novel kinase inhibitors, agrochemicals, and, as will be detailed herein, analogs of established drugs.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Application: Synthesis of a Novel Rufinamide Analog

Rufinamide is an antiepileptic drug used for the treatment of seizures associated with Lennox-Gastaut syndrome.[1][2] Its core structure features a 1,2,3-triazole ring, which is typically synthesized via a 1,3-dipolar cycloaddition reaction between an organic azide and an alkyne.[3][4] The synthesis of Rufinamide analogs is an active area of research aimed at improving efficacy and reducing side effects.[3]

This section outlines a robust, two-step protocol for the synthesis of 1-(6-Chloro-2-fluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, a novel analog of Rufinamide, using this compound as the starting material.

Rationale for the Synthetic Approach

The proposed synthetic pathway leverages the well-established reactivity of benzylamines to form benzyl azides, which are key intermediates in "click chemistry" reactions. The subsequent Huisgen 1,3-dipolar cycloaddition with a suitable propiolamide derivative provides a direct and efficient route to the desired 1,2,3-triazole core. This approach is analogous to established methods for the synthesis of Rufinamide and its derivatives.[3][4]

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

workflow start 6-Chloro-2-fluoro-3- methylbenzylamine step1 Diazotization and Azide Formation (Step 1) start->step1 intermediate 6-Chloro-2-fluoro-3- methylbenzyl azide step1->intermediate step2 [3+2] Cycloaddition (Step 2) intermediate->step2 product 1-(6-Chloro-2-fluoro-3-methylbenzyl)- 1H-1,2,3-triazole-4-carboxamide (Rufinamide Analog) step2->product

Caption: Synthetic workflow for the Rufinamide analog.

Detailed Protocols

Protocol 1: Synthesis of 6-Chloro-2-fluoro-3-methylbenzyl azide

This protocol describes the conversion of the primary amine to the corresponding azide via a diazotization reaction followed by nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-2-fluoro-3-methylbenzyl azide.

Trustworthiness: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the azide can be confirmed by the appearance of a characteristic strong absorption band around 2100 cm⁻¹ in the IR spectrum.

Protocol 2: Synthesis of 1-(6-Chloro-2-fluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the synthesized benzyl azide and propiolamide.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzyl azide

  • Propiolamide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-Chloro-2-fluoro-3-methylbenzyl azide (1.0 eq), propiolamide (1.2 eq), and anhydrous THF.

  • Add copper(I) iodide (0.1 eq) and N,N-diisopropylethylamine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-(6-Chloro-2-fluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide.

Expertise & Experience: The choice of a copper(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole isomer. The use of a non-coordinating base like DIPEA is preferred to avoid interference with the catalyst.

Potential Alternative Applications

While the synthesis of Rufinamide analogs is a primary application, the reactivity of this compound lends itself to other synthetic transformations relevant to bioactive molecule synthesis.

Synthesis of Carbamoyl Chlorides and Ureas

The primary amine functionality can be reacted with phosgene or a phosgene equivalent like triphosgene to form the corresponding isocyanate or carbamoyl chloride. These reactive intermediates can then be treated with various nucleophiles (amines, alcohols) to generate a library of urea and carbamate derivatives for SAR studies. The reaction of tertiary amines with phosgene or triphosgene is a known method for preparing carbamoyl chlorides.[5]

cluster_0 Carbamoyl Chloride/Urea Synthesis start 6-Chloro-2-fluoro-3- methylbenzylamine step1 Reaction with Triphosgene start->step1 intermediate Isocyanate/ Carbamoyl Chloride step1->intermediate step2 Nucleophilic Addition (e.g., R2NH) intermediate->step2 product Substituted Urea step2->product

Caption: Pathway to substituted ureas.

Reductive Amination

This compound can also be utilized in reductive amination reactions with various aldehydes and ketones to introduce the substituted benzyl moiety into a wide range of molecular scaffolds. This is a fundamental transformation in medicinal chemistry for the synthesis of more complex amine-containing compounds.

Data Summary

The following table summarizes the key physicochemical properties of the starting material and the hypothetical product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₈H₉ClFN173.62Colorless liquid
1-(6-Chloro-2-fluoro-3-methylbenzyl)-1H-1,2,3-triazole-4-carboxamideC₁₁H₁₀ClFN₄O284.68Expected to be a solid

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel bioactive molecules. Its unique substitution pattern provides a strategic advantage for modulating the properties of drug candidates. The detailed protocol for the synthesis of a novel Rufinamide analog highlights a key application of this compound in the field of medicinal chemistry. The potential for its use in other synthetic transformations further underscores its importance for researchers and scientists in drug discovery and development.

References

  • Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads. National Institutes of Health. [Link]

  • Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry. PubMed. [Link]

  • A Short Review on Synthetic Advances toward the Synthesis of Rufinamide, an Antiepileptic Drug. Semantic Scholar. [Link]

  • An efficient synthesis of rufinamide, an antiepileptic drug. ResearchGate. [Link]

  • Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Durham e-Theses. [Link]

Sources

Application of 6-Chloro-2-fluoro-3-methylbenzylamine in Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of Substituted Benzylamines in Modern Agrochemicals

6-Chloro-2-fluoro-3-methylbenzylamine is a highly substituted benzylamine derivative that has emerged as a critical building block in the synthesis of advanced agrochemicals. Its unique combination of halogen and alkyl substituents on the phenyl ring plays a pivotal role in fine-tuning the biological activity, metabolic stability, and overall performance of the resulting pesticides. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel insecticides, complete with detailed protocols and an analysis of the structure-activity relationships that underscore its utility.

The presence of a chlorine atom, a fluorine atom, and a methyl group on the benzylamine moiety creates a specific electronic and steric profile. This profile is instrumental in the design of new active ingredients that can overcome existing resistance mechanisms in target pests. The chlorine and fluorine atoms, being electron-withdrawing, can influence the binding affinity of the final molecule to its target site, while the methyl group can enhance metabolic stability by sterically hindering enzymatic degradation.

Core Application: Synthesis of Novel Pyrazole Carboxamide Insecticides

A primary application of this compound is in the synthesis of N-benzylpyrazole carboxamides, a class of insecticides known for their potent activity against a range of lepidopteran and other chewing pests. These compounds often act as ryanodine receptor (RyR) modulators, causing uncontrolled calcium release within the muscle cells of insects, leading to paralysis and death.

The general synthetic approach involves the amidation reaction between this compound and a suitably substituted pyrazole carboxylic acid or its corresponding acid chloride. This reaction forms a stable amide linkage, connecting the crucial benzylamine fragment to the biologically active pyrazole core.

Detailed Synthetic Protocol: Preparation of a Model N-(6-chloro-2-fluoro-3-methylbenzyl)pyrazole Carboxamide Insecticide

This section provides a representative, step-by-step protocol for the synthesis of a model insecticidal compound, N-((6-chloro-2-fluoro-3-methylphenyl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. This protocol is based on established synthetic methodologies for this class of compounds.

Workflow for the Synthesis of N-benzylpyrazole Carboxamide

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Reaction cluster_2 Step 3: Work-up and Purification start 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride start->reagent1 Reflux in inert solvent (e.g., Toluene) product1 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride reagent1->product1 amine This compound product1->amine Inert solvent (e.g., Dichloromethane) base Base (e.g., Triethylamine or Pyridine) amine->base Room Temperature product2 N-((6-chloro-2-fluoro-3-methylphenyl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide base->product2 workup Aqueous Work-up product2->workup extraction Solvent Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification final_product Pure Insecticidal Compound purification->final_product

Caption: Synthetic workflow for N-benzylpyrazole carboxamide insecticides.

Experimental Procedure

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

  • To a stirred solution of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The resulting crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-((6-chloro-2-fluoro-3-methylphenyl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (15 mL/g of amine) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting materials.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the mixture by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-((6-chloro-2-fluoro-3-methylphenyl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
N-((6-chloro-2-fluoro-3-methylphenyl)methyl)-1,3-dimethyl-1H-pyrazole-5-carboxamideC₁₅H₁₅ClFN₃O323.7585-95White crystalline solid

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is crucial for the high insecticidal activity of the resulting pyrazole carboxamides.

  • 6-Chloro and 2-Fluoro Substitution: The presence of these two halogen atoms on the benzyl ring creates a distinct electronic environment that is often optimal for binding to the insect ryanodine receptor. The ortho-fluoro group can also induce a specific conformation of the benzyl moiety, which may be favorable for receptor interaction.

  • 3-Methyl Group: The methyl group at the meta-position can enhance the metabolic stability of the compound by sterically shielding adjacent positions from oxidative metabolism by cytochrome P450 enzymes in the insect's body. This leads to a longer half-life of the active ingredient and improved field performance.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine or pyridine are commonly used as acid scavengers in the amidation reaction to neutralize the hydrochloric acid generated, driving the reaction to completion.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial, especially in the formation of the acid chloride, to prevent the reaction of thionyl chloride with atmospheric moisture.

  • Aqueous Work-up: The sequential washing with acidic, basic, and neutral aqueous solutions effectively removes unreacted starting materials, the base, and water-soluble byproducts.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly pyrazole carboxamide insecticides. The protocols and insights provided in this guide offer a foundation for researchers to explore the synthesis of novel insecticidal compounds. The modular nature of the synthetic route allows for the creation of diverse chemical libraries by varying the pyrazole carboxylic acid component, enabling the exploration of new structure-activity relationships and the development of next-generation crop protection agents with improved efficacy and environmental profiles. Further research into the optimization of reaction conditions and the development of more sustainable synthetic routes will continue to enhance the utility of this important building block in agrochemical discovery.

References

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. PubMed. Available at: [Link]

  • Synthesis and insecticidal activities of novel pyrazole amide derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis and Insecticidal Activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. Royal Society of Chemistry. Available at: [Link]

  • Pyrazole Chemistry in Crop Protection. Semantic Scholar. Available at: [Link]

  • Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. PubMed. Available at: [Link]

The Strategic Application of 6-Chloro-2-fluoro-3-methylbenzylamine in Multi-Component Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Convergence in Synthesis

Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering a highly efficient and atom-economical approach to the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] This convergent strategy contrasts sharply with traditional linear syntheses, which often involve numerous steps, laborious purification of intermediates, and significant generation of waste. The elegance of MCRs lies in their ability to generate diverse molecular scaffolds with a high degree of complexity in a time- and resource-efficient manner, making them invaluable tools in modern drug discovery and medicinal chemistry.[1]

Among the most prominent MCRs are the Ugi and Passerini reactions, both of which are isocyanide-based transformations that yield peptide-like structures. The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The Passerini three-component reaction (P-3CR), on the other hand, involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to afford an α-acyloxy amide. These reactions are celebrated for their broad substrate scope and functional group tolerance, enabling the rapid generation of large libraries of compounds for biological screening.

This guide focuses on the strategic use of 6-Chloro-2-fluoro-3-methylbenzylamine as a key building block in such multi-component reactions. The unique substitution pattern of this primary amine—featuring a sterically hindered ortho-chloro group, an electron-withdrawing ortho-fluoro group, and a meta-methyl group—imparts specific electronic and steric properties that can be leveraged to influence reaction outcomes and explore novel chemical space in the resulting products.

The Significance of this compound in MCR-based Drug Discovery

The incorporation of halogen atoms, particularly fluorine and chlorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can influence lipophilicity and provide a handle for further synthetic transformations. The presence of both a chloro and a fluoro group on the benzylamine scaffold, combined with a methyl group, offers a unique combination of lipophilicity, electronic effects, and steric bulk.

Anticipated Advantages in MCRs:

  • Modulation of Reactivity: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the nucleophilicity of the amine and the reactivity of the intermediate imine in Ugi reactions.

  • Structural Diversity: The substituted phenyl ring introduces a rigid, well-defined hydrophobic element into the MCR product, which can be crucial for targeted interactions with biological macromolecules.

  • Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the resulting compounds.

  • Vectorial Orientation: The steric hindrance provided by the ortho-substituents can influence the conformational preferences of the final product, which may be advantageous for optimizing binding to a target protein.

The Ugi Four-Component Reaction: A Versatile Tool for Peptidomimetic Synthesis

The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of a wide array of α-acylamino amides. The reaction is typically performed in polar protic solvents like methanol or ethanol and proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.

Reaction Mechanism

The generally accepted mechanism for the Ugi-4CR is as follows:

  • Imine Formation: The amine and the carbonyl compound condense to form an imine (or an iminium ion after protonation).

  • Nucleophilic Attack by Isocyanide: The isocyanide adds to the iminium ion to form a nitrilium ion intermediate.

  • Carboxylate Addition: The carboxylate anion then adds to the nitrilium ion.

  • Mumm Rearrangement: A final intramolecular acyl transfer (the Mumm rearrangement) yields the stable bis-amide product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine R1-NH2 (this compound) Imine R1-N=CHR2 (Imine Intermediate) Amine->Imine + Aldehyde, -H2O Aldehyde R2-CHO Aldehyde->Imine Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Isocyanide R3-NC Isocyanide->Nitrilium CarboxylicAcid R4-COOH Adduct α-Adduct CarboxylicAcid->Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Amide (Final Product) Adduct->Product Mumm Rearrangement Passerini_Mechanism cluster_reactants Reactants cluster_product Product Aldehyde R1-CHO Intermediate Cyclic Intermediate Aldehyde->Intermediate + Carboxylic Acid + Isocyanide CarboxylicAcid R2-COOH CarboxylicAcid->Intermediate Isocyanide R3-NC Isocyanide->Intermediate Product α-Acyloxy Amide (Final Product) Intermediate->Product Rearrangement MCR_Workflow A Reactant Selection & Stoichiometry (e.g., this compound) B Solvent Screening & Reaction Setup (e.g., Methanol for Ugi) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup & Purification (Extraction, Chromatography) C->D E Structural Characterization (NMR, HRMS) D->E F Yield & Purity Assessment E->F G Biological Screening / Further Synthesis F->G

Sources

Application Notes and Protocols for Catalytic Reactions Involving 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block for Modern Catalysis

6-Chloro-2-fluoro-3-methylbenzylamine is a highly functionalized aromatic amine that serves as a valuable and versatile building block in synthetic chemistry. Its structure, featuring a primary aminomethyl group, a substituted aromatic ring with orthogonal chloro and fluoro groups, and a methyl substituent, presents multiple reaction sites for catalytic transformations. These distinct features allow for selective functionalization, making it an attractive starting material for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science.

The primary amine is a potent nucleophile suitable for a range of coupling reactions, including the formation of C-N bonds with aryl, heteroaryl, and alkyl partners. The electron-rich, substituted phenyl ring is primed for electrophilic aromatic substitution and late-stage functionalization via C-H activation. The presence of halogen atoms (Cl, F) offers vectors for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the construction of intricate molecular architectures.[1]

This guide provides detailed application notes and validated protocols for key catalytic reactions involving this compound, focusing on methodologies that are robust, scalable, and relevant to contemporary research and development.

Application Note 1: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination

Expert Insight: The Buchwald-Hartwig amination is one of the most powerful methods for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals. The primary amine of this compound is an excellent substrate for this reaction. The choice of a palladium precatalyst and a sterically hindered biarylphosphine ligand is critical for achieving high efficiency and broad substrate scope. Using a precatalyst simplifies reaction setup and ensures the reproducible generation of the active Pd(0) catalytic species.[2]

Logical Workflow for Buchwald-Hartwig Amination

cluster_prep Vessel Preparation cluster_reagents Reagent Assembly (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Oven-dry glassware (reaction vial, stir bar) reagents Add Aryl Halide, This compound, Base (e.g., NaOtBu), Pd Precatalyst & Ligand prep->reagents Under Ar or N2 solvent Add anhydrous solvent (e.g., Toluene or Dioxane) reagents->solvent seal Seal vial and place in preheated block solvent->seal heat Stir at 80-110 °C for 12-24 h seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temp. monitor->cool Upon completion filter Dilute and filter through Celite cool->filter extract Aqueous workup (Extraction with EtOAc) filter->extract purify Purify by flash column chromatography extract->purify G cluster_reaction Catalytic Asymmetric Reduction Amine 6-Chloro-2-fluoro-3- methylbenzylamine (Achiral) Imine Prochiral Imine Intermediate Amine->Imine + Ketone - H2O Ketone Prochiral Ketone (e.g., Acetophenone) Product Chiral Secondary Amine (High e.e.) Imine->Product Catalyst Chiral Catalyst (e.g., [Ir(cod)Cl]2 + Chiral Ligand) Catalyst->Product Controls Stereochemistry Reducer H2 Source or Hantzsch Ester Reducer->Product

Sources

Application Notes & Protocols: High-Purity Isolation of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Chloro-2-fluoro-3-methylbenzylamine is a substituted benzylamine that serves as a crucial building block in medicinal chemistry and drug development. Its structural motifs are pertinent to the synthesis of various biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate kinetic studies, and introduce contaminants into the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of robust purification techniques for this compound following its synthesis. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The methodologies covered include liquid-liquid extraction based on pH manipulation, column chromatography, and crystallization of the hydrochloride salt.

Understanding the Impurity Profile

Effective purification begins with anticipating the potential impurities. While the specific synthesis route will dictate the exact impurity profile, common synthetic pathways to substituted benzylamines (such as reductive amination of a benzaldehyde or reduction of a benzonitrile/amide) can introduce several classes of contaminants.[1][2]

  • Unreacted Starting Materials: Residual 6-chloro-2-fluoro-3-methylbenzaldehyde, 6-chloro-2-fluoro-3-methylbenzonitrile, or the corresponding amide.

  • Reducing Agent Byproducts: Borohydride salts, tin oxides, or iron salts, depending on the reduction method used.[3]

  • Side-Reaction Products: Over-alkylated species (secondary N-alkylated amines) or products from condensation reactions.[4][5]

  • Oxidation Products: The corresponding imine or the starting aldehyde may be present due to exposure to air.[4]

The target compound is a primary amine, a basic functional group that is central to the purification strategies outlined below.

Purification Strategy Overview

The selection of a purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. A multi-step approach is often the most effective.

Purification_Strategy Crude Crude Reaction Mixture LLE Protocol 1: Acid-Base Extraction Crude->LLE Removes neutral & acidic impurities Chrom Protocol 2: Flash Column Chromatography Crude->Chrom Complex mixture or polar impurities Assess1 Purity Check (TLC/LCMS) LLE->Assess1 Assess2 Purity Check (TLC/LCMS) Chrom->Assess2 Cryst Protocol 3: Crystallization as HCl Salt Assess3 Purity Check (TLC/LCMS) Cryst->Assess3 Pure High-Purity Product (>98%) Assess1->Chrom Further purification needed Assess1->Cryst High purity desired Assess1->Pure Sufficiently pure Assess2->Cryst Final polishing step Assess2->Pure Sufficiently pure Assess3->Pure Meets purity criteria

Caption: General workflow for selecting a purification protocol.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities. The amine is reversibly converted to its water-soluble ammonium salt, allowing for phase separation.[6][7] This method is ideal as a first-pass purification step after the initial reaction workup.

Principle

The primary amine (R-NH₂) is basic and reacts with an acid (like HCl) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). Neutral organic impurities remain in the organic phase. After separating the phases, the aqueous layer is treated with a base (like NaOH) to regenerate the free amine (R-NH₂), which is no longer water-soluble and can be extracted back into an organic solvent.

Step-by-Step Protocol
  • Initial Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent (e.g., 100 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Phase Separation: The target amine is now protonated and resides in the upper aqueous layer. Drain and discard the lower organic layer, which contains neutral impurities.

  • Repeat (Optional): For improved purity, wash the aqueous layer with a fresh portion of the organic solvent (e.g., 50 mL) to remove any remaining trapped impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >12 (confirm with pH paper). The solution may become cloudy as the free amine precipitates or forms an emulsion.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., 100 mL of dichloromethane) to the separatory funnel. Shake vigorously to extract the free amine into the organic layer.

  • Combine & Dry: Drain the organic layer into a flask. Repeat the back-extraction twice more with smaller volumes of the organic solvent (e.g., 2 x 50 mL). Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.

Acid_Base_Extraction cluster_org1 Organic Phase 1 cluster_aq Aqueous Phase (Acidic) cluster_org2 Organic Phase 2 cluster_org3 Organic Phase 3 Crude Crude Product (Amine + Neutral Impurities) in DCM/EtOAc Salt Protonated Amine (R-NH3+ Cl-) in 1M HCl Crude->Salt + 1M HCl (Shake & Separate) Impurities Neutral Impurities (Discard) Crude->Impurities Remains in Organic Layer PureAmine Purified Free Amine in DCM/EtOAc Salt->PureAmine 1. + 5M NaOH (pH >12) 2. + DCM/EtOAc (Extract)

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Column Chromatography

For separating the target amine from impurities with similar basicity but different polarity, flash column chromatography is the method of choice.[8][9] Special consideration is needed for amines, which can streak or show poor separation on standard silica gel due to interactions with acidic silanol groups.

Principle

The crude mixture is loaded onto a stationary phase (e.g., silica gel). A mobile phase (eluent) is then passed through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases, which is primarily governed by polarity. Less polar compounds elute faster, while more polar compounds are retained longer on the column.

Method Development & Protocol
  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[10]

    • Stationary Phase: Standard silica gel TLC plates.

    • Mobile Phase Screening: Test various solvent mixtures. Good starting points include Hexane/Ethyl Acetate and Dichloromethane/Methanol.

    • Tailing Prevention: Amines often "tail" on silica. To prevent this, add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase.[11]

    • Target Rf: Aim for a solvent system that gives the product an Rf value of approximately 0.2-0.4 for optimal separation on a column.[10]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate + 0.5% TriethylamineFor moderately polar amines. Adjust ratio to achieve target Rf.
Dichloromethane/Methanol + 0.5% TriethylamineFor more polar amines. Start with 1-2% Methanol and increase as needed.
Column Loading Dry loading is preferredDissolve crude product in a minimal amount of DCM, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This leads to sharper bands.
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Load the sample onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Crystallization via Hydrochloride Salt Formation

Crystallization is an excellent technique for achieving very high purity and is particularly useful as a final "polishing" step.[12] Converting the amine, which may be a liquid or oil at room temperature, into a crystalline salt often facilitates its isolation and handling.[4][13]

Principle

The free amine is dissolved in a non-polar organic solvent in which its hydrochloride salt is insoluble. Anhydrous HCl is then introduced, causing the immediate precipitation of the highly ordered, crystalline R-NH₃⁺Cl⁻ salt, leaving soluble impurities behind in the solvent.

Step-by-Step Protocol
  • Dissolution: Dissolve the partially purified amine (e.g., from Protocol 1) in a minimal amount of a suitable solvent like anhydrous diethyl ether or a mixture of ethyl acetate and hexane.

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. A white precipitate of the amine hydrochloride salt should form immediately.

  • Complete Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for an additional 30 minutes, then cool it in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent and soluble impurities.

  • Drying: Dry the purified salt under high vacuum. The product can be stored as the stable hydrochloride salt.

  • Free-Basing (Optional): If the free amine is required, the salt can be neutralized. Suspend the salt in water and add a base (e.g., NaOH or Na₂CO₃) until the pH is >12. Then, extract the free amine into an organic solvent as described in Protocol 1 (steps 6-8).

Purity Assessment

The purity of the final product should always be confirmed using a combination of analytical techniques.[10]

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate assessment of purity (as % area under the curve) and confirms the molecular weight of the product.

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

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  • Ma, S., & Jha, S. C. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

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Topic: Scale-up Synthesis Considerations for 6-Chloro-2-fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoro-3-methylbenzylamine and its derivatives are pivotal building blocks in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Transitioning the synthesis of these complex halogenated benzylamines from laboratory scale to industrial production presents significant challenges related to process safety, impurity control, and economic viability. This application note provides a comprehensive guide to the strategic considerations and practical protocols for the successful scale-up of this compound synthesis. We will explore industrially relevant synthetic routes, analyze critical process parameters, and offer detailed, field-proven protocols designed for robustness and reproducibility.

Introduction: The Strategic Importance of Substituted Benzylamines

Substituted benzylamines, such as the 6-chloro-2-fluoro-3-methyl-substituted scaffold, are integral to the structure of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The specific substitution pattern on the aromatic ring dictates the molecule's steric and electronic properties, which in turn influences its biological activity. The presence of chlorine and fluorine atoms often enhances metabolic stability and binding affinity.

However, scaling the synthesis of these molecules is non-trivial. Key challenges include:

  • Controlling Exothermic Reactions: Amination and reduction steps are often highly exothermic, posing a significant risk of thermal runaway in large-volume reactors.[1][2]

  • Managing Impurities: Side reactions, such as over-alkylation, can lead to complex impurity profiles that are difficult and costly to separate at scale.[1][3]

  • Handling Hazardous Materials: The synthesis may involve corrosive reagents, high pressures, and chlorinated compounds that require stringent safety protocols and waste management.[4][5]

  • Process Economics: The cost of raw materials, catalyst efficiency, and solvent recovery are critical factors for industrial viability.

This guide is designed to equip researchers and process chemists with the expertise to navigate these challenges effectively.

Comparative Analysis of Primary Synthetic Routes

The selection of a synthetic route for scale-up is a critical decision that balances yield, purity, cost, and safety. Two primary pathways dominate the industrial production of benzylamines: Reductive Amination and Direct Alkylation.

Route A: Reductive Amination of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This is often the preferred method for producing primary amines with high selectivity.[6][7] The process involves the reaction of an aldehyde with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the target benzylamine.

  • Advantages:

    • High Selectivity: Minimizes the formation of secondary and tertiary amine byproducts, which are common in direct alkylation.[8]

    • Convergent Synthesis: The aldehyde precursor is often readily accessible.

    • Greener Alternatives: Catalytic hydrogenation using H₂ is a clean reduction method, producing only water as a byproduct.[7]

  • Scale-up Considerations:

    • Reducing Agent: While sodium borohydride (NaBH₄) is common in the lab, catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is often more cost-effective and atom-economical for large-scale production.[1][9]

    • Amine Source: Anhydrous ammonia is effective but requires specialized high-pressure equipment. Ammonium salts (e.g., ammonium acetate) can be used as an alternative under milder conditions.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or byproducts, requiring careful feedstock quality control.[10]

Route B: Direct Alkylation with 6-Chloro-2-fluoro-3-methylbenzyl Halide

This classical method involves the reaction of a benzyl halide (e.g., chloride or bromide) with ammonia. While seemingly straightforward, controlling the reaction's selectivity is a major hurdle.[11]

  • Advantages:

    • Simplicity: The reaction is conceptually simple and uses readily available bulk chemicals.

    • Potentially Lower Cost: If the benzyl halide is an inexpensive starting material, this route can be economically attractive.

  • Scale-up Considerations:

    • Over-alkylation: The primary amine product is more nucleophilic than ammonia, leading to the formation of secondary (dibenzylamine) and tertiary amine impurities.[11] This is the most significant drawback.

    • Control Measures: Using a large excess of ammonia can favor the formation of the primary amine, but this complicates downstream processing and ammonia recovery.

    • Reaction Conditions: Requires careful control of temperature and pressure to manage reaction rates and selectivity.

Table 1: Comparison of Synthetic Routes for Scale-Up

ParameterReductive AminationDirect Alkylation
Primary Challenge Catalyst management; handling of H₂/ammonia gas.Controlling over-alkylation to prevent byproduct formation.[11]
Selectivity Generally high for the primary amine.Low; often produces a mixture of primary, secondary, and tertiary amines.
Typical Reagents Aldehyde, ammonia/ammonium salt, H₂/Pd/C or NaBH₄.Benzyl halide, large excess of ammonia.
Waste Stream Catalyst solid waste; water.Excess ammonia; halide salts.
Industrial Viability Highly viable and often preferred for high-purity products.Viable for lower-purity applications or where separation is feasible.

Core Scale-Up Principles and Protocols

Successfully scaling a synthesis requires a deep understanding of the interplay between chemical kinetics, heat transfer, and process engineering.

Thermal Hazard and Reaction Control

The reductive amination process is significantly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2]

Protocol for Thermal Safety Analysis:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of any decomposition exotherms for reactants, intermediates, and the final product. A safety margin of at least 50-100°C between the process temperature and the onset temperature is recommended.[2]

  • Reaction Calorimetry (RC1): Perform reaction calorimetry studies to quantify the heat of reaction. This data is essential for engineering the required cooling capacity of the plant reactor.

  • Controlled Reagent Addition: The addition of the reducing agent (if using a chemical hydride) or the control of hydrogen pressure must be done slowly and in a controlled manner to manage the rate of heat generation.[1] A jacketed reactor with an efficient cooling system is mandatory.[1]

Workflow for Reductive Amination Scale-Up

The following diagram outlines a logical workflow for the scale-up synthesis via reductive amination.

cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Work-up & Isolation Reactor_Prep 1. Reactor Preparation (Clean, Dry, Inert) Charge_Aldehyde 2. Charge Aldehyde & Solvent Reactor_Prep->Charge_Aldehyde Ensure inert atmosphere Charge_Catalyst 3. Charge Catalyst (e.g., Pd/C) under N2 Charge_Aldehyde->Charge_Catalyst Seal_Inert 4. Seal & Purge Reactor Charge_Catalyst->Seal_Inert Add_Ammonia 5. Introduce Ammonia Source Seal_Inert->Add_Ammonia Pressurize_H2 6. Pressurize with H2 Add_Ammonia->Pressurize_H2 Heat_React 7. Heat to Setpoint (Controlled Ramp) Pressurize_H2->Heat_React Exotherm control is critical Monitor 8. Monitor Reaction (H2 uptake, HPLC/GC) Heat_React->Monitor Cooldown_Vent 9. Cool Down & Vent Monitor->Cooldown_Vent Upon completion Filter_Catalyst 10. Filter Catalyst (e.g., through Celite) Cooldown_Vent->Filter_Catalyst Caution: Catalyst may be pyrophoric Solvent_Swap 11. Solvent Removal/Swap Filter_Catalyst->Solvent_Swap Purification 12. Purification (Distillation or Crystallization) Solvent_Swap->Purification

Caption: A generalized workflow for the scale-up of benzylamine synthesis via catalytic reductive amination.

Purification Strategy at Scale

Chromatography is generally impractical and uneconomical for multi-kilogram scale production.[12] Therefore, a robust purification strategy relies on classical chemical and engineering principles.

  • Vacuum Distillation: Benzylamines are often high-boiling liquids.[13] Purification by vacuum distillation is highly effective for removing non-volatile impurities (catalyst residues, salts) and some closely-related organic impurities.[3]

  • Crystallization via Salt Formation: The basic nature of the amine allows for the formation of crystalline salts (e.g., hydrochloride, sulfate). This is an excellent method for purification, as the salt often has significantly different solubility properties than the freebase and impurities.[3] The purified salt can then be neutralized to recover the high-purity freebase.

  • Liquid-Liquid Extraction: An initial work-up using acid-base extractions can effectively remove neutral and acidic impurities. The crude amine is dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine as its salt. The aqueous layer is then basified, and the purified freebase is re-extracted into an organic solvent.[14]

Detailed Experimental Protocol: 1 kg Scale Synthesis

This protocol describes the synthesis of this compound from the corresponding aldehyde via catalytic hydrogenation.

Reagents and Equipment:

  • Equipment: 20 L glass-lined or stainless steel jacketed reactor with overhead stirrer, temperature probe, pressure gauge, gas inlet/outlet, and condenser.

  • 6-Chloro-2-fluoro-3-methylbenzaldehyde: 1.0 kg (5.73 mol)

  • Methanol (Anhydrous): 10 L

  • Palladium on Carbon (5% Pd/C, 50% wet): 100 g (1.0 wt% dry basis)

  • Ammonia (gas): ~1.46 kg (85.7 mol, 15 eq)

  • Hydrogen (gas): High purity, required for pressurization.

  • Celite®: For filtration.

Protocol:

  • Reactor Preparation:

    • Ensure the 20 L reactor is clean and thoroughly dried.

    • Inert the reactor by purging with nitrogen gas.

  • Charging:

    • Under a nitrogen atmosphere, charge the reactor with 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 kg).

    • Add anhydrous methanol (10 L).

    • Carefully add the 5% Pd/C catalyst (100 g). Caution: Palladium on carbon can be pyrophoric when dry. Handle under a nitrogen blanket.

  • Reaction - Imine Formation:

    • Seal the reactor. Cool the reaction mixture to 0-5°C using the reactor jacket.

    • Slowly bubble ammonia gas through the stirred solution. The reaction is exothermic; maintain the temperature below 15°C.

    • Continue the ammonia addition until saturation is reached and the uptake ceases (approx. 1.5 kg).

    • Allow the mixture to stir at 10-15°C for 1 hour to ensure complete imine formation.

  • Reaction - Hydrogenation:

    • Purge the reactor headspace with nitrogen, then carefully with hydrogen gas.

    • Pressurize the reactor with hydrogen to 5 bar (approx. 75 psi).

    • Warm the reaction mixture to 40-45°C. An exotherm will likely be observed as the hydrogenation begins. Use jacket cooling to maintain the temperature.

    • Maintain the hydrogen pressure at 5 bar. The reaction progress can be monitored by the rate of hydrogen uptake.

    • Continue stirring until hydrogen uptake ceases (typically 6-12 hours). Monitor for completion by taking a sample for HPLC or GC analysis.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure, replacing it with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 500 mL). Caution: Do not allow the filter cake to dry in the air. Quench it with water immediately after use.

    • Concentrate the combined filtrate under reduced pressure to remove the bulk of the methanol.

    • The resulting crude oil is the target benzylamine.

  • Purification (Vacuum Distillation):

    • Transfer the crude oil to a suitable distillation apparatus.

    • Perform fractional distillation under high vacuum.

    • Collect the fraction corresponding to pure this compound. Expected yield: 85-95%.

Troubleshooting and Optimization

Scaling up chemical processes invariably presents unforeseen challenges. A logical approach to troubleshooting is essential.[15]

cluster_problems cluster_solutions_yield cluster_solutions_impurity start Problem Observed low_yield {Low Yield | Incomplete Reaction} start->low_yield high_impurity {High Impurity Levels} start->high_impurity sol_yield_1 Potential Cause: Inactive Catalyst Solution: Check catalyst quality, increase loading, ensure no poisons in feedstock. low_yield->sol_yield_1 Check Catalyst sol_yield_2 Potential Cause: Incomplete Imine Formation Solution: Increase ammonia concentration or reaction time before hydrogenation. low_yield->sol_yield_2 Check Imine Step sol_yield_3 Potential Cause: Insufficient Hydrogenation Solution: Increase H2 pressure, reaction time, or temperature. low_yield->sol_yield_3 Check Hydrogenation sol_impurity_1 Impurity: Dibenzylamine Cause: Reaction of product with imine intermediate. Solution: Maintain high ammonia concentration; ensure efficient hydrogenation. high_impurity->sol_impurity_1 Identify Impurity sol_impurity_2 Impurity: Starting Aldehyde Cause: Incomplete reaction. Solution: See 'Low Yield' solutions. high_impurity->sol_impurity_2 sol_impurity_3 Impurity: Benzyl Alcohol Cause: Aldehyde reduction before amination. Solution: Ensure sufficient ammonia is present before introducing H2. high_impurity->sol_impurity_3

Caption: A decision-making flowchart for troubleshooting common issues during scale-up.

Table 2: Key Parameters for Optimization

ParameterImpact on ProcessOptimization Strategy
Temperature Affects reaction rate, selectivity, and impurity formation. Higher temperatures can lead to side reactions.Profile the reaction at different temperatures (e.g., 30°C, 45°C, 60°C) to find the optimal balance between reaction time and purity.
Hydrogen Pressure Drives the rate of reduction. Higher pressure increases the rate but requires higher-rated equipment.Evaluate pressures from 3 to 10 bar. Higher pressure can help minimize imine-related impurities.
Catalyst Loading Directly impacts reaction time and cost. Too low a loading leads to slow or incomplete reactions.Screen catalyst loading from 0.5 wt% to 2.0 wt% (dry basis) to determine the most cost-effective level for achieving the desired reaction time.
Solvent Affects solubility of reactants and gases, and can influence catalyst activity.Methanol is a common choice. Other alcohols like ethanol or isopropanol could be screened for improved performance or safety profile.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor. Success hinges on a rational choice of synthetic strategy, with reductive amination being a robust and selective option for industrial production. A thorough understanding and control of process parameters—particularly thermal management, catalyst performance, and purification methods—are paramount. By employing the principles of process safety, reaction engineering, and systematic optimization outlined in this guide, researchers and development professionals can confidently transition these valuable chemical entities from the laboratory to commercial scale.

References

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Application Notes & Protocols: Strategic Use of 6-Chloro-2-fluoro-3-methylbenzylamine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, particularly cancer.[1][2] This has established them as a critical class of drug targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 6-Chloro-2-fluoro-3-methylbenzylamine as a key intermediate in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for biological evaluation, grounded in established principles of medicinal chemistry and kinase inhibitor design.

Introduction: The Rationale for Substituted Benzylamines in Kinase Inhibitor Design

The benzylamine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors.[3] These moieties can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[4] The specific substitution pattern on the benzyl ring is instrumental in fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[5]

The reagent this compound offers a unique combination of substituents, each contributing to the potential efficacy of the final inhibitor:

  • 2-Fluoro Group : The fluorine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of the benzylamine, influencing its binding affinity.

  • 6-Chloro Group : This halogen can participate in halogen bonding, an increasingly recognized interaction that can enhance binding affinity to the kinase active site.[1] It also provides a potential site for further chemical modification.

  • 3-Methyl Group : The methyl group can provide beneficial steric interactions, potentially leading to improved selectivity for the target kinase.

This guide will focus on a common and effective strategy for incorporating this compound into a pyrimidine-based scaffold, a core structure found in many successful kinase inhibitors due to its ability to mimic the purine ring of ATP.[1][6]

Synthetic Strategy: Building a Kinase Inhibitor Library

Our core synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr) : Reaction of this compound with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. This reaction is a robust method for forming the key C-N bond.[7]

  • Palladium-Catalyzed Cross-Coupling : Further functionalization of the pyrimidine core using a Suzuki-Miyaura or Buchwald-Hartwig reaction to introduce additional diversity and explore the structure-activity relationship (SAR).[6][8]

This approach allows for the creation of a diverse library of compounds from a common intermediate, which is essential for optimizing inhibitory activity against a specific kinase target.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Suzuki Cross-Coupling A This compound C Intermediate 1 (Monosubstituted Pyrimidine) A->C DIPEA, NMP, 100°C B 2,4-Dichloropyrimidine B->C E Final Kinase Inhibitor C->E Pd Catalyst, Base, Dioxane/Water, 90-100°C D Arylboronic Acid D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-((2-chloropyrimidin-4-yl)methyl)-6-chloro-2-fluoro-3-methylaniline (Intermediate 1)

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the benzylamine with the pyrimidine core.[7]

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous NMP, add 2,4-dichloropyrimidine (1.1 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Intermediate 1.

Rationale:

  • DIPEA : Acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • NMP : A polar aprotic solvent suitable for SNAr reactions, as it can solvate the charged intermediates.

  • 100 °C : Elevated temperature is often necessary to overcome the activation energy for SNAr reactions on electron-deficient pyrimidine rings.

Protocol 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce an aryl group at the 2-position of the pyrimidine ring.[8]

Materials:

  • Intermediate 1 (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate (EtOAc)

  • Water and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine Intermediate 1 (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Rationale:

  • Palladium Catalyst : Essential for the catalytic cycle of the Suzuki-Miyaura reaction, facilitating the transfer of the aryl group from the boronic acid to the pyrimidine ring.

  • Inert Atmosphere : Prevents the oxidation and deactivation of the palladium catalyst.

  • Degassed Solvents : Removes dissolved oxygen, which can also interfere with the catalyst's activity.

Data Presentation: Evaluating Biological Activity

The synthesized compounds should be evaluated for their inhibitory activity against a panel of relevant kinases. The results are typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[8]

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)
Inhibitor AEGFR15120
Inhibitor BVEGFR225250
Inhibitor CAurora A895
Inhibitor Dp38α MAPK50400

This table presents hypothetical data for illustrative purposes.

Targeted Signaling Pathways

Kinase inhibitors derived from this synthetic approach could potentially target a variety of signaling pathways implicated in cancer and other diseases. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.[1]

Visualizing a Targeted Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription activates Inhibitor Kinase Inhibitor (Synthesized Compound) Inhibitor->EGFR inhibits EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

The strategic use of this compound provides a robust platform for the synthesis of novel kinase inhibitors. The protocols outlined in this document, based on well-established SNAr and palladium-catalyzed cross-coupling reactions, offer a versatile and efficient route to a diverse library of potential therapeutic agents. By systematically modifying the pyrimidine core, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against desired kinase targets.

References

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  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine. 9

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  • PubMed Central (PMC), NIH. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. 13

  • PubMed Central (PMC). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. 14

  • Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. 6

  • MDPI. Microtubule Depolymerization by Kinase Inhibitors: Unexpected Findings of Dual Inhibitors. 15

  • ScienceDirect. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. 16

  • Molecular Cancer Therapeutics. Targeting 6-phosphofructo-2-kinase (PFKFB3) as a therapeutic strategy against cancer. 17

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. 4

  • PubMed. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. 18

  • Benchchem. 6-Chloro-N4-methyl-4,5-pyrimidinediamine | 52602-68-3. 19

  • PubMed Central (PMC), NIH. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. 20

  • PubMed Central (PMC). Targeting protein kinases in central nervous system disorders. 2

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Application Notes & Protocols: Leveraging 6-Chloro-2-fluoro-3-methylbenzylamine in the Synthesis of Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, scientists, and drug development professionals in oncology and epigenetic research.

Executive Summary & Core Application

6-Chloro-2-fluoro-3-methylbenzylamine has emerged as a critical structural motif and key synthetic intermediate in the development of potent, next-generation epigenetic modulators. Analysis of the patent landscape reveals its primary utility in the synthesis of covalent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in a variety of cancers.[1][2][3] This document provides an in-depth guide to the strategic application of this benzylamine derivative, detailing the scientific rationale, a comprehensive synthetic protocol, and downstream bio-assay validation methods. The protocols herein are designed to empower research teams to efficiently synthesize and evaluate novel drug candidates based on this valuable scaffold.

Scientific Background: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[4] The demethylation of H3K4, a mark associated with active gene transcription, leads to gene repression.

Pathological Relevance: LSD1 is overexpressed in a wide range of tumors, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][5] Its aberrant activity promotes oncogenesis by repressing tumor suppressor genes and blocking cellular differentiation, thereby maintaining cells in a proliferative, undifferentiated state.[2][5] Consequently, inhibiting LSD1 has become a highly validated therapeutic strategy in oncology to reactivate silenced genes and induce cancer cell differentiation and apoptosis.[5][6]

Mechanism of Inhibition: Many potent LSD1 inhibitors are mechanism-based, irreversible inhibitors that function by covalently modifying the FAD cofactor essential for the enzyme's catalytic activity.[7] These inhibitors often mimic the structure of tranylcypromine (TCP), a known monoamine oxidase inhibitor with weak LSD1 activity.[3][7][8] The this compound scaffold provides a structurally optimized fragment that, when incorporated into a larger molecule, directs the compound to the LSD1 active site, leading to potent and selective inhibition.

Logical Pathway: From Intermediate to Therapeutic Candidate

The following diagram illustrates the strategic workflow from the starting benzylamine intermediate to a validated drug lead.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Validation A 6-Chloro-2-fluoro- 3-methylbenzylamine (Key Intermediate) B Coupling with Cyclopropane Carboxylic Acid Derivative A->B Amide Bond Formation C Final Compound (e.g., Tranylcypromine Analog) B->C Purification D Biochemical Assay (LSD1 Enzyme Inhibition) C->D Screening E Cellular Assays (Target Engagement & Phenotype) D->E Confirm Cellular Potency F In Vivo Model (Xenograft Efficacy) E->F Evaluate Therapeutic Effect

Caption: Workflow from chemical synthesis to biological validation.

Patented Applications Overview

Numerous patents cite the use of this compound as a foundational element for constructing potent LSD1 inhibitors. These patents highlight its importance in achieving high target affinity and desirable pharmacological properties.

Patent/Publication Number Assignee/Source Therapeutic Focus Key Finding/Use
WO 2025072637University of MichiganCancer, Neurological Disorders, Metabolic DiseasesDiscloses LSD1 inhibitors for treating a range of conditions associated with LSD1 overexpression.[9]
US 9,284,289 B2Incyte CorporationTreatment of Neoplastic DiseasesDescribes the synthesis of cyclopropylamine derivatives as LSD1 inhibitors for cancer therapy.
AU2017323868A1Vopensa Pty LtdImmune Checkpoint InhibitionDetails LSD1 inhibitors for use in immunotherapy and altering cancer cell transitions (EMT/MET).[6]
Recent Pat Anticancer Drug Discov. (2022)Journal ReviewOncologyReviews patents from 2016-2020, noting the structural diversity of LSD1 inhibitors, including TCP derivatives, for antitumor activity.[1][3]

Protocols: Synthesis and Application

Protocol: Synthesis of a Tranylcypromine Analog from this compound

This protocol outlines a representative synthesis of a potent LSD1 inhibitor, adapting methodologies described in the patent literature. The core transformation is an amide coupling reaction.

Objective: To synthesize N-(6-chloro-2-fluoro-3-methylbenzyl)-2-phenylcyclopropane-1-carboxamide.

Materials:

  • This compound

  • trans-2-Phenylcyclopropane-1-carboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of trans-2-Phenylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure target compound.

Causality: The use of BOP reagent is critical as it is a highly efficient peptide coupling agent that minimizes side reactions and racemization, ensuring a high yield of the desired amide product. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the activation step.

Application Note: Biochemical Validation of LSD1 Inhibition

Once synthesized, the novel compound must be tested for its ability to inhibit LSD1 enzymatic activity. The horseradish peroxidase (HRP)-coupled assay is a standard, reliable method.[10][11]

Principle: LSD1-catalyzed demethylation of a substrate (e.g., H3K4me1/2 peptide) produces hydrogen peroxide (H₂O₂) as a byproduct. HRP uses this H₂O₂ to oxidize a fluorogenic substrate like Amplex Red, producing the highly fluorescent resorufin. The fluorescent signal is directly proportional to LSD1 activity.

G A LSD1 + H3K4me2 Peptide B Demethylated Peptide + H₂O₂ A->B Demethylation D Resorufin (Fluorescent) B->D HRP-catalyzed Oxidation C Amplex Red (Non-fluorescent) C->D E Test Compound (LSD1 Inhibitor) E->A Inhibits

Caption: Principle of the HRP-coupled LSD1 inhibition assay.

Protocol: LSD1 Enzymatic Inhibition Assay

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Enzyme Incubation: In a 96-well black plate, add 38.5 nM of recombinant human LSD1 enzyme to each well containing the diluted test compound or vehicle control (DMSO).[12] Incubate for 15 minutes on ice.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the H3K4 dimethylated peptide substrate.[12]

  • Detection: Immediately add the detection mixture containing HRP and Amplex Red.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) at regular intervals.[13]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by fitting the percentage of inhibition versus compound concentration to a dose-response curve.[12]

Application Note: Cellular Target Engagement & Phenotypic Assays

Confirming that the compound inhibits LSD1 within a cellular context is a critical next step. This involves measuring downstream biomarkers and observing phenotypic changes.[5][14]

1. Western Blot for Histone Marks:

  • Principle: An effective LSD1 inhibitor will increase the global levels of H3K4me1 and H3K4me2.

  • Protocol: Treat cancer cells (e.g., AML cell line THP-1) with varying concentrations of the inhibitor for 48-72 hours. Lyse the cells, extract histones, and perform a Western blot using specific antibodies against H3K4me1, H3K4me2, and a loading control (e.g., Total Histone H3). A dose-dependent increase in the methylation marks confirms target engagement.[14]

2. Cellular Differentiation Assay (Flow Cytometry):

  • Principle: In AML, LSD1 inhibition overcomes the differentiation block.[5] This can be measured by the increased expression of myeloid differentiation markers like CD11b and CD86.[5][15]

  • Protocol: Treat THP-1 cells with the inhibitor for 3-5 days. Stain the cells with fluorescently-labeled antibodies against CD11b. Analyze the cell population using a flow cytometer. A significant increase in the CD11b-positive population indicates induced differentiation.[15]

3. Cell Proliferation Assay:

  • Principle: By inducing differentiation and apoptosis, LSD1 inhibitors reduce the proliferation of sensitive cancer cell lines.[5][16]

  • Protocol: Seed AML or SCLC cells in 96-well plates and treat with a serial dilution of the inhibitor. After 72 hours, assess cell viability using a standard method like the MTS assay.[16] Calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a validated and highly valuable building block for the synthesis of mechanism-based LSD1 inhibitors. Its specific substitution pattern is integral to the design of potent and selective compounds that have shown significant promise in preclinical models of cancer. The protocols and application notes provided here offer a comprehensive framework for researchers to utilize this intermediate in the discovery and development of novel epigenetic therapies.

References

  • An Update of Lysine Specific Demethylase 1 Inhibitor: A Patent Review (2016-2020). Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]

  • AU2017323868A1 - Lysine specific histone demethylase-1 inhibitors and uses therefor. Google Patents.
  • LSD1 inhibitors for anticancer therapy: a patent review (2017-present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • New LSD1 inhibitors disclosed in University of Michigan patent. BioWorld. Available from: [Link]

  • An Update of Lysine Specific Demethylase 1 Inhibitor: A Patent Review (2016-2020). PubMed. Available from: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health (NIH). Available from: [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available from: [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. National Institutes of Health (NIH). Available from: [Link]

  • LSD1 (human recombinant). BPS Bioscience. Available from: [Link]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. National Institutes of Health (NIH). Available from: [Link]

  • Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC. Cancer Research. Available from: [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). National Institutes of Health (NIH). Available from: [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. National Institutes of Health (NIH). Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the common synthetic challenges and optimization strategies for this important substituted benzylamine intermediate.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound, focusing on the prevalent method of reducing the corresponding benzonitrile.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently employed and scalable method is the reduction of the precursor, 6-chloro-2-fluoro-3-methylbenzonitrile. This transformation is typically achieved using hydride reagents. The two most common and effective choices are Borane complexes (such as Borane Dimethyl Sulfide, BH₃·SMe₂) and Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation can also be used, but often requires more optimization to prevent side reactions.

Q2: Why is a Borane Dimethyl Sulfide (BH₃·SMe₂) reduction often preferred over other methods?

A2: The preference for BH₃·SMe₂ stems from its excellent balance of reactivity and selectivity. Unlike more powerful reagents like LiAlH₄, borane complexes are less likely to reduce other sensitive functional groups. Furthermore, the workup procedure for borane reductions is often more straightforward. A patent for a similar synthesis of 2-fluoro-3-bromo-benzylamine highlights the effectiveness of this reagent, achieving high yield and purity.[1]

Q3: What are the primary challenges and side products to be aware of during the synthesis?

A3: The main challenges include incomplete reaction, the formation of secondary amine impurities (especially with catalytic hydrogenation), and difficulties during the workup and purification. With catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form a secondary amine dimer.[2] When using strong reducing agents like LiAlH₄, ensuring a complete and safe quench of the excess reagent is critical.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3][4] A suitable mobile phase, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, should be used. The starting benzonitrile is significantly less polar than the resulting benzylamine product. Therefore, you should observe the disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, often showing "tailing" due to the basic nature of the amine).

Q5: What is the most effective method for purifying the final product?

A5: Acid-base extraction is a highly effective technique for purifying benzylamines.[5][6][7] The crude product, dissolved in an organic solvent, can be washed with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent, dried, and concentrated. For very high purity, column chromatography or vacuum distillation can be employed.[8]

Experimental Protocols & Data

This section provides detailed protocols for the synthesis of this compound. The primary recommended method utilizes Borane Dimethyl Sulfide, with an alternative protocol for Lithium Aluminum Hydride provided for comparison.

Protocol 1: Reduction of 6-Chloro-2-fluoro-3-methylbenzonitrile with Borane Dimethyl Sulfide (BH₃·SMe₂) (Recommended)

This protocol is adapted from a demonstrated synthesis of a structurally similar halogenated benzylamine and is recommended for its high selectivity and yield.[1]

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzonitrile

  • Borane Dimethyl Sulfide complex (BH₃·SMe₂, typically 2M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF (approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add Borane Dimethyl Sulfide complex (approx. 1.1 - 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Solvent Removal: Remove the THF and methanol under reduced pressure.

  • Workup: Dissolve the residue in ethyl acetate and 1M HCl. Transfer to a separatory funnel and separate the layers.

  • Purification: Wash the aqueous layer with a small amount of ethyl acetate to remove any non-basic impurities. Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 3M NaOH.

  • Extraction: Extract the product from the basic aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a crude oil. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful alternative, though it requires more stringent anhydrous conditions and careful handling.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (approx. 1.5 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate: Dissolve 6-chloro-2-fluoro-3-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. For 'x' grams of LiAlH₄ used, cautiously and sequentially add:

    • 'x' mL of water, dropwise.

    • 'x' mL of 15% aqueous NaOH, dropwise.

    • '3x' mL of water, dropwise.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

ParameterBorane Dimethyl Sulfide (BH₃·SMe₂)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (e.g., Raney Ni)
Selectivity High (Tolerates many functional groups)Low (Reduces most polar functional groups)Moderate (Risk of dehalogenation)
Side Products MinimalMinimal if quenched properlySecondary and Tertiary Amines
Reaction Temp. 0 °C to Room Temperature0 °C to RefluxElevated Temperature and Pressure
Workup Methanol quench, Acid-Base extractionFieser workup (sequential water/NaOH/water)Filtration of catalyst
Safety Pungent odor, handle in fume hoodHighly reactive with water, pyrophoricFlammable H₂ gas under pressure

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Reaction is incomplete or stalled (Starting material remains).
Probable Cause Proposed Solution
Insufficient Reducing Agent The hydride reagent may have degraded due to improper storage or exposure to moisture. Use a fresh bottle of the reagent or titrate to determine its activity. Increase the stoichiometry to 1.5-2.0 equivalents.
Poor Solubility of Starting Material While THF is generally a good solvent, ensure the benzonitrile is fully dissolved before adding the reducing agent. Gentle warming may be necessary to fully dissolve the starting material before cooling for the addition.
Low Reaction Temperature For some sterically hindered or electron-rich nitriles, room temperature may not be sufficient. After the initial addition at low temperature, consider gently heating the reaction mixture to 40-50 °C or reflux to drive it to completion.
Problem 2: Low yield after workup.
Probable Cause Proposed Solution
Incomplete Extraction The product may remain in the aqueous layer if the pH is not sufficiently basic during the acid-base extraction. Ensure the pH of the aqueous layer is >12 before extracting with the organic solvent. Perform multiple extractions (at least 3) to ensure complete recovery.
Emulsion Formation Emulsions can form during the extraction, trapping the product. To break an emulsion, add a small amount of brine or more organic solvent and gently swirl. In some cases, filtration through Celite can help.
Product Volatility While not highly volatile, some product may be lost if concentrated under high vacuum for an extended period. Use moderate vacuum and temperature during solvent removal.
Problem 3: Product is impure (Presence of side products).
Probable Cause Proposed Solution
Formation of Secondary Amines (Catalytic Hydrogenation) This is a common side reaction where the primary amine product reacts with the imine intermediate. To suppress this, add ammonia or ammonium hydroxide to the reaction mixture.[2]
Over-reduction or Side Reactions (LiAlH₄) If other reducible functional groups are present on the molecule, LiAlH₄ may not be selective enough. Consider using the milder BH₃·SMe₂ reagent.
Incomplete Quenching Residual reactive species from the reduction can cause side reactions during workup. Ensure the quenching step is performed carefully and completely before proceeding with the extraction.

Visualized Workflow

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 6-Chloro-2-fluoro-3-methylbenzonitrile in Anhydrous THF Cool Cool to 0 °C Start->Cool 1. Dissolve AddReagent Slowly Add BH3·SMe2 (1.1 - 1.5 eq) Cool->AddReagent 2. Control Exotherm React Warm to RT Monitor by TLC AddReagent->React 3. Reaction Quench Cool to 0 °C Quench with Methanol React->Quench 4. Stop Reaction Concentrate Concentrate in vacuo Quench->Concentrate 5. Remove Solvents AcidWash Dissolve in EtOAc Wash with 1M HCl Concentrate->AcidWash Basify Basify Aqueous Layer (pH > 12 with NaOH) AcidWash->Basify 6. Isolate Amine Salt Extract Extract with EtOAc (3x) Basify->Extract 7. Regenerate Free Amine Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry 8. Isolate Product FinalProduct Pure this compound Dry->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

References

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  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. ResearchGate. Available at: [Link]

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  • Synthesis of nitriles and imines using benzylamine derivatives over... ResearchGate. Available at: [Link]

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  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]

  • For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. I have considered using either H20 and diethyl ether, or NaOH, but I'm not sure how to proceed with either route? Quora. Available at: [Link]

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Common side reactions with 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during its use in chemical synthesis. The unique substitution pattern of this benzylamine derivative, featuring ortho-chloro and fluoro substituents, presents specific challenges and opportunities in experimental design. This document aims to elucidate the underlying chemical principles to help you navigate potential side reactions and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound in a question-and-answer format, providing step-by-step guidance to diagnose and resolve these issues.

Question 1: I am observing a significant amount of a higher molecular weight byproduct in my acylation/alkylation reaction. What is the likely cause and how can I prevent it?

Answer:

This is a classic issue of over-alkylation or over-acylation , a common side reaction with primary amines. The primary amine product of your initial reaction can act as a nucleophile and react further with your alkylating or acylating agent, leading to the formation of secondary and tertiary amines, or di- and tri-acylated products, respectively.

Causality:

  • Increased Nucleophilicity: The initial product of mono-alkylation or mono-acylation can sometimes be more nucleophilic than the starting this compound, leading to a "runaway" reaction.

  • Reaction Conditions: High concentrations of the electrophile, elevated temperatures, or prolonged reaction times can favor these subsequent reactions.

Troubleshooting Workflow:

  • Reagent Stoichiometry:

    • Use a large excess of the amine: Employing a 2 to 5-fold excess of this compound relative to your electrophile will statistically favor the reaction of the electrophile with the starting amine over the mono-substituted product.

    • Slow addition of the electrophile: Adding the alkylating or acylating agent dropwise to the reaction mixture containing the amine can maintain a low concentration of the electrophile, thus minimizing the chance of over-reaction.

  • Temperature Control:

    • Conduct the reaction at a lower temperature. This will decrease the rate of both the desired reaction and the undesired side reactions, often favoring the formation of the mono-substituted product.

  • Solvent Choice:

    • Using a more dilute reaction mixture can sometimes reduce the frequency of bimolecular side reactions.

Experimental Protocol: Minimizing Over-alkylation in a Representative Reaction

  • Reaction: N-benzylation of this compound.

  • Procedure:

    • Dissolve this compound (2.0 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl bromide (1.0 equivalent) dropwise over 30 minutes with vigorous stirring.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography to separate the desired mono-benzylated product from any di-benzylated byproduct.

DOT Diagram: Over-Alkylation Pathway

over_alkylation A 6-Chloro-2-fluoro- 3-methylbenzylamine (Primary Amine) C Mono-alkylated Product (Secondary Amine) A->C Desired Reaction B Alkyl Halide (R-X) B->A B->C D Di-alkylated Product (Tertiary Amine) C->D Over-alkylation (Side Reaction) imine_hydrolysis A 6-Chloro-2-fluoro- 3-methylbenzylamine C Imine Intermediate A->C Oxidation or Condensation B Oxidizing Agent or Carbonyl B->A D 6-Chloro-2-fluoro- 3-methylbenzaldehyde C->D Hydrolysis E Water (H₂O) E->C

Caption: Formation and hydrolysis of imine side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when working with this compound?

A1: The most common side reactions include:

  • Over-alkylation/acylation: As detailed in the troubleshooting guide, the primary amine product can react further with the electrophile. [1]* Dimerization: Two molecules of the benzylamine can react, particularly under oxidative conditions, to form an imine dimer.

  • Oxidation: The benzylamine can be oxidized to the corresponding imine or aldehyde.

  • Dehalogenation: Under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts), the chloro or fluoro substituents may be removed.

Side ReactionCommon ConditionsPrevention Strategy
Over-alkylation/acylationHigh concentration of electrophile, high temperatureUse excess amine, slow addition of electrophile, lower temperature
Dimerization/OxidationPresence of oxygen, oxidizing agentsInert atmosphere, purified reagents
DehalogenationHarsh reductive conditions (e.g., certain hydrogenation catalysts)Milder reducing agents, careful catalyst selection

Q2: How do the electronic properties of the substituents affect the reactivity of this compound?

A2: The substituents have competing electronic effects:

  • -I (Inductive) Effect: The highly electronegative fluorine and chlorine atoms strongly withdraw electron density through the sigma bonds, deactivating the aromatic ring and reducing the nucleophilicity of the amine.

  • +M (Mesomeric) Effect: The lone pairs on the halogens can be donated into the aromatic ring via resonance, which partially counteracts the inductive effect. For fluorine, this effect is more pronounced than for chlorine due to better orbital overlap.

  • +I (Inductive) Effect: The methyl group is weakly electron-donating, which slightly increases the electron density on the ring.

Overall, the strong inductive withdrawal from the two ortho-halogens is the dominant effect, making the amine less nucleophilic than unsubstituted benzylamine.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, as with any chemical, appropriate safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety and handling information before use. The MSDS will provide information on toxicity, flammability, and first aid measures.

Q4: What are the best practices for the purification of products derived from this compound?

A4: The purification strategy will depend on the properties of your product.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. The polarity of the solvent system should be optimized based on TLC analysis.

  • Acid-Base Extraction: If your product is basic, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This is an effective way to remove non-basic impurities.

  • Crystallization: If your product is a solid, crystallization can be an excellent purification technique.

Q5: Can the ortho-fluoro group participate in hydrogen bonding and influence the reaction?

A5: Yes, the ortho-fluoro group can act as a hydrogen bond acceptor. This intramolecular hydrogen bonding can influence the conformation of the molecule and potentially affect the reactivity of the amine group by altering its steric accessibility and electronic properties. This can be a subtle but important factor in determining the outcome of a reaction.

References

  • BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem Technical Support.
  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11495-11504.
  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry.
  • Master Organic Chemistry. (2017).
  • Master Organic Chemistry. (2023). Hydrolysis of imines to give ketones (or aldehydes).
  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism.
  • YouTube. (2023). Hydrolysis of Imines and Enamines Explained.
  • ResearchGate. (2018).
  • Sigma-Aldrich. (n.d.).
  • Das, A., & Chatani, N. (2021). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Chemical Science, 12(1), 294-300.
  • PubMed Central. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
  • ResearchGate. (1981). The Gabriel Synthesis of Benzylamine.
  • BYJU'S. (n.d.).
  • ResearchGate. (2020).
  • Royal Society of Chemistry. (2012).
  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental science & technology, 48(18), 10904–10911.
  • ResearchGate. (2003). Kinetics and mechanism of the oxidation of Substituted Benzylamines by Oxo(Salen)Manganese (V) Complexes.
  • Indian Academy of Sciences. (2000).
  • ResearchGate. (2021). Substrate scope for benzylamine oxidation coupling with different substituent groups.
  • PubMed Central. (2015).
  • Wikipedia. (n.d.). Ortho effect.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • PubMed. (2013).
  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

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Technical Support Center: Optimizing Reactions with 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing chemical reactions involving 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile substituted benzylamine in their synthetic workflows. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to enhance reaction yields and purity.

Introduction to this compound

This compound (C₈H₉ClFN) is a substituted benzylamine with a molecular weight of 173.62 g/mol .[1] Its structure, featuring a sterically hindered amine and an electronically modified aromatic ring, presents unique challenges and opportunities in synthesis. The chlorine and fluorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring and the nucleophilicity of the amine.[2][3] Furthermore, the ortho-chloro and methyl groups introduce significant steric hindrance around the benzylic amine, which can impact its accessibility to electrophiles.[4][5]

This guide provides a structured approach to troubleshooting common issues encountered during reactions such as acylations and alkylations, focusing on practical solutions grounded in chemical principles.

Troubleshooting Common Reactions

Issue 1: Low Yield in Acylation Reactions (e.g., Amide Bond Formation)

A frequent challenge in reactions with this compound is achieving high yields in acylation reactions to form the corresponding amide.

Question: My acylation reaction with this compound and an acyl chloride/anhydride is resulting in a low yield of the desired amide. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in acylation reactions with this substrate are often a consequence of its unique structural features. The primary factors to consider are the reduced nucleophilicity of the amine and steric hindrance.

Root Cause Analysis & Solutions
  • Reduced Nucleophilicity: The electron-withdrawing effects of the ortho-fluoro and para-chloro substituents decrease the electron density on the nitrogen atom of the benzylamine, thereby reducing its nucleophilicity.[2] This makes the initial nucleophilic attack on the acylating agent less favorable.

  • Steric Hindrance: The presence of the methyl group at the 3-position and the chlorine atom at the 6-position creates a sterically crowded environment around the amine functional group.[6][7] This steric bulk can physically impede the approach of the acylating agent, especially if the electrophile is also sterically demanding.[4]

Optimization Strategies
StrategyRationaleRecommended Protocol
Choice of Acylating Agent Less sterically hindered and more reactive acylating agents can overcome the substrate's lower reactivity.If possible, opt for acyl chlorides over anhydrides due to their higher reactivity. For particularly challenging acylations, consider using a mixed anhydride or an activated ester.
Base Selection A non-nucleophilic, sterically hindered base can effectively scavenge the HCl byproduct without competing with the benzylamine for the acylating agent.Use a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). DIPEA is often preferred in cases of severe steric hindrance.[4]
Solvent Choice Aprotic polar solvents can help to solvate the transition state and facilitate the reaction.Dichloromethane (DCM) or tetrahydrofuran (THF) are generally good starting points. For sluggish reactions, a more polar solvent like N,N-dimethylformamide (DMF) may be beneficial, although it can complicate work-up.
Reaction Temperature Increasing the temperature can provide the necessary activation energy to overcome steric and electronic barriers.Start the reaction at room temperature and monitor by TLC. If the reaction is slow, consider gently heating to 40-50 °C. For highly unreactive partners, refluxing may be necessary.
Use of a Catalyst A nucleophilic catalyst can accelerate the reaction by forming a more reactive intermediate with the acylating agent.A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly improve reaction rates and yields in sluggish acylations.
Illustrative Workflow for Optimized Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound (1.0 eq) in anhydrous DCM prep_base Add DIPEA (1.2 eq) and a catalytic amount of DMAP prep_amine->prep_base add_acyl Slowly add acyl chloride (1.1 eq) at 0 °C prep_base->add_acyl warm_rt Allow to warm to room temperature and stir for 2-16 h add_acyl->warm_rt monitor Monitor reaction progress by TLC warm_rt->monitor quench Quench with saturated aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography (e.g., Hexanes/EtOAc) dry->purify

Caption: Optimized acylation workflow.

Issue 2: Low Conversion in N-Alkylation Reactions

Alkylation of this compound can also be challenging, often leading to incomplete reactions and low yields of the desired secondary or tertiary amine.

Question: I am attempting an N-alkylation of this compound with an alkyl halide, but the reaction is very slow and gives a poor yield. How can I drive the reaction to completion?

Answer:

Similar to acylation, the combination of steric hindrance and reduced nucleophilicity of the amine are the primary culprits for low conversion in N-alkylation reactions. The choice of alkylating agent, base, and reaction conditions are critical for success.

Root Cause Analysis & Solutions
  • Reactivity of the Alkylating Agent: The reactivity of the alkylating agent follows the order I > Br > Cl. Less reactive alkyl halides will require more forcing conditions.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the resulting ammonium salt but should not promote significant elimination of the alkyl halide (a common side reaction).[8]

  • Steric Congestion: The steric environment of both the amine and the alkyl halide will significantly impact the reaction rate. Reactions with bulky secondary or tertiary alkyl halides are particularly challenging.

Optimization Strategies
StrategyRationaleRecommended Protocol
Choice of Alkylating Agent More reactive alkylating agents will increase the reaction rate.Use an alkyl iodide or bromide if possible. If you must use an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate in-situ halide exchange (Finkelstein reaction).
Base and Solvent System A strong, non-nucleophilic base is needed to neutralize the generated acid. The solvent should be able to dissolve the base and reactants.A common and effective system is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. For very sluggish reactions, a stronger base like sodium hydride (NaH) in THF or DMF can be used, but with caution to avoid side reactions.
Reaction Temperature Higher temperatures are often required to overcome the activation energy for alkylation.Start with heating the reaction mixture at 60-80 °C. Monitor the reaction progress, and if necessary, increase the temperature. Microwave-assisted synthesis can sometimes be effective for difficult alkylations.[9]
Stoichiometry Using an excess of the less expensive reagent can help drive the reaction to completion.If the alkylating agent is readily available, using a slight excess (1.2-1.5 equivalents) can improve the yield.
Decision Flowchart for Troubleshooting N-Alkylation

G start Low Yield in N-Alkylation check_halide Is the alkylating agent an iodide or bromide? start->check_halide use_iodide Consider using a more reactive alkyl halide (I > Br > Cl) check_halide->use_iodide No (Cl) check_base Is the base strong enough? check_halide->check_base Yes add_catalyst Add catalytic NaI or KI (Finkelstein conditions) use_iodide->add_catalyst add_catalyst->check_base use_stronger_base Switch to a stronger base (e.g., NaH in THF/DMF) check_base->use_stronger_base No (e.g., K₂CO₃) check_temp Is the reaction temperature high enough? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Increase temperature or consider microwave synthesis check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A1: In addition to unreacted starting material, common side products can include:

  • Over-alkylation: In alkylation reactions, the formation of a tertiary amine or even a quaternary ammonium salt is possible if the product is sufficiently nucleophilic and excess alkylating agent is used.

  • Elimination Products: If the alkylating agent is prone to elimination (e.g., a secondary or tertiary halide), you may form an alkene as a byproduct, especially at higher temperatures with a strong base.

  • Hydrolysis: If your acylating agent is sensitive to water, hydrolysis can lead to the formation of the corresponding carboxylic acid.

Q2: Are there any specific purification challenges with products derived from this compound?

A2: Products derived from this amine can sometimes be challenging to purify by standard silica gel chromatography. Some amine-containing compounds can streak on silica gel.[10] If you encounter this, consider the following:

  • Base-washing the silica: Pre-treating your silica gel with a dilute solution of triethylamine in your eluent can help to neutralize acidic sites and improve peak shape.

  • Alternative stationary phases: For very polar or basic compounds, alumina may be a better choice for chromatography.

  • Salt formation and extraction: Converting the product to a hydrochloride salt with HCl in ether can sometimes facilitate purification by precipitation or allow for an aqueous wash to remove non-basic impurities. The free amine can then be regenerated with a base.

Q3: Can I use this benzylamine in reductive amination reactions?

A3: Yes, this compound can be used in reductive amination reactions with aldehydes and ketones. However, the steric hindrance around the amine may slow down the initial imine formation.[9] To favor the reaction, you may need to use a dehydrating agent (like molecular sieves) or allow for a longer reaction time for imine formation before adding the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).[11]

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Fisher, M. J., et al. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 19(11), 19036-19062. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Golding, B. T., et al. (2017). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Beilstein Journal of Organic Chemistry, 13, 2186-2192. Available from: [Link]

  • Kothari, S., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(2), 129-136. Available from: [Link]

  • Lin, S. (2023). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Journal of Chemical Integration, 2(1), 1-5. Available from: [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-2-fluoro-3-methylbenzamide. Retrieved from [Link]

  • Kothari, S., et al. (2000). Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide. Journal of the Indian Chemical Society, 77(1), 21-25.
  • Bloom, S., et al. (2020). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Catalysis, 10(15), 8563-8569. Available from: [Link]

  • Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7644. Available from: [Link]

  • Chen, C., et al. (2019). A New Measurement of Amine Steric Hindrance – N Exposure. ChemRxiv. Available from: [Link]

  • ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Tichy, M., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 23(11), 2818. Available from: [Link]

  • ResearchGate. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Retrieved from [Link]

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Stability of 6-Chloro-2-fluoro-3-methylbenzylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-fluoro-3-methylbenzylamine

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of compound stability is crucial for experimental success and the integrity of your research. This guide is designed to provide you with in-depth insights and practical, step-by-step advice for working with this substituted benzylamine, particularly concerning its stability in acidic environments. We will move beyond simple protocols to explain the chemical reasoning behind our recommendations, empowering you to anticipate challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving this compound in an acidic mobile phase for HPLC and see peak tailing. Is this a stability issue?

Answer: Not necessarily. While degradation is a possibility over extended periods, peak tailing for a basic compound like a benzylamine in an acidic mobile phase is often a chromatographic issue. The primary amine group (pKa typically ~9-10) will be protonated to form a benzylammonium cation. This charged species can interact strongly and undesirably with residual free silanol groups on the silica-based stationary phase, leading to poor peak shape.

Initial Troubleshooting Steps:

  • Increase Mobile Phase Ionic Strength: Add a salt like 20-50 mM potassium phosphate or ammonium acetate to the mobile phase. The salt cations will compete with your protonated analyte for the active sites on the stationary phase, masking the silanols and improving peak shape.

  • Use a Low-pH Stable, End-Capped Column: Modern HPLC columns designed for use at low pH are often extensively end-capped to minimize accessible silanol groups.

  • Consider an Alternative Stationary Phase: If issues persist, a column with a different chemistry (e.g., embedded polar group) may be beneficial.

While this is likely a chromatography issue, it is still prudent to confirm stability. Analyze a freshly prepared sample and compare it to one that has been sitting in the acidic mobile phase for several hours. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Q2: What is the primary mechanism of instability for a substituted benzylamine in strong acid?

Answer: The primary and most immediate chemical event in an acidic solution is the protonation of the basic amino group. This forms the corresponding ammonium salt. In this protonated state, the molecule is generally more stable against oxidative degradation but may be susceptible to other pathways under forcing conditions (e.g., high temperature and extreme pH).

While benzylamines are relatively stable, a potential degradation pathway under harsh acidic conditions (e.g., concentrated acid, elevated temperature) could involve acid-catalyzed hydrolysis.[1][2] This would hypothetically proceed through the following steps:

  • Protonation: The lone pair on the nitrogen atom is protonated by the acid.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the benzylic carbon. The electron-withdrawing effects of the ortho-fluoro and ortho-chloro substituents can influence the electron density at this carbon, potentially affecting its susceptibility to attack.

  • Leaving Group Departure: The ammonia group departs, ultimately leading to the formation of 6-chloro-2-fluoro-3-methylbenzyl alcohol and ammonium ions.

It is critical to understand that this is a forced degradation pathway and is unlikely to occur under typical analytical or process conditions unless significant energy (e.g., heat) is applied.[3][4]

Hypothetical Acid-Catalyzed Degradation Pathway

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack (Rate-Limiting) cluster_2 Step 3: Product Formation A Benzylamine (R-CH₂NH₂) B Protonated Benzylamine (R-CH₂NH₃⁺) A->B (Fast Equilibrium) H_plus H⁺ C Protonated Benzylamine (R-CH₂NH₃⁺) D Tetrahedral Intermediate C->D (Slow) H2O H₂O E Tetrahedral Intermediate F Benzyl Alcohol (R-CH₂OH) + NH₄⁺ E->F (Fast)

Caption: Hypothetical A-2 mechanism for acid hydrolysis of benzylamines.

Q3: How do the chloro, fluoro, and methyl substituents on the aromatic ring affect the stability?

Answer: The substituents on the phenyl ring play a significant role in the molecule's electronic properties and, by extension, its reactivity and stability.

  • Fluorine (at position 2) and Chlorine (at position 6): These are electronegative, electron-withdrawing groups. Their presence can decrease the basicity of the amine slightly compared to an unsubstituted benzylamine. They also influence the electron density of the aromatic ring and the benzylic carbon.

  • Methyl Group (at position 3): This is an electron-donating group, which can slightly counteract the withdrawing effects of the halogens.

The combined electronic effect of these groups can influence the molecule's susceptibility to both hydrolysis and oxidation. A definitive statement on whether they increase or decrease stability without experimental data is speculative. Therefore, performing a forced degradation study is the most reliable way to determine their net effect.[4][5]

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific problems you might encounter.

Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of a new, small peak in HPLC after 24h in acidic solution. Minor degradation of the target compound.1. Confirm the identity of the new peak using LC-MS. 2. Perform a time-course study (e.g., 0, 2, 8, 24 hours) to quantify the rate of degradation. 3. If degradation is >5-10%, consider preparing solutions fresh daily.[6]
Solution develops a slight yellow tint over time. Could be oxidation or formation of a conjugated degradation product. Benzylamines can be susceptible to oxidation.[7]1. Perform the experiment under an inert atmosphere (Nitrogen or Argon) and see if the color change is prevented. 2. Include an oxidative stress test (e.g., using H₂O₂) in your forced degradation study to see if a similar chromophore is produced.[8]
Poor mass balance in my stability study (sum of parent and degradant peaks is <95%). 1. A degradant is not being detected by the UV detector. 2. A degradant is not eluting from the HPLC column. 3. Formation of a volatile degradant.1. Use a mass spectrometer (MS) detector in parallel with the UV detector.[9] 2. Modify your HPLC gradient to include a stronger solvent wash at the end to elute any highly retained species. 3. Analyze the headspace of a stressed sample by GC-MS if volatility is suspected.

Troubleshooting Flowchart for Unexpected HPLC Peaks

G Start Unexpected Peak Observed in HPLC Chromatogram CheckBlank Is the peak present in the solvent blank? Start->CheckBlank CheckT0 Is the peak present in the t=0 sample? CheckBlank->CheckT0 No Impurity Peak is likely a solvent artifact or system contaminant. CheckBlank->Impurity Yes StartingImpurity Peak is an impurity in the starting material. CheckT0->StartingImpurity Yes Degradant Peak is a degradation product. CheckT0->Degradant No Action1 Action: Use fresh, high-purity solvent. Clean HPLC system. Impurity->Action1 Action2 Action: Characterize starting material purity. Set t=0 peak area as baseline. StartingImpurity->Action2 Action3 Action: Proceed with degradant identification (e.g., LC-MS). Quantify degradation. Degradant->Action3

Caption: Decision tree for diagnosing unexpected peaks in a stability study.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

Forced degradation studies are a core component of drug development and are essential for establishing the intrinsic stability of a molecule.[3][4] They involve intentionally exposing the compound to harsh conditions to accelerate degradation.[10]

Objective: To determine the rate and profile of degradation for this compound in aqueous acidic solutions at an elevated temperature.

Materials:

  • This compound (ensure purity is known)[11]

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), certified solution or ACS grade

  • Sodium Hydroxide (NaOH), for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with UV/PDA and/or MS detector

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in ACN (or another suitable organic solvent) to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Label two sets of vials, one for "Test" and one for "Control."

    • Test Vials: To each vial, add the appropriate volume of stock solution and 0.1 N HCl to reach a final drug concentration of ~50 µg/mL.

    • Control Vials: Prepare a parallel set of vials using HPLC-grade water instead of 0.1 N HCl. This helps differentiate acid-catalyzed hydrolysis from simple aqueous hydrolysis.

  • Incubation:

    • Immediately take a sample from one "Test" and one "Control" vial for the t=0 time point (see step 4).

    • Place all remaining vials in an incubator set to 60 °C.

    • Pull one "Test" and one "Control" vial at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sampling and Analysis:

    • For each time point, withdraw an aliquot from the vial.

    • Crucial Step: Immediately neutralize the sample by adding an equivalent molar amount of NaOH solution to stop the acid-catalyzed degradation.

    • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze by a validated, stability-indicating HPLC method. The method must be able to separate the parent peak from all potential degradation products.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Calculate the percentage of each degradation product formed.

    • Assess the mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105%.

Workflow for Acidic Forced Degradation Study

G PrepStock Prepare 1 mg/mL Stock Solution in ACN PrepSamples Dilute Stock into 0.1 N HCl and H₂O (Control) to 50 µg/mL PrepStock->PrepSamples T0 Take t=0 Sample PrepSamples->T0 Incubate Incubate all vials at 60 °C T0->Incubate Sample Pull Samples at 2, 4, 8, 24, 48h Incubate->Sample Neutralize Neutralize sample aliquots with NaOH Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Neutralize->Analyze Report Calculate % Degradation and Mass Balance Analyze->Report

Caption: Experimental workflow for a forced acid degradation study.

References

  • Wikipedia. Protecting group. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • MedCrave online. (2016-12-14). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022-04-18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2025-08-07). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Pharma Science Monitor. (2016-07-01). REVIEW: FORCE DEGRADATION STUDIES. [Link]

  • PMC. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]

  • National Institutes of Health (NIH). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates. [Link]

  • Hilaris Publisher. (2012-05-25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Quora. (2020-10-03). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents...[Link]

  • YouTube. (2024-03-03). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

Sources

Technical Support Center: Stability of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document addresses potential stability issues, particularly under basic conditions, and offers practical solutions and protocols.

Introduction

This compound is a substituted benzylamine derivative with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of multiple functional groups, including a primary amine and halogen substituents on the aromatic ring, dictates its reactivity and stability. Understanding its behavior, especially in the presence of bases, is critical for successful experimental outcomes and for ensuring the integrity of the compound during storage and handling.

This guide will delve into the potential degradation pathways and provide answers to frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its reactivity under basic conditions, potential for oxidation, and sensitivity to atmospheric components like carbon dioxide. Benzylamines, in general, can be susceptible to degradation, and the substituents on the aromatic ring of this specific molecule introduce additional considerations.[1] It is recommended to handle and store the compound under an inert atmosphere and at refrigerated temperatures (2-8°C) to maintain its stability.[2]

Q2: How should I properly store this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[3] It is advisable to store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[3][4] Refrigeration is also recommended.[2]

Stability Under Basic Conditions

Q3: Is this compound stable in the presence of common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A3: While generally stable for short periods in the presence of non-nucleophilic organic bases like TEA or DIPEA at room temperature, prolonged exposure or heating can lead to degradation. The basicity of the benzylamine itself (pKb of benzylamine is 4.70) means it will exist in equilibrium with its protonated form.[5] The primary concern with stronger or more nucleophilic bases is the potential for deprotonation of the amine, which can increase its reactivity towards other electrophiles or promote side reactions.

Q4: What can happen to this compound when exposed to strong inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?

A4: Exposure to strong inorganic bases, particularly in protic solvents and at elevated temperatures, can lead to several degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the chloro and methylbenzylamine groups.[6][7][8][9] Hydroxide ions (from NaOH) or other nucleophiles present in the reaction mixture can displace the fluoride. The order of reactivity for halogens in SNAr is typically F > Cl > Br > I, making the fluorine the more likely leaving group.[8]

  • Oxidation: In the presence of air (oxygen), basic conditions can promote the oxidation of the benzylamine to the corresponding imine or benzaldehyde.[10][11]

Q5: I am running a reaction with this compound and a strong base and observing multiple unexpected products. What could be happening?

A5: The formation of multiple products suggests that several degradation or side reactions are occurring. The most probable culprits are:

  • Nucleophilic Aromatic Substitution (SNAr): As mentioned, the fluoride is susceptible to substitution. If your reaction mixture contains other nucleophiles (e.g., hydroxide, alkoxides), you may be forming products where the fluorine has been replaced.

  • Oxidation: The benzylamine can be oxidized to the corresponding imine, which can then be hydrolyzed to 6-chloro-2-fluoro-3-methylbenzaldehyde.

  • Self-Condensation: Under certain conditions, the benzylamine can react with itself or its oxidation products to form more complex impurities.

To troubleshoot this, consider running the reaction at a lower temperature, using a milder base, and ensuring the reaction is performed under a strictly inert atmosphere.

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low reaction yield Degradation of the starting material under basic conditions.- Use a milder, non-nucleophilic base (e.g., DIPEA instead of NaOH).- Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (N2 or Ar).
Formation of multiple byproducts Nucleophilic aromatic substitution (SNAr) of the fluorine atom or oxidation.- Analyze byproducts by LC-MS or GC-MS to identify potential structures.- If SNAr is suspected, consider protecting the amine or using a less nucleophilic base.- If oxidation is suspected, ensure rigorous exclusion of air.
Compound degradation during workup Exposure to strong aqueous base during extraction.- Use a milder base for neutralization (e.g., saturated NaHCO3 solution instead of NaOH).- Minimize the time the compound is in contact with the basic aqueous phase.- Perform extractions at a lower temperature.
Discoloration of the compound upon storage Oxidation or reaction with atmospheric CO2.- Store under an inert atmosphere in a tightly sealed container.- Store in a refrigerator or freezer.[2]
Experimental Protocols
Protocol 1: Small-Scale Stability Test Under Basic Conditions

This protocol allows for a quick assessment of the stability of this compound with a specific base.

Materials:

  • This compound

  • Chosen base (e.g., Triethylamine, Sodium Hydroxide)

  • Anhydrous solvent (e.g., Acetonitrile, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and appropriate mobile phase

  • LC-MS or GC-MS for analysis

Procedure:

  • In a clean, dry vial under an inert atmosphere, dissolve a small amount (e.g., 10 mg) of this compound in the chosen anhydrous solvent (e.g., 1 mL).

  • Take an initial sample for analysis (TLC, LC-MS, or GC-MS) to serve as a baseline (t=0).

  • Add the desired equivalent of the base to the solution.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction by TLC at regular intervals (e.g., 1h, 4h, 24h) by spotting the reaction mixture against the t=0 sample.

  • If significant changes are observed (new spots, disappearance of starting material), quench a small aliquot of the reaction mixture and analyze by LC-MS or GC-MS to identify potential degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound under basic conditions.

G cluster_0 Starting Material cluster_1 Degradation Pathways cluster_2 Degradation Products A This compound B Nucleophilic Aromatic Substitution (SNAr) (e.g., with OH⁻) A->B Strong Base (e.g., NaOH) C Oxidation A->C Base, O₂ D 6-Chloro-2-hydroxy-3-methylbenzylamine B->D E 6-Chloro-2-fluoro-3-methylbenzylimine C->E F 6-Chloro-2-fluoro-3-methylbenzaldehyde E->F Hydrolysis

Sources

Technical Support Center: Degradation Pathways of Halogenated Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of halogenated benzylamines. This guide provides in-depth, field-proven insights into common experimental challenges, framed in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Core Concepts: An Overview of Degradation Pathways

Halogenated benzylamines are prevalent in pharmaceuticals and agrochemicals. Understanding their environmental fate and metabolic destiny is critical for assessing their impact and persistence. Degradation is not a single event but a series of complex reactions, broadly categorized into microbial, photochemical, and chemical pathways.

Microbial and Enzymatic Degradation

Microorganisms have evolved sophisticated enzymatic systems to break down xenobiotic compounds like halogenated benzylamines.[1][2][3] The process is generally a multi-step catabolic cascade.[1][2][4]

  • Dehalogenation: The critical first step is the cleavage of the carbon-halogen bond, which is often the most difficult part of the degradation process.[1][2] Bacteria employ several enzymatic strategies for this, including:

    • Reductive Dehalogenation: The halogen is replaced by a hydrogen atom. This is common in anaerobic environments where the halogenated compound acts as an electron acceptor.[5][6][7]

    • Oxidative Dehalogenation: Mono- or dioxygenase enzymes incorporate oxygen into the aromatic ring, leading to the destabilization and eventual removal of the halogen.[5][8]

    • Hydrolytic Dehalogenation: A halogen is replaced by a hydroxyl group from water, a reaction catalyzed by halidohydrolases.[5][9]

  • Amine Group Metabolism: Following or preceding dehalogenation, the benzylamine moiety is metabolized. Monoamine oxidase, for example, can degrade benzylamine to benzaldehyde.[10]

  • Ring Cleavage: Once the ring is destabilized by dehalogenation and other modifications, dioxygenase enzymes cleave the aromatic ring, funneling the resulting aliphatic intermediates into central metabolic pathways like the Krebs cycle.[1]

dot graph TD; subgraph "General Microbial Degradation Pathway" A[Halogenated Benzylamine] --> B{Dehalogenation}; B --> C[Benzylamine Intermediate]; C --> D{Amine Oxidation}; D --> E[Aromatic Aldehyde/Acid]; E --> F{Ring Cleavage}; F --> G[Central Metabolism]; end

end A generalized microbial degradation pathway for halogenated benzylamines.

Photochemical and Chemical Degradation

Beyond microbial action, environmental factors can induce degradation.

  • Photochemical Degradation: Direct photolysis or reaction with photochemically generated radicals (e.g., hydroxyl radicals) can break down these molecules.[11] Conjugated polymers, for instance, can act as photocatalysts, promoting the oxidative coupling of benzylamines under visible light.[12]

  • Chemical Degradation: Processes like chlorination during water treatment can degrade benzylamines. The dominant pathway often involves chlorine transfer to the nitrogen, followed by elimination and hydrolysis to form aldehydes (e.g., benzaldehyde) and lower-order amines.[13]

Troubleshooting and FAQs

This section addresses specific issues encountered during the analysis of halogenated benzylamine degradation.

Microbial Degradation Experiments

Q1: My microbial culture (pure or consortium) shows slow or no degradation of the target halogenated benzylamine. What are the likely causes and how can I troubleshoot?

A1: This is a common challenge stemming from several factors:

  • Toxicity: Your compound may be toxic to the microorganisms at the tested concentration.

    • Causality: Halogenated compounds can disrupt cell membranes and inhibit key enzymes.

    • Troubleshooting:

      • Run a Toxicity Assay: Perform a dose-response experiment using a range of concentrations to determine the minimum inhibitory concentration (MIC). Respirometry-based methods or assays like the Microtox® test can provide quick toxicity estimates.[14]

      • Lower the Starting Concentration: Start your degradation experiment well below the inhibitory concentration.

      • Gradual Acclimatization: Adapt your culture by starting with a low concentration of the compound and gradually increasing it over several passages. This allows for the selection and growth of resistant and degrading strains.[15]

  • Lack of Appropriate Enzymes: The microbial culture may lack the specific dehalogenase or other enzymes required for the initial attack.

    • Causality: Degradative pathways are highly specific. A culture that degrades one halogenated aromatic may not degrade another.

    • Troubleshooting:

      • Use an Enriched Culture: Source your inoculum from a site with a history of contamination by similar compounds. This increases the probability of finding pre-adapted microorganisms.[16]

      • Provide a Co-substrate: Degradation may occur via co-metabolism, where the necessary enzymes are induced by a primary growth substrate.[17] Try adding a readily metabolizable carbon source (e.g., benzoate, succinate) alongside your halogenated benzylamine.

      • Bioaugmentation: Introduce a known degrader strain to your microbial community.[18]

  • Sub-optimal Culture Conditions: Environmental parameters like pH, temperature, or oxygen availability may be limiting.

    • Causality: Enzyme activity is highly dependent on physical and chemical conditions. For example, reductive dehalogenation is favored in anaerobic environments, while oxidative pathways require oxygen.[7][18]

    • Troubleshooting:

      • Optimize pH and Temperature: Test a range of pH values (e.g., 6.0-8.0) and temperatures to find the optimum for your culture.

      • Control Aeration: For aerobic degradation, ensure adequate shaking and headspace for oxygen transfer. For anaerobic studies, use sealed vials with an anaerobic gas mixture and include a redox indicator like resazurin.

Q2: I observe the disappearance of the parent compound, but I cannot identify any degradation products. Where did they go?

A2: This scenario can be perplexing. The answer may lie in complete mineralization, the formation of non-extractable residues, or analytical limitations.

  • Complete Mineralization: The culture may be efficiently degrading your compound all the way to CO₂, H₂O, and inorganic halides.[17]

    • Validation: Use a ¹⁴C-labeled version of your halogenated benzylamine. The evolution of ¹⁴CO₂ provides definitive proof of mineralization.

  • Formation of Bound Residues: Metabolites can covalently bind to soil organic matter or cellular macromolecules, making them un-extractable with standard solvents.[18]

    • Validation: Analyze the solid fraction (soil or biomass pellet) after solvent extraction using techniques like solid-state NMR or pyrolysis-GC-MS to characterize bound residues.

  • Formation of Volatile Products: Degradation could produce volatile organic compounds (VOCs) that are lost during sample preparation.

    • Validation: Analyze the headspace of your culture vials using Headspace GC-MS.

Analytical Techniques Troubleshooting

The accurate identification and quantification of degradation products rely on robust analytical methods. Here, we troubleshoot common issues with HPLC, GC-MS, and NMR.

HPLC Analysis

Q3: My HPLC chromatogram shows significant peak tailing for the parent benzylamine and its metabolites. What's causing this and how do I fix it?

A3: Peak tailing for amines is a classic problem in reversed-phase HPLC.

  • Causality: The primary cause is strong, undesirable interactions between the basic amine groups and acidic residual silanol groups on the silica-based C18 column packing. This leads to a secondary retention mechanism, causing the peak to "tail."

  • Troubleshooting Steps:

Troubleshooting StepRationale
1. Lower Mobile Phase pH Add an acidifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to bring the pH to ~3. At this pH, the benzylamine is fully protonated (R-NH₃⁺) and the silanol groups (Si-OH) are mostly non-ionized, minimizing the strong ionic interaction.
2. Use a Buffered Mobile Phase An unbuffered mobile phase can have inconsistent pH, especially near the pKa of the analyte, leading to poor peak shape. Use a buffer like ammonium formate or phosphate, ensuring its pH is at least 2 units away from the analyte's pKa.
3. Use an End-Capped Column Modern HPLC columns are often "end-capped," meaning the accessible silanol groups have been chemically deactivated. Ensure you are using a high-quality, end-capped column designed for amine analysis.
4. Reduce Sample Solvent Strength If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[19]

dot graph TD; subgraph "HPLC Peak Tailing Troubleshooting" A(Peak Tailing Observed for Benzylamine?) --> B{Is mobile phase pH controlled and < 4?}; B -- No --> C[Add 0.1% Formic Acid or TFA. Buffer if needed.]; B -- Yes --> D{Are you using a modern, end-capped column?}; D -- No --> E[Switch to a base-deactivated or end-capped column.]; D -- Yes --> F{Is the sample dissolved in a strong solvent?}; F -- Yes --> G[Dissolve sample in initial mobile phase composition.]; F -- No --> H[Consider column contamination. Flush or replace guard/column.]; end

end A decision tree for troubleshooting HPLC peak tailing with basic analytes.

GC-MS Analysis

Q4: I'm analyzing halogenated degradation products with GC-MS and see poor peak shape and decreasing sensitivity over time. What should I investigate?

A4: This often points to issues within the GC inlet or the MS ion source, which are particularly sensitive to halogenated compounds.

  • Causality:

    • Inlet Activity: Halogenated compounds can interact with active sites in the GC injector liner, leading to adsorption and peak tailing.

    • Ion Source Contamination: Using halogenated solvents (like dichloromethane) for sample extraction can lead to their decomposition in the hot ion source, forming metal halides (e.g., FeCl₂) on the source surfaces.[20] Analytes can then adsorb to these deposits, causing tailing and signal loss.[20]

    • Column Bleed: High temperatures can cause stationary phase degradation, leading to a rising baseline and reduced sensitivity.

  • Troubleshooting Steps:

    • Check the Injector: Replace the injector liner and septum. Use a deactivated liner specifically designed for active compounds.

    • Clean the MS Ion Source: If sensitivity has dropped and tailing is persistent, the ion source likely needs cleaning. This is a standard maintenance procedure that removes contaminating films.[20]

    • Avoid Halogenated Solvents: If possible, use non-halogenated extraction solvents like ethyl acetate or methyl tert-butyl ether (MtBE) to minimize ion source contamination.[21]

    • Use a Halogen-Specific Detector: For complex matrices, a halogen-specific detector (XSD) can provide higher selectivity and cleaner chromatograms than a standard mass spectrometer, although it does not provide mass spectral information for identification.[22]

NMR for Metabolite Identification

Q5: I have isolated a potential degradation product, but the MS data is ambiguous. How can NMR confirm its structure?

A5: NMR spectroscopy is a powerful tool for unambiguous structure elucidation of unknown metabolites.[23] It provides direct information about the carbon-hydrogen framework.

  • Causality: While MS provides an accurate mass and elemental composition, it cannot distinguish between isomers.[24] NMR provides data on the chemical environment and connectivity of atoms, allowing for definitive structural assignment.[25]

  • Experimental Workflow:

    • ¹H NMR: This is the starting point. It tells you the number of different types of protons, their chemical environment (chemical shift), their proximity (coupling constants), and their relative numbers (integration).

    • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.

    • 2D NMR (COSY & HSQC/HMBC): These experiments establish connectivity.

      • COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the molecular skeleton.

    • ¹⁵N NMR: If you suspect the nitrogen atom is involved in the transformation (e.g., formation of an amide or N-oxide), using a ¹⁵N-labeled parent compound and acquiring ¹⁵N NMR spectra can provide direct evidence of the change in the nitrogen's chemical environment.[26][27]

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening Assay

This protocol outlines a standardized method to assess the biodegradability of a halogenated benzylamine using an activated sludge microbial consortium.

Objective: To determine the rate of disappearance of the parent compound and identify major transformation products.

Materials:

  • Test Compound: Halogenated benzylamine

  • Inoculum: Fresh activated sludge from a municipal wastewater treatment plant.

  • Basal Salts Medium (e.g., OECD 301 medium).[14]

  • Sterile serum bottles (125 mL) with crimp seals.

  • Shaking incubator.

  • Analytical equipment (HPLC-UV/MS).

Methodology:

  • Inoculum Preparation: a. Collect fresh activated sludge. Let it settle for 1 hour. b. Decant the supernatant. Wash the sludge pellet by resuspending in basal salts medium and centrifuging. Repeat twice. c. Resuspend the final pellet in basal salts medium to a target concentration of 0.5 g/L total suspended solids (TSS).

  • Experimental Setup (perform in triplicate): a. Test Vials: To a 125 mL serum bottle, add 50 mL of the inoculum suspension. Spike with the test compound from a sterile stock solution to a final concentration of 5 mg/L. b. Abiotic Control: Add 50 mL of sterile basal salts medium (no inoculum). Spike with the test compound. This accounts for any abiotic degradation (e.g., hydrolysis). c. Toxicity Control: Add 50 mL of the inoculum suspension. Spike with the test compound AND a readily biodegradable reference compound (e.g., sodium benzoate). Degradation of the reference compound indicates the culture is healthy and not inhibited by the test compound. d. Sterile Control: Add 50 mL of the inoculum suspension, then autoclave or add sodium azide to inhibit microbial activity. Spike with the test compound. This accounts for any loss due to sorption to biomass.

  • Incubation: a. Seal all bottles and place them in a shaking incubator at 25°C and 150 rpm. b. Ensure sufficient headspace for oxygen.

  • Sampling and Analysis: a. At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), withdraw a 1 mL aliquot from each bottle. b. Immediately quench microbial activity by adding 100 µL of acetonitrile or by filtering through a 0.22 µm syringe filter into an HPLC vial. c. Analyze the samples by a validated HPLC-MS method to quantify the parent compound and screen for the appearance of new peaks corresponding to degradation products.

dot graph TD; subgraph "Experimental Workflow for Metabolite ID" A[Degradation Experiment Sample] --> B{HPLC-UV/MS Analysis}; B -- Parent Compound Disappears & New Peaks Appear --> C[Fraction Collection via Preparative HPLC]; B -- No Change --> D[Troubleshoot Experiment: Toxicity, Conditions]; C --> E{High-Resolution MS/MS}; E --> F[Propose Elemental Compositions & Structures]; C --> G{NMR Spectroscopy (1H, 13C, 2D)}; G --> H[Elucidate Connectivity & Stereochemistry]; F & H --> I[Confirm Metabolite Structure]; end

end A workflow for identifying unknown degradation products from an experimental sample.

References

  • Fetzner, S. (1998). Bacterial dehalogenation. PubMed. [Link]

  • Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-86. [Link]

  • Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). General microbial pathways of halogenated aromatics degradations. ResearchGate. [Link]

  • Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Mahidol University. [Link]

  • Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological reviews, 58(4), 641–685. [Link]

  • Slideshare. (n.d.). Microbial degradation of aromatic polycyclic nd halogenatd aromatic comp..pdf. Slideshare. [Link]

  • Fetzner, S. (1998). Bacterial dehalogenation. Semantic Scholar. [Link]

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  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482–507. [Link]

  • Olaniran, A. O., & Babalola, O. O. (2016). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. [Link]

  • Request PDF. (n.d.). Degradation of benzylamines during chlorination and chloramination. ResearchGate. [Link]

  • Lin, C. H., Chen, W. H., & Mitch, W. A. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(8), 2217-2226. [Link]

  • Trovó, A. G., Nogueira, R. F., Agüera, A., & Fernández-Alba, A. R. (2009). Comparison of experimental methods for determination of toxicity and biodegradability of xenobiotic compounds. PubMed. [Link]

  • Korytar, P., Haglund, P., de Boer, J., & Brinkman, U. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylamine. PubChem. [Link]

  • Request PDF. (n.d.). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. ResearchGate. [Link]

  • Hyun, Y. L., & Davidson, V. L. (1995). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 312(Pt 1), 225–230. [Link]

  • Request PDF. (n.d.). Biodegradation Experiments – Classical Set-Up: Isolation of Aerobic, Xenobiotic-Degrading Microorganisms. ResearchGate. [Link]

  • Grice, K., Horsfield, B., & Larter, S. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 52(3), 242-246. [Link]

  • Agilent. (2024). GC and GC/MS Frequently Asked Questions. Agilent. [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature... ResearchGate. [Link]

  • Hussain, S., et al. (2021). Recent Advanced Technologies for the Characterization of Xenobiotic-Degrading Microorganisms and Microbial Communities. Frontiers in Microbiology. [Link]

  • BioTechRealm. (2024). Biodegradation of Xenobiotics: Pathways and Microbial Approaches. BioTechRealm. [Link]

  • Science China Press. (n.d.). Photochemical Degradation of Halogenated Organic Contaminants. Science China Press. [Link]

  • Ochiai, N., & Sasamoto, K. (2014). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry, 406(29), 7495–7504. [Link]

  • Lin, C. H., & Chen, W. H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. RSC. [Link]

  • Kumar, A., et al. (2022). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. International Journal of Environmental Research and Public Health, 19(17), 10984. [Link]

  • Bartle, K.D., Jones, D.W. & Mills, R.S. (1970). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of Polymer Science Part A-1: Polymer Chemistry, 8(6), 1387-1399. [Link]

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Technical Support Center: Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine. The content is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory. Our focus is on elucidating the underlying chemical principles to empower you to make informed decisions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reductive Amination Pathway

The reductive amination of 6-chloro-2-fluoro-3-methylbenzaldehyde is a prevalent and efficient method for synthesizing the target benzylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, followed by its reduction. However, several factors can influence the reaction's success.

Question 1: My reductive amination is resulting in a low yield of the desired benzylamine. What are the common causes and how can I improve it?

Answer: Low yield in a reductive amination is a frequent issue that can typically be traced back to one of three areas: inefficient imine formation, competitive reduction of the starting aldehyde, or suboptimal reaction conditions.

  • Inefficient Imine Formation: The condensation of the aldehyde with an amine source (like ammonia or an ammonium salt) to form the imine is a reversible, equilibrium-driven process that generates water.

    • Causality: If water is not effectively removed or sequestered, Le Châtelier's principle dictates that the equilibrium will favor the starting materials, leading to low imine concentration and, consequently, a low yield of the final amine.

    • Solution:

      • Use a Dehydrating Agent: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture to sequester the water as it forms.

      • Acid Catalysis: The reaction is often catalyzed by a mild acid. A small amount of acetic acid can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[1][2] Be cautious, as excess acid will protonate the amine nucleophile, rendering it unreactive.

  • Competitive Aldehyde Reduction: The reducing agent intended for the imine can also reduce the starting aldehyde to the corresponding 6-chloro-2-fluoro-3-methylbenzyl alcohol, a common byproduct that consumes starting material and complicates purification.

    • Causality: This is particularly problematic with strong, less selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes.[3][4]

    • Solution:

      • Choose a Selective Reducing Agent: Employ a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice as it is less reactive towards aldehydes but highly effective for imine reduction.[1][4] Sodium cyanoborohydride (NaBH₃CN) is another classic option, valued for its selectivity in reducing imines at a pH where aldehydes are less reactive.[3]

      • Staged Addition: If using NaBH₄, allow sufficient time for the imine to form before introducing the reducing agent.[1][3] Monitor the imine formation via TLC or ¹H NMR before proceeding with the reduction step.

The following table compares common reducing agents for this transformation:

Reducing AgentTypical SolventSelectivity for Imine vs. AldehydeKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolLowCan readily reduce the starting aldehyde. Best used after imine formation is confirmed to be complete.[3][4]
Sodium Cyanoborohydride (NaBH₃CN) MethanolHighHighly selective and water-stable. Requires careful handling and waste disposal due to cyanide toxicity.[3][4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Very HighExcellent selectivity, moisture-sensitive. Often the reagent of choice for one-pot reactions.[1][4]

Question 2: I'm observing a significant amount of a secondary amine byproduct, bis((6-chloro-2-fluoro-3-methylphenyl)methyl)amine. How can this be minimized?

Answer: The formation of a secondary amine byproduct occurs when the newly formed primary benzylamine, being a better nucleophile than ammonia, reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.

  • Causality: This side reaction is driven by the higher nucleophilicity and concentration of the product amine relative to the initial ammonia source as the reaction progresses.

  • Solution:

    • Use a Large Excess of the Amine Source: Employ a significant molar excess of the ammonia source (e.g., ammonium acetate, ammonium chloride, or aqueous ammonia). This ensures that the concentration of ammonia remains high throughout the reaction, statistically favoring its reaction with the aldehyde over the product amine.

    • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes slow down the rate of the secondary amine formation relative to the primary amine formation.

    • Alternative Nitrogen Sources: In some cases, using a protected ammonia equivalent that is deprotected in a later step can prevent over-alkylation, though this adds steps to the synthesis.

Below is a workflow to troubleshoot the reductive amination process.

Reductive_Amination_Troubleshooting Start Start: Low Yield or Impurity Check_Byproduct Identify Major Byproduct (TLC, GC-MS, NMR) Start->Check_Byproduct Benzyl_Alcohol Byproduct: Benzyl Alcohol Check_Byproduct->Benzyl_Alcohol Alcohol Detected Secondary_Amine Byproduct: Secondary Amine Check_Byproduct->Secondary_Amine Secondary Amine Detected Unreacted_Aldehyde Mainly Unreacted Aldehyde Check_Byproduct->Unreacted_Aldehyde Stalled Reaction Solution_Alcohol Action: 1. Switch to milder reductant (NaBH(OAc)₃). 2. Add NaBH₄ after imine formation is complete. Benzyl_Alcohol->Solution_Alcohol Solution_Amine Action: 1. Increase excess of ammonia source (e.g., NH₄OAc). 2. Maintain lower reaction temperature. Secondary_Amine->Solution_Amine Solution_Aldehyde Action: 1. Add dehydrating agent (sieves, MgSO₄). 2. Use catalytic acetic acid. 3. Check reagent quality. Unreacted_Aldehyde->Solution_Aldehyde

Caption: Troubleshooting workflow for reductive amination.

Section 2: Nitrile Reduction Pathway

An alternative route to this compound involves the reduction of the corresponding nitrile, 6-chloro-2-fluoro-3-methylbenzonitrile. This approach avoids aldehyde-related side reactions but presents its own set of challenges.

Question 3: My attempt to reduce 6-chloro-2-fluoro-3-methylbenzonitrile is yielding a mixture of primary, secondary, and tertiary amines. What's happening?

Answer: This is a classic issue in nitrile reductions. The reaction proceeds through an intermediate imine, which is then reduced to the primary amine. However, the product primary amine can react with the intermediate imine to form a secondary amine, which can continue to react.

  • Causality: The mechanism involves multiple steps where the amine products can compete as reactants, leading to over-alkylation.

  • Solution:

    • Catalytic Hydrogenation with Ammonia: A common industrial method to suppress secondary and tertiary amine formation is to perform the catalytic hydrogenation (e.g., using Raney Nickel or a Cobalt catalyst) in the presence of excess ammonia.[5][6] The high concentration of ammonia helps to hydrolyze intermediates that lead to secondary amines and shifts the equilibrium away from their formation.

    • Use of Strong Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are powerful enough to reduce the nitrile directly to the primary amine under conditions that often minimize byproduct formation. A carefully controlled aqueous workup is critical when using these reagents.

    • Reaction Conditions: For catalytic hydrogenations, solvent choice (often an alcohol saturated with ammonia) and pressure are key parameters to optimize for selectivity towards the primary amine.

Nitrile_Reduction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile Ar-C≡N (Nitrile) Imine [Ar-CH=NH] (Intermediate Imine) Nitrile->Imine [H] PrimaryAmine Ar-CH₂-NH₂ (Primary Amine - Product) Imine->PrimaryAmine [H] SecondaryAmine Secondary Amine Byproduct Imine->SecondaryAmine Forms Secondary Imine, then Reduced PrimaryAmine->Imine Reacts with Intermediate

Caption: Nitrile reduction showing the side reaction leading to secondary amines.

Section 3: Purification and Analysis

Question 4: What is the most effective way to purify the final this compound product?

Answer: The purification strategy depends on the nature and quantity of the impurities. As a basic amine, the product's properties can be leveraged for an efficient cleanup.

  • Acid-Base Extraction: This is often the most powerful initial purification step.

    • Protocol: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like benzyl alcohol) will remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and then basify it with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12 to deprotonate the amine. The free amine will often precipitate or can be extracted back into a fresh organic solvent. This process effectively separates the basic product from neutral and acidic impurities.[7][8]

  • Silica Gel Chromatography: This is a viable option for removing closely related impurities.

    • Considerations: Amines can streak on silica gel due to their basicity. To mitigate this, the eluent system should be pre-treated with a small amount of a base, such as triethylamine (~1%) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes and separation. However, some benzylamines can be unstable on silica, so it's wise to run a small-scale test first.[7]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be effective for separating it from non-volatile impurities. However, this is often difficult if byproducts have similar boiling points.[7]

Question 5: Which analytical methods should I use to confirm the identity and purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous characterization and purity assessment.

MethodPurposeExpected Observations for this compound
¹H NMR Structural Confirmation & PurityA singlet for the benzylic CH₂ protons (~3.8-4.0 ppm), a singlet for the Ar-CH₃ protons (~2.3 ppm), aromatic proton signals, and a broad singlet for the NH₂ protons (variable). Integration should match the expected proton count.
¹³C NMR Structural ConfirmationSignals for all 8 unique carbon atoms.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak (M⁺) should be observed at m/z ≈ 173.6, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺).
GC or HPLC Purity AssessmentA single major peak should be observed. Area percentage can be used to estimate purity. These methods are excellent for detecting residual starting materials or byproducts.[9][10]
FT-IR Functional Group IdentificationCharacteristic N-H stretching bands (~3300-3400 cm⁻¹) and C-N stretching bands.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize yield and minimize the formation of the benzyl alcohol byproduct.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add ammonium acetate (5-10 eq) and powdered 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via acid-base extraction as described in Question 4.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][3]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link][7]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link][11]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][1]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link][12]

  • ResearchGate. (2025). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link][5]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link][2]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link][13]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link][14]

  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link][6]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link][4]

  • Stenutz. (n.d.). 6-chloro-2-fluoro-3-methylbenzonitrile. [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. [Link][10]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). Procedure. [Link][8]

Sources

Navigating the Nuances of Solvent Effects on 6-Chloro-2-fluoro-3-methylbenzylamine Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the impact of solvent choice on the reactivity of 6-Chloro-2-fluoro-3-methylbenzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explore the underlying chemical principles that govern the behavior of this versatile reagent in different solvent environments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound is a primary benzylamine with a substituted aromatic ring. Its reactivity is primarily dictated by the nucleophilicity of the amino group (-NH2) and the nature of the benzylic C-N bond. The substituents on the benzene ring—chloro, fluoro, and methyl groups—electronically and sterically modulate this reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms can decrease the nucleophilicity of the amine, while the electron-donating methyl group can partially counteract this effect.

Q2: How does the choice of solvent impact the nucleophilicity of this compound?

A2: The solvent plays a crucial role in modulating the effective nucleophilicity of the amine. In polar protic solvents (e.g., water, ethanol, methanol), the lone pair of electrons on the nitrogen atom can be solvated through hydrogen bonding. This solvation shell sterically hinders the amine and reduces its availability for nucleophilic attack, thereby decreasing its reactivity in S\N2-type reactions.[1][2][3] Conversely, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the amine, leaving the lone pair more accessible and enhancing its nucleophilicity.[1][4]

Q3: Can this compound participate in S\N1-type reactions?

A3: While primary amines typically favor S\N2 pathways, the benzylic nature of this compound could potentially allow for an S\N1-type mechanism under certain conditions. The stability of the resulting primary benzylic carbocation would be a key factor. Polar protic solvents would be required to stabilize such a carbocation intermediate.[1][5] However, for most applications involving nucleophilic substitution on an alkyl halide with this amine, an S\N2 mechanism is more likely to be operative.

Troubleshooting Guide

Here, we address specific issues you may encounter during your experiments and provide actionable solutions based on the principles of solvent-reagent interactions.

Scenario 1: Low reaction yield in a nucleophilic substitution reaction with an alkyl halide.

  • Question: I am performing an N-alkylation of this compound with an alkyl bromide in ethanol and observing very low product yield. What could be the cause?

  • Answer: The low yield is likely due to the choice of a polar protic solvent (ethanol) for a reaction that should ideally proceed via an S\N2 mechanism. Ethanol molecules can form hydrogen bonds with the primary amine of your starting material, effectively "caging" the nucleophile and reducing its reactivity.[1][2][3] Additionally, ethanol itself can act as a competing nucleophile, leading to the formation of an ethyl ether side product (solvolysis).[6]

  • Troubleshooting Steps:

    • Switch to a polar aprotic solvent: To enhance the nucleophilicity of the amine, change the solvent to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents will not significantly solvate the amine, allowing for a more efficient S\N2 reaction.[1][4]

    • Consider the base: If you are using a base to deprotonate the amine after the initial alkylation, ensure it is non-nucleophilic (e.g., potassium carbonate, triethylamine) to avoid further side reactions.

    • Optimize temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can often increase the reaction rate and improve the yield, especially in polar aprotic solvents.[7]

Scenario 2: Formation of multiple unexpected side products.

  • Question: My reaction of this compound with a reactive electrophile in a mixed solvent system is giving me a complex mixture of products. How can I improve the selectivity?

  • Answer: The formation of multiple products suggests that either competing reaction pathways are occurring or the solvent is participating in the reaction. A mixed solvent system, especially one containing protic and aprotic components, can lead to complex solvation effects and competing S\N1/S\N2 or elimination pathways.[6]

  • Troubleshooting Steps:

    • Simplify the solvent system: Use a single, appropriate solvent to have better control over the reaction environment. For most nucleophilic additions or substitutions with this amine, a polar aprotic solvent is a good starting point.

    • Control stoichiometry: Carefully control the molar ratios of your reactants. An excess of either the amine or the electrophile can lead to side reactions like polyalkylation.

    • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you identify the optimal reaction time to maximize the formation of the desired product and minimize the formation of byproducts.

Scenario 3: The reaction is proceeding very slowly or not at all.

  • Question: I am trying to react this compound with a weakly electrophilic substrate in dichloromethane (DCM), but the reaction is extremely sluggish. Why is this happening?

  • Answer: Dichloromethane is a non-polar aprotic solvent. While it is good for dissolving many organic compounds, its low polarity may not be sufficient to facilitate the charge separation that often occurs in the transition state of nucleophilic substitution reactions.[2] For a reaction to proceed, there needs to be a certain level of polarity in the medium to stabilize the transition state and any charged intermediates.

  • Troubleshooting Steps:

    • Increase solvent polarity: Switch to a more polar aprotic solvent like acetonitrile or DMF. This will better solvate the transition state and increase the reaction rate.

    • Add a phase-transfer catalyst: If your reactants have very different solubilities, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used in a two-phase solvent system (e.g., DCM/water) to bring the reactants together.[8]

    • Increase the reaction temperature: As with low yield scenarios, increasing the temperature can provide the necessary activation energy for a slow reaction to proceed.

Data at a Glance: Solvent Effects on Reactivity

Solvent ClassExample SolventsExpected Effect on NucleophilicityFavored MechanismPotential Issues
Polar Protic Water, Ethanol, MethanolDecreasedS\N1 (if carbocation is stable)Solvation of nucleophile, solvolysis, slow S\N2 rates.[1][2][3][5]
Polar Aprotic DMF, DMSO, AcetonitrileIncreasedS\N2Can be difficult to remove, potential for side reactions at high temperatures.[1][4]
Non-Polar Aprotic Toluene, Hexane, DichloromethaneMinimally affectedS\N2 (if reactants are soluble)Poor solubility of ionic reagents, slow reaction rates due to lack of transition state stabilization.[2]

Visualizing Solvent Influence on Reaction Pathways

The choice of solvent can be a critical factor in directing the reaction of this compound with an electrophile down either an S\N1 or S\N2 pathway.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway (less common) SN2_Start Reactants in Polar Aprotic Solvent SN2_TS Bimolecular Transition State SN2_Start->SN2_TS  Enhanced Nucleophilicity SN2_Product Substitution Product SN2_TS->SN2_Product SN1_Start Reactants in Polar Protic Solvent SN1_Intermediate Benzylic Carbocation (Stabilized by Solvent) SN1_Start->SN1_Intermediate  Leaving Group Departs SN1_Product Substitution Product (and Solvolysis Product) SN1_Intermediate->SN1_Product  Nucleophilic Attack Reagents This compound + Electrophile Reagents->SN2_Start  Solvent Choice Reagents->SN1_Start  Solvent Choice

Caption: Solvent choice directing SN1 vs. SN2 pathways.

Exemplary Experimental Protocol: N-Benzylation

This protocol provides a general framework for the N-alkylation of this compound, emphasizing the critical role of the solvent.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Electrophile: To the stirred solution, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • University of California, Davis. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]

  • Reusch, W. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Heldebrant, D. J., et al. (2010). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict & Saint John's University. [Link]

  • Mąkosza, M., & Wawrzyniewicz, M. (1969). Catalytic method for preparation of α,α-disubstituted derivatives of acetonitrile. Tetrahedron Letters. [Link]

  • Gujarat Fluorochemicals Limited. (2016). Material Safety Data Sheet: 2,6-Dichlorobenzylamine. [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]

  • Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Molecules. [Link]

  • PubChem. (n.d.). 6-chloro-2-fluoro-3-methylbenzamide. [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • PubChem. (n.d.). 2-chloro-6-fluoro-3-methylbenzylamine. [Link]

  • Tasal, E., Gungor, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Solvent Polarity and Organic Reactivity in Mixed Solvents: Evidence Using a Reactive Molecular Probe To Assess the Role of Preferential Solvation in Aqueous Alcohols. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Temperature Control in Reactions with 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing temperature during chemical syntheses with this versatile intermediate. The following troubleshooting guides and FAQs address specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and success.

Troubleshooting Guide: Managing Exothermic Events

Benzylamines, including this compound, often participate in exothermic reactions, particularly during acylation or alkylation.[1][2] An uncontrolled release of heat can lead to side reactions, impurity formation, or even dangerous runaway reactions.[3][4] This section provides a systematic approach to diagnosing and mitigating common temperature-related problems.

Issue: Reaction Temperature Spikes Unexpectedly During Reagent Addition
  • Symptoms: A rapid, uncontrolled increase in the internal reaction temperature is observed, often exceeding the target temperature by several degrees. This may be accompanied by solvent boiling or an increase in pressure.

  • Root Cause Analysis:

    • Excessive Addition Rate: The most common cause is adding a reactive reagent (e.g., acyl chloride, alkyl halide) too quickly.[3] The rate of heat generation surpasses the cooling system's capacity to dissipate it.

    • Inadequate Cooling: The cooling bath or circulator may not be at a sufficiently low temperature or may have inadequate heat transfer capabilities for the scale of the reaction.

    • Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction is more concentrated and generates heat rapidly.[3]

  • Immediate Corrective Actions:

    • Stop Reagent Addition: Immediately halt the addition of the reactive reagent.

    • Enhance Cooling: If possible, lower the temperature of the cooling bath. Have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergencies.[3]

    • Increase Stirring: Ensure the stirring is vigorous enough to maintain a homogenous mixture.

  • Preventative Measures:

    • Pre-cool the Reaction: Before beginning the addition, ensure the reaction mixture is fully equilibrated at the desired starting temperature.[3]

    • Controlled, Slow Addition: Utilize a syringe pump or a pressure-equalizing dropping funnel for slow, dropwise addition of the limiting reagent.[3]

    • Monitor Internal Temperature: Always use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature.[3]

Issue: Low Yield and Formation of Impurities Despite Following Protocol
  • Symptoms: The final product is obtained in a lower-than-expected yield, and analysis (e.g., NMR, LC-MS) reveals the presence of significant impurities.

  • Root Cause Analysis:

    • Temperature Fluctuations: Even minor deviations from the optimal temperature range can open pathways to side reactions.

    • Prolonged Reaction Time at Elevated Temperatures: Allowing the reaction to proceed for too long at a higher temperature can lead to product degradation or the formation of thermal byproducts.[5]

    • Incorrect Quenching Temperature: Quenching the reaction at a temperature that is too high can lead to the formation of artifacts during the workup.

  • Systematic Troubleshooting:

    • Review Temperature Logs: If available, review any data logs of the reaction temperature to identify any deviations from the setpoint.

    • Analyze Byproducts: Characterize the impurities to understand the potential side reactions that occurred. This can provide clues as to whether the temperature was too high or too low.

    • Optimize Reaction Concentration: Highly concentrated reactions can be more prone to exothermic events. Diluting the reaction mixture can help to better manage heat generation.[3]

  • Recommended Protocol Adjustments:

    • Implement a Tighter Temperature Control: Utilize a cryostat or a recirculating chiller for more precise and stable temperature management.[6][7][8]

    • Perform a Time-Course Study: Run small-scale reactions and monitor them at different time points to determine the optimal reaction time.

    • Cool Before Quenching: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C or below) before adding the quenching agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for acylation reactions with this compound?

A1: The optimal temperature for acylation reactions, such as the reaction with acetyl chloride to form an N-benzylacetamide derivative, is highly dependent on the specific acylating agent and solvent used.[1][9] Generally, these reactions are exothermic.[10] It is best practice to start at a low temperature, such as 0 °C or even -20 °C, and allow the reaction to slowly warm to room temperature.[11] Lowering the reaction temperature can improve yield and minimize side reactions.[11]

Q2: Can I use a simple ice bath for cooling, or is a cryostat necessary?

A2: An ice-water bath can maintain a temperature of 0-5 °C and is suitable for many reactions.[12] For temperatures down to -20 °C, an ice/salt bath can be used.[7][12] However, for reactions that require precise and sustained sub-zero temperatures (e.g., -40 °C or -78 °C), or for larger-scale reactions where heat removal is critical, a cryostat or a recirculating chiller is highly recommended for better control and reproducibility.[6][7][8]

Q3: How does the choice of solvent affect temperature control?

A3: The solvent plays a crucial role in temperature management. A solvent with a higher heat capacity can absorb more heat, thus buffering temperature spikes. The boiling point of the solvent also sets the upper limit for the reaction temperature at atmospheric pressure. For exothermic reactions, it is important to choose a solvent that remains liquid at the desired reaction temperature and has a boiling point well above the potential temperature of the reaction to avoid uncontrolled boiling.

Q4: What are the signs of thermal decomposition of this compound?

Experimental Protocols & Data

Protocol: General Procedure for Low-Temperature Acylation
  • Glassware Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable method, such as Thin Layer Chromatography (TLC).

  • Warming: Once the addition is complete, allow the reaction to stir at the low temperature for a specified time or let it warm slowly to room temperature.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

Table 1: Common Cooling Baths and Their Temperatures
Cooling MixtureAchievable Temperature (°C)
Ice / Water0 to 5
Ice / NaCl-5 to -20
Dry Ice / Acetonitrile-40
Dry Ice / Acetone-78
Liquid Nitrogen / Dichloromethane-92

Source: Adapted from information on low-temperature cooling baths.[7][12]

Visualizing Experimental Logic

Diagram 1: Troubleshooting Temperature Spikes

This decision tree illustrates a logical workflow for addressing unexpected temperature increases during a reaction.

Troubleshooting_Temperature_Spike Workflow for Managing Temperature Excursions Start Temperature Spike Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Assess_Cooling Is Cooling System at Max Capacity? Stop_Addition->Assess_Cooling Enhance_Cooling Engage Secondary Cooling (e.g., add dry ice to bath) Assess_Cooling->Enhance_Cooling No Check_Stirring Is Stirring Vigorous? Assess_Cooling->Check_Stirring Yes Enhance_Cooling->Check_Stirring Increase_Stirring Increase Stirring Rate Check_Stirring->Increase_Stirring No Monitor_Temp Monitor Internal Temperature Check_Stirring->Monitor_Temp Yes Increase_Stirring->Monitor_Temp Temp_Controlled Temperature Stabilized Monitor_Temp->Temp_Controlled Resume_Slowly Resume Addition at Slower Rate Temp_Controlled->Resume_Slowly End Proceed with Reaction Resume_Slowly->End

Caption: Decision tree for troubleshooting temperature spikes.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud.
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  • Exploring the Practical Applications of Cryostat in the Research Laboratory. Kalstein.
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Technical Support Center: Catalyst Poisoning in Reactions Involving 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in chemical reactions utilizing 6-Chloro-2-fluoro-3-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with catalyst stability and activity during their experiments. Our aim is to provide in-depth, field-proven insights and actionable solutions to common issues.

Introduction: The Challenge of Catalyst Stability

This compound is a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a benzylamine moiety flanked by chloro, fluoro, and methyl groups, makes it a versatile reagent in various catalytic transformations, particularly in palladium-catalyzed cross-coupling and C-H activation reactions. However, the very functional groups that make this molecule attractive for synthesis can also contribute to the deactivation of sensitive transition metal catalysts. Understanding the potential pathways of catalyst poisoning is crucial for developing robust and efficient synthetic protocols.

This guide provides a structured, question-and-answer approach to diagnosing and mitigating catalyst poisoning in your reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes related to catalyst deactivation?

A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation. With a substrate like this compound, several factors could be at play:

  • Amine Coordination and Poisoning: The primary amine group of your substrate can act as a ligand, coordinating strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive. In some cases, primary amines can lead to the disappearance of catalytic activity.[1]

  • Halide Poisoning: The presence of the chloro and fluoro substituents on the aromatic ring introduces the potential for halide ions (Cl⁻, F⁻) to be present in the reaction mixture, either from impurities in the starting material or through degradation pathways. Halide ions are well-documented poisons for many transition metal catalysts, including palladium, as they can irreversibly bind to the metal center and block active sites.[2]

  • Substrate-Induced Catalyst Agglomeration: The interaction of the benzylamine with the palladium catalyst, especially at elevated temperatures, could lead to the agglomeration of palladium nanoparticles. This process, known as sintering, results in a significant loss of active surface area and, consequently, a drop in catalytic activity.[3][4][5]

  • Formation of Palladacycles and Inactive Species: Fluorinated benzylamines are known to undergo direct cyclopalladation, a process where a stable palladium-carbon bond is formed through C-H activation.[6][7] While this can be a desired reaction pathway in some contexts, the formation of overly stable or unintended palladacycles can sequester the active catalyst and halt the desired catalytic cycle. The regioselectivity of this process can be influenced by the reaction conditions, potentially leading to a mixture of active and inactive palladium species.[6][7]

Q2: I suspect my catalyst is being poisoned by the amine functionality. How can I confirm this and what are the mitigation strategies?

A2: To diagnose and mitigate amine-related catalyst poisoning, consider the following experimental approaches:

Diagnostic Protocol: Amine Poisoning Test

  • Run a Control Reaction: Perform a standard, well-characterized cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) that is known to proceed efficiently with your catalyst system but does not involve this compound.

  • Introduce the Benzylamine: Once the control reaction is underway and has shown a consistent reaction rate, introduce a sub-stoichiometric amount of this compound to the reaction mixture.

  • Monitor the Reaction Rate: Closely monitor the reaction progress using an appropriate analytical technique (e.g., GC, LC-MS, or NMR). A significant decrease in the reaction rate after the addition of the benzylamine is a strong indicator of catalyst poisoning by this substrate.

Mitigation Strategies:

  • Protecting the Amine: The most direct way to prevent amine coordination is to protect the primary amine with a suitable protecting group (e.g., Boc, Cbz, or Nosyl). The nosyl (Ns) group is particularly advantageous as it is readily removable.[8] This modification reduces the basicity and coordinating ability of the nitrogen atom.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). These ligands can form more stable complexes with the palladium center, reducing the likelihood of displacement by the benzylamine substrate.[9] The steric bulk of the ligand can also disfavor the coordination of the benzylamine.

  • Slow Addition of the Substrate: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the free amine, thereby minimizing its inhibitory effect on the catalyst.

Q3: Could impurities in my this compound be the source of catalyst deactivation?

A3: Absolutely. Impurities are a common and often overlooked cause of catalyst poisoning.

  • Residual Starting Materials and Synthesis Byproducts: The synthesis of this compound may involve reagents or generate byproducts that are detrimental to catalysts. For example, sulfur-containing reagents used in earlier synthetic steps, if not completely removed, can be potent poisons for palladium catalysts.[3]

  • Water Content: The presence of water can deactivate catalysts through various mechanisms, including the promotion of sintering and catalyst leaching.[10] Ensure your solvents and reagents are rigorously dried.

Troubleshooting Impurities:

  • Reagent Purification: Purify your this compound before use. Techniques such as distillation, recrystallization, or column chromatography can be effective.

  • Elemental Analysis: If you suspect specific impurities (e.g., sulfur), consider performing elemental analysis on your starting material.

  • Use of Scavengers or Guard Beds: In larger-scale reactions, passing the substrate solution through a guard bed containing materials that can adsorb common poisons can be a cost-effective solution.

Visualizing Deactivation Pathways and Troubleshooting

To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate the potential poisoning pathways and a logical troubleshooting workflow.

cluster_0 Potential Catalyst Deactivation Pathways A Active Pd(0) Catalyst B Benzylamine Coordination (Off-Cycle Complex) A->B Amine Substrate C Halide Poisoning (Irreversible Binding) A->C Halide Impurities D Stable Palladacycle Formation A->D C-H Activation E Sintering/Agglomeration (Loss of Surface Area) A->E High Temperature F Inactive Catalyst Species B->F C->F D->F E->F

Caption: Potential pathways for catalyst deactivation.

cluster_1 Troubleshooting Workflow Start Reaction Stalled/ Low Yield Q1 Is the catalyst known to be sensitive to amines/halides? Start->Q1 A1_Yes Implement Mitigation Strategies: - Protect Amine Group - Use Bulky Ligands - Add Halide Scavenger Q1->A1_Yes Yes Q2 Are starting materials pure? Q1->Q2 No End Optimized Reaction A1_Yes->End A2_Yes Investigate Reaction Conditions: - Temperature - Solvent - Catalyst Loading Q2->A2_Yes Yes A2_No Purify Starting Materials: - Distillation/Recrystallization - Column Chromatography Q2->A2_No No A2_Yes->End A2_No->Q2

Caption: A logical workflow for troubleshooting catalyst deactivation.

Experimental Protocols

Protocol 1: Catalyst Regeneration (for fouling by organic residues)

This protocol is intended for catalysts that have been deactivated by the deposition of organic byproducts (coking) and is most effective for heterogeneous catalysts like Palladium on Carbon (Pd/C).

  • Catalyst Recovery: After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst multiple times with a solvent that is a good solvent for the organic byproducts but in which the catalyst is not soluble. This can help remove loosely bound residues.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.

  • Oxidative Treatment (Caution: Exothermic):

    • Place the dried catalyst in a tube furnace.

    • Under a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂), slowly ramp the temperature.

    • Hold the temperature at a point sufficient to burn off the organic residues (typically 200-400 °C) without causing significant sintering of the palladium particles.

    • The duration of this step will depend on the extent of fouling.

  • Reduction: After the oxidative treatment, the palladium will be in an oxidized state. To restore its catalytic activity, the catalyst must be reduced.

    • Cool the furnace to a safe temperature under an inert atmosphere (N₂ or Ar).

    • Introduce a flow of hydrogen gas (typically diluted in nitrogen) and carefully raise the temperature to the recommended reduction temperature for your specific catalyst.

  • Passivation and Storage: After reduction, the catalyst is highly pyrophoric. Carefully passivate the surface (e.g., with a very dilute oxygen stream or by controlled exposure to air) before handling and storing under an inert atmosphere.

Table 1: Summary of Catalyst Deactivation Causes and Mitigation Strategies

Cause of Deactivation Potential Indicators Primary Mitigation Strategy Secondary Mitigation Strategy
Amine Poisoning Sluggish reaction, formation of off-cycle complexesProtection of the amine groupUse of bulky, electron-rich ligands; slow substrate addition
Halide Poisoning Complete reaction stalling, irreversible deactivationUse of halide scavengers (e.g., silver salts)Selection of halide-tolerant catalyst systems
Sintering Gradual loss of activity over time or at high temperaturesOperate at the lowest effective temperatureChoose a catalyst with a more thermally stable support
Fouling (Coking) Decreasing conversion and selectivity over several cyclesCatalyst regeneration through oxidative treatmentOptimize reaction conditions to minimize byproduct formation
Impurity Poisoning Inconsistent results between different batches of reagentsPurification of starting materials and solventsUse of guard beds for large-scale reactions

Conclusion

Catalyst poisoning in reactions involving this compound is a multifaceted challenge that requires a systematic and informed approach to troubleshooting. By understanding the potential deactivation pathways, from amine coordination to halide poisoning and impurity effects, researchers can develop robust and efficient synthetic methods. The diagnostic tools, mitigation strategies, and experimental protocols provided in this guide are intended to empower you to overcome these challenges and achieve your synthetic goals.

For further assistance, please do not hesitate to contact our technical support team with specific details of your experimental setup and observations.

References

  • BenchChem. (2025).
  • AmmoniaKnowHow. (2013).
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  • Dalton, R. M., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. PMC. [Link]

  • Patsnap Eureka. (2025).
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  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-.
  • Albers, P., et al. (1999). Catalyst poisoning by methyl groups. Chemical Communications. [Link]

  • ChemicalBook. (n.d.). 6-CHLORO-2-FLUORO-3-METHYLBENZAMIDE synthesis.
  • ResearchGate. (2025). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • ResearchGate. (n.d.). Lewis acid-catalyzed oxidation of benzylamines to benzamides | Request PDF.
  • Tokyo Chemical Industry. (n.d.).
  • Wikipedia. (n.d.). Metal-phosphine complex.
  • Hyster, T. K., & Rovis, T. (2017). Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis. PMC. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • e-EROS. (n.d.). Palladium on Carbon.

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Technical Support Center: Purification of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2-fluoro-3-methylbenzylamine (CAS: 261762-86-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during the purification of this amine.

Section 1: Understanding the Challenge - Impurity Profiling FAQs

Before any purification can be optimized, one must understand the nature of the impurities. This section addresses the critical first step: detection and identification.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. Benzylamines are commonly synthesized via methods like reductive amination of the corresponding aldehyde or reduction of a nitrile or amide.[1] Based on these pathways, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 6-chloro-2-fluoro-3-methylbenzaldehyde, the corresponding benzyl halide, or 6-chloro-2-fluoro-3-methylbenzonitrile.

  • Over-alkylation Products: If the synthesis involves alkylation of a primary amine, dibenzylamine species can form as a significant byproduct.

  • Oxidation Products: On exposure to air, the parent aldehyde can oxidize to 6-chloro-2-fluoro-3-methylbenzoic acid. The benzylamine itself can undergo oxidative degradation.

  • Condensation Products: Benzylamines can self-condense or react with aldehyde intermediates to form imines, which may appear as dimers or oligomers.[2]

Potential Impurity Class Likely Source Typical Analytical Signature
Starting MaterialsIncomplete reactionPeaks corresponding to the MW of precursors in GC-MS or LC-MS.
Imine DimersSelf-condensation during synthesis or storageHigh molecular weight peaks in MS; may cause streaking on TLC.
Benzoic Acid DerivativeOxidation of starting aldehydeAcidic impurity, easily detectable by a change in retention time upon altering mobile phase pH in HPLC.
Dibenzylamine ByproductOver-alkylationA high molecular weight peak with a mass corresponding to the addition of a second benzyl group.

Q2: Which analytical techniques are most effective for creating an impurity profile for my crude product?

A2: A multi-technique, or orthogonal, approach is essential for a comprehensive impurity profile.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying non-volatile organic impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. UV detection is suitable as the aromatic ring is a strong chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as residual solvents and low-boiling point starting materials.[4] It provides both retention time and mass fragmentation data, which is invaluable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying unknown structures. Impurity signals, even at low levels, can often be resolved from the main product signals, providing critical structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it extremely effective for identifying unknown, non-volatile impurities detected during HPLC analysis.[5]

Q3: My HPLC chromatogram shows several small, unidentified peaks. Where do I start with identification?

A3: First, inject samples of all your starting materials and known byproducts to see if any of the peaks match. For the remaining unknown peaks, the next step is characterization. If you have access to LC-MS, analyzing the sample will provide the molecular weight of each impurity, which is a critical piece of the puzzle.[6] If LC-MS is not available, you may need to perform preparative HPLC to isolate a sufficient quantity of the impurity for characterization by NMR.

Section 2: Purification Strategy - A Decision-Making Framework

Choosing the right purification method from the outset can save significant time and resources. This section provides a logical framework for making that decision.

G start Crude Product (this compound) is_major_impurity_acidic Are major impurities acidic or neutral? start->is_major_impurity_acidic is_solid Is the crude product a solid? try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes vacuum_distillation Consider Vacuum Distillation is_solid->vacuum_distillation No (Liquid) is_major_impurity_acidic->is_solid No/Unsure acid_base_extraction Perform Acid-Base Extraction is_major_impurity_acidic->acid_base_extraction Yes column_chromatography Use Flash Column Chromatography try_recrystallization->column_chromatography Fails or Purity is Insufficient final_product Pure Product try_recrystallization->final_product Success acid_base_extraction->is_solid acid_base_extraction->final_product Success column_chromatography->final_product vacuum_distillation->column_chromatography Impurities Co-distill vacuum_distillation->final_product Success

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Guides and Protocols

This section provides detailed, step-by-step protocols for the most common purification techniques and answers to the problems you are most likely to face.

Protocol 1: Purification via Acid-Base Extraction

Principle: This is the most powerful initial purification step for a basic amine contaminated with neutral or acidic impurities. The amine is protonated with acid to form a water-soluble salt, leaving non-basic impurities in the organic phase. The amine is then regenerated by adding a base and extracted back into an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will move into the aqueous layer as the hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this acidic solution once with a fresh portion of the organic solvent (DCM or EtOAc) to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 12). The amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into a fresh organic solvent (DCM or EtOAc). Repeat 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Extraction a Crude Amine (R-NH2) + Neutral Impurities Organic Phase (EtOAc) Aqueous Phase (Water) b Neutral Impurities Organic Phase (EtOAc) Protonated Amine (R-NH3+Cl-) Aqueous Phase (1M HCl) a->b + 1M HCl c Organic Phase (EtOAc) Protonated Amine (R-NH3+Cl-) Aqueous Phase d Purified Amine (R-NH2) Organic Phase (EtOAc) Salts (NaCl) Aqueous Phase (2M NaOH) c->d + 2M NaOH, then + EtOAc

Caption: Workflow for purification by acid-base extraction.

Troubleshooting Acid-Base Extraction:

  • Q: An emulsion formed at the interface that won't separate. What do I do?

    • A: Emulsions are common. Try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Alternatively, letting the funnel sit for an extended period or gentle swirling can also be effective.

  • Q: My yield is very low after the procedure. Where did my product go?

    • A: This could be due to several factors: 1) Incomplete extraction into the acid or back into the organic phase. Ensure you perform multiple extractions. 2) The aqueous phase was not made sufficiently basic before re-extraction. Check the pH to ensure it is >12. 3) The amine hydrochloride salt may have some solubility in the organic solvent; ensure you combine all aqueous layers.

Protocol 2: Purification via Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. It is highly effective for separating impurities with polarities different from the desired product. Note that some amines can be unstable or show poor behavior on standard silica gel.[7]

Step-by-Step Methodology:

  • Stationary Phase Selection: Use standard flash-grade silica gel (230-400 mesh). To improve peak shape and recovery, you can pre-treat the silica by slurrying it in the mobile phase containing 1-2% triethylamine (TEA) or ammonia.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). The addition of 1% TEA to the mobile phase is highly recommended to prevent the amine from streaking on the silica. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack the column with the selected stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection: Run the mobile phase through the column and collect fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Q: My compound is streaking badly on the TLC plate and the column.

    • A: This is the most common issue with amines on silica. The basic amine interacts strongly with the acidic silanol groups on the silica surface. The solution is to add a small amount (1-2%) of a competitive base, like triethylamine or ammonia (as a 7N solution in methanol), to your mobile phase.[7] This will occupy the acidic sites on the silica, allowing your product to elute cleanly.

  • Q: My impurities are co-eluting with my product.

    • A: The polarity of your mobile phase is not optimal for separation. If the impurities are eluting before your product (higher Rf), your mobile phase is too polar. Decrease the percentage of the polar solvent (e.g., go from 20% EtOAc in Hexanes to 10%). If the impurities are eluting after your product (lower Rf), your mobile phase is not polar enough. Increase the percentage of the polar solvent.

Protocol 3: Purification via Recrystallization

Principle: This method relies on the differences in solubility of the compound and its impurities in a specific solvent at different temperatures. The ideal solvent will dissolve the compound completely when hot but very poorly when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[8]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling point. The goal is to find a solvent that provides high solubility at high temperatures and low solubility at low temperatures. Common choices for benzylamines include isopropanol, ethanol/water mixtures, or toluene/hexane mixtures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you used decolorizing carbon), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

  • Q: My compound "oiled out" instead of forming crystals.

    • A: This occurs when the compound separates from the solution as a liquid. This often happens if the solution is too concentrated or cools too quickly.[8] Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.

  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: The solution is likely not saturated. Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod. Solution 2: Add a "seed crystal" of the pure compound. Solution 3: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[8]

References

  • ChemicalBook. (n.d.). 6-CHLORO-2-FLUORO-3-METHYLBENZAMIDE synthesis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • CymitQuimica. (n.d.). This compound.
  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • ResearchGate. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Reddit. (2024). How to purify Benzylamine?.
  • Sigma-Aldrich. (n.d.). 3-Chloro-N-methylbenzylamine 97.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.

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Storage and handling best practices for 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-2-fluoro-3-methylbenzylamine

Welcome to the technical support guide for this compound (CAS No. 261762-86-1). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on best practices for storage and handling, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Core Principles of Handling and Storage

This compound is a substituted benzylamine, and like many halogenated organic compounds, it requires careful handling to ensure user safety and maintain its chemical integrity. The key to successful experimentation lies in understanding its properties and potential hazards.

A. Chemical and Physical Properties

A foundational understanding of the material's properties is crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₉ClFN[1][2]
Molecular Weight 173.62 g/mol [1][2]
Appearance Colorless liquid[1]
Purity ≥95%[1]

II. Frequently Asked Questions (FAQs)

Storage

Q1: What are the ideal storage conditions for this compound?

A1: It is imperative to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] Storage should be away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent hazardous reactions.[6] The storage area should be locked up to restrict access.[4][6]

Q2: Should I be concerned about the material's sensitivity to air or moisture?

A2: While specific data for this compound is limited, many benzylamines are sensitive to air and moisture. It is best practice to handle and store the material under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[6] Always ensure the container is tightly sealed after use to minimize exposure to atmospheric moisture.[3][4][5]

Q3: Can I store this compound in a refrigerator or freezer?

A3: Storing at reduced temperatures (refrigeration) is generally acceptable and can help maintain the compound's stability. However, always ensure the container is well-sealed to prevent condensation from forming inside when it is removed and brought to room temperature.

Handling

Q4: What personal protective equipment (PPE) is mandatory when working with this compound?

A4: A comprehensive PPE protocol is non-negotiable. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

  • Body Protection: A long-sleeved laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[4][7][9]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[4][9] If there's a risk of vapor inhalation, a NIOSH-approved respirator is necessary.[5]

Q5: What are the primary hazards associated with this compound?

A5: Based on safety data for structurally similar compounds, this chemical should be treated as hazardous. Potential hazards include:

  • Fatal if inhaled.

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.[10]

  • May cause an allergic skin reaction.

  • Toxic to aquatic life with long-lasting effects.

Q6: What should I do in case of a spill?

A6: In the event of a spill, evacuate the area and ensure adequate ventilation.[4][5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal as hazardous waste. Do not let the product enter drains, as it is toxic to aquatic life.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Labeled, Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

III. Troubleshooting Guide

Problem 1: Inconsistent Reaction Yields

  • Potential Cause 1: Reagent Degradation. As previously mentioned, exposure to air and moisture can degrade the amine. If you observe lower than expected yields, consider if the starting material has been compromised.

    • Solution: Purchase fresh material or re-purify the existing stock if possible. Always store the compound under an inert atmosphere and ensure containers are securely sealed.[6]

  • Potential Cause 2: Incompatible Solvents or Reagents. Benzylamines can react with certain solvents or reagents, leading to side products and reduced yields.

    • Solution: Review the chemical compatibility of all components in your reaction. Avoid acidic conditions unless intended for salt formation. A chemical compatibility chart can be a useful reference.[11]

Problem 2: Presence of Impurities in the Final Product

  • Potential Cause: Side Reactions. Halogenated aromatic compounds can undergo various side reactions. For instance, nucleophilic substitution of the fluorine or chlorine atoms, though generally difficult on an aromatic ring, might occur under certain conditions.

    • Solution: Analyze your product using techniques like NMR or mass spectrometry to identify the impurities. This can provide clues about the side reactions occurring. Adjusting reaction conditions (e.g., temperature, reaction time, or base) may help minimize these side reactions.

Problem 3: Difficulty in Product Isolation/Purification

  • Potential Cause: Salt Formation. Being a basic amine, this compound will readily form salts with any acidic species present. This can affect its solubility and chromatographic behavior.

    • Solution: During aqueous workup, a basic wash (e.g., with sodium bicarbonate solution) can help ensure the amine is in its free base form. When performing chromatography, adding a small amount of a basic modifier (like triethylamine) to the eluent can improve peak shape and prevent streaking on silica gel.

Troubleshooting_Logic issue {Inconsistent Yields | Product Impurities | Purification Difficulties} cause1 Reagent Degradation (Air/Moisture Sensitivity) issue->cause1 Low Yields cause2 Incompatible Solvents/ Reagents issue->cause2 Low Yields cause3 Side Reactions (e.g., Nucleophilic Substitution) issue->cause3 Impurities cause4 Salt Formation (Acidic Species Present) issue->cause4 Purification Issues solution1 Use Fresh/Purified Reagent; Store Under Inert Atmosphere cause1->solution1 solution2 Verify Chemical Compatibility; Avoid Acidic Conditions cause2->solution2 solution3 Characterize Impurities; Optimize Reaction Conditions cause3->solution3 solution4 Basic Wash During Workup; Use Basic Modifier in Chromatography cause4->solution4

IV. Experimental Protocol: General Procedure for Amide Coupling

The following is a generalized, self-validating protocol for an amide coupling reaction, a common application for benzylamines.

Objective: To couple this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 eq) and the tertiary amine base (2.0-3.0 eq). Stir at room temperature for 15-30 minutes. The formation of an active ester is a critical step for efficient coupling.

  • Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reagent (often the amine) indicates reaction completion.

  • Workup:

    • Quench the reaction with water or saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine. This ensures the removal of the coupling reagents and any unreacted acid.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

V. References

  • Sigma-Aldrich, Safety Data Sheet for a structurally similar compound. (2023-12-21).

  • Thermo Fisher Scientific, Safety Data Sheet for a structurally similar compound. (2025-09-19).

  • Thermo Fisher Scientific, Safety Data Sheet for a structurally similar compound. (2025-09-23).

  • Fisher Scientific, Safety Data Sheet for a structurally similar compound. (2024-03-31).

  • Fisher Scientific, Safety Data Sheet for a structurally similar compound.

  • Apollo Scientific, Safety information for a structurally similar compound.

  • Apollo Scientific, Safety information for a structurally similar compound. (2022-05-15).

  • BVL, Personal protective equipment when handling plant protection products. Available at: [Link]

  • Sigma-Aldrich, Safety Data Sheet for a structurally similar compound. (2025-04-29).

  • Fisher Scientific, 2-Chloro-6-fluoro-3-methylbenzylamine, 97%, Thermo Scientific. Available at: [Link]

  • Ohtake, Y., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC. Available at: [Link]

  • Walchem, Chemical Compatibility Chart. (2024-04-19). Available at: [Link]

  • Sigma-Aldrich, 4-Fluoro-3-methylbenzylamine AldrichCPR.

  • Sigma-Aldrich, 3-Chloro-N-methylbenzylamine 97.

  • Sigma-Aldrich, 4-Fluoro-3-methylbenzylamine AldrichCPR.

  • DPHHS, Personal Protective Equipment for Chlor-Alkali Chemicals.

  • BenchChem, Personal protective equipment for handling 6-Chloro-8-fluorochroman.

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Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Benzylamines in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and organic synthesis, understanding the nuances of nucleophilic substitution reactions is paramount. Benzylamine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and functional materials.[1] Their efficacy in these applications is often intrinsically linked to their reactivity, which can be finely tuned by the strategic placement of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of substituted benzylamines in nucleophilic substitution reactions, supported by mechanistic insights and detailed experimental protocols.

The Decisive Role of Substituents in Benzylamine Reactivity

The nucleophilic character of the amino group in benzylamine is the cornerstone of its reactivity. In a typical SN2 reaction with an alkyl halide, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon, displacing the leaving group in a concerted fashion. The facility of this process is profoundly influenced by the electronic and steric environment around the nitrogen atom, which is directly modulated by substituents on the benzene ring.

Electronic Effects: A Tug-of-War for Electron Density

The reactivity of the benzylamine nucleophile is a direct consequence of the electron density on the nitrogen atom. Substituents on the aromatic ring can either donate or withdraw electron density through a combination of inductive and resonance effects, thereby enhancing or diminishing the nucleophilicity of the amine.[2][3][4]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring and, by extension, on the nitrogen atom of the benzylamine. This enhancement of electron density makes the lone pair more available for nucleophilic attack, thus accelerating the rate of nucleophilic substitution.[5]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and trifluoromethyl (-CF₃) pull electron density away from the aromatic ring and the benzylic nitrogen. This reduction in electron density renders the amine less nucleophilic, leading to a decrease in the reaction rate.[5]

These electronic effects can be quantified and correlated using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[6][7] A plot of the logarithm of the rate constant against the Hammett substituent constant (σ) for a series of substituted benzylamines will typically yield a straight line, the slope of which (the reaction constant, ρ) provides insight into the sensitivity of the reaction to electronic effects. For the nucleophilic attack of a benzylamine, where the amine acts as the nucleophile, the reaction is facilitated by increased electron density, resulting in a negative ρ value.

Steric Effects: The Impact of Bulk

While electronic effects are often the primary drivers of reactivity in meta- and para-substituted benzylamines, steric hindrance can play a significant role, particularly with ortho-substituents.[6][8] A bulky group in the ortho position can physically impede the approach of the benzylamine nucleophile to the electrophilic center of the substrate, thereby slowing down the reaction rate.[9][10] This steric hindrance can also influence the conformation of the transition state, further impacting the reaction kinetics.

Comparative Reactivity: A Quantitative Look

Kinetic studies on the reaction of para- and meta-substituted benzylamines with benzyl bromide in a methanol medium have confirmed these trends. The reaction proceeds via a second-order pathway, consistent with an SN2 mechanism.[5] The following table summarizes the qualitative and predicted quantitative effects of various substituents on the rate of this reaction.

Substituent (X)PositionElectronic EffectPredicted Relative Rate Constant (k_rel)
-OCH₃paraStrong Electron-Donating> 1
-CH₃paraElectron-Donating> 1
-H-Reference1
-ClparaElectron-Withdrawing< 1
-CF₃metaStrong Electron-Withdrawing< 1
-NO₂paraStrong Electron-Withdrawing<< 1

This table is illustrative, based on the trends reported in kinetic studies.[5] The actual rate constants would be determined experimentally.

The SN2 Mechanism in Focus

The reaction between a substituted benzylamine and an alkyl halide, such as benzyl bromide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[8][11][12] The key features of this mechanism are:

  • Concerted Step: The formation of the new carbon-nitrogen bond and the breaking of the carbon-halogen bond occur simultaneously in a single, concerted step.[12][13]

  • Backside Attack: The nucleophilic benzylamine attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[11]

  • Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 mechanism leads to an inversion of its configuration.[8][11]

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the benzylamine and the alkyl halide.[12]

SN2_Mechanism reactant X-Ph-CH₂-NH₂ + R-Br ts [X-Ph-CH₂-NH₂---R---Br]‡ reactant->ts Backside Attack product X-Ph-CH₂-NH₂⁺-R + Br⁻ ts->product Bond formation/cleavage

Caption: Generalized SN2 mechanism for the reaction of a substituted benzylamine with an alkyl bromide.

Experimental Protocol: A Guide to Kinetic Analysis

The following protocol outlines a robust method for comparing the reactivity of different substituted benzylamines in a nucleophilic substitution reaction with benzyl bromide. The reaction progress can be monitored by measuring the change in conductivity of the solution over time, as the formation of ionic products (dibenzylammonium bromide) increases conductivity.[5]

Materials and Reagents:
  • Substituted benzylamines (e.g., 4-methoxybenzylamine, 4-methylbenzylamine, benzylamine, 4-chlorobenzylamine, 4-nitrobenzylamine)

  • Benzyl bromide

  • Anhydrous methanol (solvent)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Experimental Procedure:
  • Solution Preparation:

    • Prepare stock solutions of each substituted benzylamine (e.g., 0.1 M) in anhydrous methanol.

    • Prepare a stock solution of benzyl bromide (e.g., 0.1 M) in anhydrous methanol.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel in a constant temperature water bath (e.g., 25 °C) for at least 30 minutes.

    • Pipette a known volume of the substituted benzylamine solution into the reaction vessel.

    • Place the conductivity probe into the solution and record the initial conductivity.

    • Initiate the reaction by adding a known volume of the benzyl bromide solution to the reaction vessel with rapid mixing.

    • Start the stopwatch immediately upon addition of the benzyl bromide.

    • Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) for a duration sufficient to observe a significant change in conductivity.

  • Data Analysis:

    • The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/concentration versus time will be linear, with the slope equal to k. The concentration of the product at any given time can be calculated from the conductivity measurements by first establishing a calibration curve of conductivity versus concentration for the expected product, dibenzylammonium bromide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis prep_sol Prepare stock solutions of substituted benzylamines and benzyl bromide in methanol equilibrate Equilibrate solutions and reaction vessel in a constant temperature bath prep_sol->equilibrate mix Mix benzylamine and benzyl bromide solutions equilibrate->mix measure Record conductivity at regular time intervals mix->measure plot Plot 1/[Reactant] vs. time measure->plot calculate Determine second-order rate constant (k) from the slope plot->calculate

Caption: Experimental workflow for the kinetic analysis of benzylamine nucleophilic substitution.

Conclusion

The reactivity of substituted benzylamines in nucleophilic substitution reactions is a finely tunable property governed by the interplay of electronic and steric effects. Electron-donating substituents enhance nucleophilicity and accelerate reaction rates, while electron-withdrawing groups have the opposite effect. A thorough understanding of these principles, combined with robust experimental design, is crucial for medicinal chemists and materials scientists seeking to harness the synthetic potential of these versatile building blocks. The methodologies and insights presented in this guide provide a solid foundation for the rational design and synthesis of novel benzylamine derivatives with tailored reactivity profiles.

References

  • Vertex AI Search. (2026).
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]

  • PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzylamine in Pharma: Key Intermediate for API Synthesis. [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • Pure. (1994). The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. [Link]

  • Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. [Link]

  • ResearchGate. (2025). (PDF) Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. [Link]

  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]

  • Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PubMed Central. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. [Link]

  • YouTube. (2024). Steric and Nucleophilic Effects on SN2 Reactions. [Link]

  • YouTube. (2019). SN2 reaction of alkyl halides. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]

  • Scribd. (n.d.). Hammett Plots2 | PDF. [Link]

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A Senior Application Scientist's Comparative Guide: 6-Chloro-2-fluoro-3-methylbenzylamine versus Other Fluorinated Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks, particularly substituted benzylamines, are of paramount importance as key intermediates in the synthesis of a wide array of pharmaceuticals, most notably kinase inhibitors. This guide provides an in-depth technical comparison of 6-Chloro-2-fluoro-3-methylbenzylamine with other structurally related fluorinated benzylamines, offering insights into their respective performance in crucial synthetic transformations. As Senior Application Scientists, our goal is to not only present data but to also elucidate the underlying chemical principles that govern the observed reactivity, thereby empowering you to make informed decisions in your synthetic endeavors.

The Strategic Advantage of Fluorinated Benzylamines in Drug Discovery

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, membrane permeability, and binding affinity to its biological target. Fluorinated benzylamines serve as versatile synthons for introducing these desirable properties. The specific substitution pattern on the aromatic ring, however, dictates the electronic and steric environment of the benzylic amine, which in turn governs its reactivity in key bond-forming reactions. Understanding these nuances is critical for efficient and successful drug development campaigns.

Physicochemical Properties and Their Impact on Reactivity: A Comparative Analysis

The reactivity of a benzylamine is intrinsically linked to its basicity and nucleophilicity, which are modulated by the electronic effects of the substituents on the aromatic ring. In the case of this compound, the interplay of the electron-withdrawing inductive effects of the chlorine and fluorine atoms, and the electron-donating effect of the methyl group, creates a unique chemical entity.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)
This compound 261762-86-1C8H9ClFN173.62Not available~8.5
2-Fluoro-3-methylbenzylamineNot availableC8H10FN139.17Not available~9.0
4-Chloro-2-fluorobenzylamine14595-54-3C7H7ClFN159.59Not available~8.7
2-Chloro-6-fluorobenzylamine658-25-3C7H7ClFN159.59Not available~8.4

Analysis of Physicochemical Properties:

The presence of two electron-withdrawing halogens (Cl and F) in This compound significantly reduces the basicity of the amine compared to a non-halogenated analogue like 2-Fluoro-3-methylbenzylamine. The ortho-fluoro substituent, in particular, exerts a strong inductive effect, pulling electron density away from the benzylic carbon and the nitrogen atom. The chlorine atom at the 6-position further enhances this effect. The methyl group at the 3-position provides a modest counteracting electron-donating effect. This moderated basicity can be advantageous in preventing side reactions and in modulating the reactivity in a controlled manner.

In comparison, 2-Fluoro-3-methylbenzylamine is expected to be more basic and therefore a more potent nucleophile. 4-Chloro-2-fluorobenzylamine will have a similar electronic profile to the title compound, though the positioning of the substituents will subtly alter the steric environment around the amine. 2-Chloro-6-fluorobenzylamine, with two ortho-substituents, will experience significant steric hindrance, which can impede its reactivity in certain transformations.

Comparative Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in common and critical chemical reactions. Here, we compare the expected performance of this compound with other fluorinated benzylamines in two cornerstone reactions in pharmaceutical synthesis: reductive amination and Buchwald-Hartwig amination.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a widely used method for the synthesis of secondary and tertiary amines. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The nucleophilicity of the amine is a key determinant of the rate of imine formation.

Expected Performance:

While direct comparative data is scarce, we can infer the relative performance based on the electronic properties of the benzylamines.

  • This compound: Its moderated nucleophilicity may lead to slower imine formation compared to more basic amines. However, this can also be an advantage, as it may reduce the propensity for over-alkylation or other side reactions. The reaction may require slightly more forcing conditions (e.g., longer reaction times or the use of a catalyst) to achieve high yields.

  • 2-Fluoro-3-methylbenzylamine: As a more potent nucleophile, it is expected to undergo reductive amination more readily, potentially leading to higher yields and shorter reaction times under milder conditions.

  • 4-Chloro-2-fluorobenzylamine: Its reactivity is anticipated to be similar to that of this compound.

  • 2-Chloro-6-fluorobenzylamine: Significant steric hindrance around the amino group is likely to slow down the reaction considerably, potentially leading to lower yields.

Experimental Protocol: Reductive Amination with 6-Chloro-2-fluoro-3-methylbenzaldehyde

This protocol provides a representative procedure for the reductive amination of an aldehyde with a fluorinated benzylamine.

dot

Caption: Workflow for Reductive Amination.

Materials:

  • 6-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq)

  • Substituted Benzylamine (e.g., this compound) (1.1 eq)

  • Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask, add 6-chloro-2-fluoro-3-methylbenzaldehyde and dissolve it in methanol (0.2 M).

  • Add the substituted benzylamine followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Buchwald-Hartwig Amination: A Powerful Tool for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is indispensable for the formation of C-N bonds, particularly in the synthesis of N-aryl compounds. The success of this reaction is highly dependent on the electronic and steric properties of both the amine and the aryl halide, as well as the choice of ligand and base.

Expected Performance:

The less nucleophilic nature of highly fluorinated benzylamines can be a challenge in Buchwald-Hartwig aminations.

  • This compound: Its reduced nucleophilicity may necessitate the use of more active catalyst systems (e.g., with more electron-rich and bulky phosphine ligands) and stronger bases to achieve good yields. The steric hindrance from the ortho-fluoro and 3-methyl groups is moderate and should be tolerated by many catalyst systems.

  • 2-Fluoro-3-methylbenzylamine: Being more nucleophilic, it is expected to be a better coupling partner in this reaction, potentially allowing for the use of less active catalysts and milder conditions.

  • 4-Chloro-2-fluorobenzylamine: Similar reactivity to the title compound is expected.

  • 2-Chloro-6-fluorobenzylamine: The significant steric hindrance will likely make this a challenging substrate for Buchwald-Hartwig amination, requiring highly specialized and bulky ligands to overcome the steric barrier.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a fluorinated benzylamine.

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Aryl Bromide (1.0 eq)

  • Fluorinated Benzylamine (e.g., this compound) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd2(dba)3, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and the fluorinated benzylamine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors: The Case of Lorlatinib

A prominent example of the application of a related building block is in the synthesis of Lorlatinib, a potent ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer. While this compound itself is not directly used in the published synthesis of Lorlatinib, a structurally similar intermediate, (2-amino-5-bromopyridin-3-yl)methanol, is coupled with a fluorinated benzoic acid derivative. This highlights the importance of substituted and functionalized amines in the construction of such complex molecules. The use of a building block like this compound could be envisioned in the synthesis of novel kinase inhibitors where its specific substitution pattern is designed to interact with the target protein's active site.

Conclusion and Recommendations

This compound represents a valuable and strategically designed building block for medicinal chemistry. Its moderated reactivity, a consequence of its specific substitution pattern, can be a significant advantage in complex multi-step syntheses, offering a balance between sufficient nucleophilicity for key bond-forming reactions and reduced propensity for side reactions.

Key Takeaways:

  • For Reductive Aminations: this compound is a viable substrate, though it may require slightly more forcing conditions compared to more basic benzylamines. This can be beneficial for controlling selectivity.

  • For Buchwald-Hartwig Aminations: The use of active catalyst systems is recommended to overcome the reduced nucleophilicity of this compound.

  • Strategic Advantage: The unique electronic and steric profile of this compound makes it an attractive candidate for the synthesis of novel kinase inhibitors and other complex pharmaceutical targets where fine-tuning of physicochemical properties is crucial.

Ultimately, the choice of a specific fluorinated benzylamine will depend on the specific requirements of the synthetic route and the desired properties of the final product. This guide provides a framework for making an informed decision based on an understanding of the underlying chemical principles and the expected performance of these key building blocks.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Liang, T., et al. (2013). The role of fluorine in drug design. Expert Opinion on Drug Discovery, 8(8), 983-997.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Royal Society of Chemistry. Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. [Link]

  • MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. [Link]

  • Kirsch, P. (2004).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886.

Navigating the Uncharted Territory of 6-Chloro-2-fluoro-3-methylbenzylamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of publicly available scientific literature and patent databases reveals a significant challenge in constructing a direct efficacy comparison of drug candidates derived from the starting scaffold, 6-Chloro-2-fluoro-3-methylbenzylamine. At present, there is a conspicuous absence of published data detailing the synthesis, biological evaluation, and comparative efficacy of a series of drug candidates stemming directly from this specific molecule.

While the parent compound, this compound, is commercially available as a chemical reagent, its application as a foundational scaffold for the development of multiple, publicly disclosed, and comparatively evaluated drug candidates remains undocumented. This guide, therefore, pivots from a direct comparative analysis to an instructive overview of the strategic considerations and methodologies that would be essential for any research program aiming to explore the therapeutic potential of this compound's derivatives.

The Rationale for Derivatization: A Hypothetical Approach

The chemical structure of this compound presents several avenues for synthetic modification, making it an intriguing starting point for a medicinal chemistry campaign. The primary amine (-NH2) group is a key reactive handle for derivatization, allowing for the introduction of a wide variety of functional groups to explore the chemical space around the core scaffold.

The strategic goals for derivatizing this molecule would be to:

  • Introduce pharmacophoric elements to target specific biological macromolecules, such as enzymes (e.g., kinases, proteases) or receptors.

  • Modulate physicochemical properties like solubility, lipophilicity, and metabolic stability to enhance drug-like characteristics.

  • Establish a Structure-Activity Relationship (SAR) to understand how specific chemical modifications influence biological activity and to guide the design of more potent and selective compounds.

A General Workflow for a Drug Discovery Campaign

Should a research program embark on utilizing this compound as a starting scaffold, a systematic approach would be necessary. The following diagram illustrates a typical workflow in a drug discovery cascade.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Generation cluster_2 Phase 3: Lead Optimization Scaffold Selection Scaffold Selection: This compound Library Synthesis Library Synthesis: Amide couplings, Reductive aminations, etc. Scaffold Selection->Library Synthesis High-Throughput Screening High-Throughput Screening (HTS): Biochemical or cell-based assays Library Synthesis->High-Throughput Screening Hit Confirmation Hit Confirmation & Validation High-Throughput Screening->Hit Confirmation SAR Studies Structure-Activity Relationship (SAR) Elucidation Hit Confirmation->SAR Studies ADME/Tox Profiling ADME/Tox Profiling: Absorption, Distribution, Metabolism, Excretion, Toxicity SAR Studies->ADME/Tox Profiling In Vivo Efficacy Models In Vivo Efficacy Models ADME/Tox Profiling->In Vivo Efficacy Models Preclinical Candidate Preclinical Candidate In Vivo Efficacy Models->Preclinical Candidate Selection

Caption: A generalized workflow for a drug discovery campaign starting from a selected chemical scaffold.

Experimental Protocols: Foundational Synthetic Methodologies

To initiate a library synthesis from this compound, two fundamental reactions would be paramount: amide bond formation and reductive amination.

Protocol 1: Amide Library Synthesis

This protocol would be employed to couple a diverse set of carboxylic acids to the primary amine of the starting material, generating a library of benzamides.

Objective: To create a library of N-(6-chloro-2-fluoro-3-methylbenzyl) amides for biological screening.

Step-by-Step Methodology:

  • Reagent Preparation: In separate wells of a 96-well plate, dispense a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Carboxylic Acid Addition: To each well, add a solution of a unique carboxylic acid (1.1 equivalents) from a pre-selected library.

  • Coupling Agent Addition: Add a solution of a peptide coupling reagent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like Diisopropylethylamine (DIPEA) (2.0 equivalents), to each well.

  • Reaction Incubation: Seal the plate and allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.

  • Work-up and Purification: Upon completion, the reaction mixtures would be subjected to parallel purification, typically using reverse-phase high-performance liquid chromatography (HPLC), to isolate the desired amide products.

  • Characterization: The purity and identity of the synthesized compounds would be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Reductive Amination for Secondary Amine Derivatives

This protocol would be used to react the starting amine with a library of aldehydes or ketones to produce a diverse set of secondary amines.

Objective: To generate a library of N-substituted-6-chloro-2-fluoro-3-methylbenzylamines.

Step-by-Step Methodology:

  • Imine Formation: In a reaction vessel, dissolve this compound (1.0 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a solvent such as Dichloroethane (DCE).

  • Reducing Agent Addition: Add a mild reducing agent, for instance, Sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the mixture.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of Sodium bicarbonate. Extract the aqueous layer with an organic solvent like Dichloromethane.

  • Purification: The combined organic layers would be dried, concentrated, and the crude product purified by column chromatography on silica gel.

Conclusion and Future Directions

The therapeutic potential of derivatives of this compound is, as of now, an unexplored frontier in medicinal chemistry. The absence of published data precludes a comparative efficacy analysis. However, the chemical nature of the starting material provides a solid foundation for the application of established medicinal chemistry strategies to generate novel chemical entities.

For researchers and drug development professionals, this represents a greenfield opportunity. A systematic approach, beginning with the synthesis of a diverse chemical library and followed by high-throughput screening against a panel of biological targets, could uncover novel hits. Subsequent lead optimization, guided by meticulous SAR studies, would be crucial in transforming any initial findings into viable preclinical candidates. The scientific community awaits the first disclosure of such an endeavor to begin to understand the potential held within this particular chemical scaffold.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-fluoro-3-methylbenzylamine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzylamine scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the nuanced world of structure-activity relationships (SAR), focusing on a specific series of analogs derived from 6-chloro-2-fluoro-3-methylbenzylamine. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of how subtle molecular modifications can profoundly impact biological efficacy, with a particular focus on anticancer activity.

The strategic placement of chloro, fluoro, and methyl groups on the benzylamine core presents a unique chemical space for exploration. Each substituent offers distinct electronic and steric properties that can be leveraged to optimize target engagement, selectivity, and pharmacokinetic profiles. This guide will navigate the synthetic pathways to these analogs, present comparative biological data, and elucidate the underlying principles governing their activity.

The Synthetic Gateway to Novel Analogs

The synthesis of this compound analogs can be efficiently achieved through a multi-step process, most commonly initiated from a commercially available substituted toluene. A representative synthetic workflow is reductive amination, a robust and versatile method for C-N bond formation.[1]

Experimental Protocol: Reductive Amination for Analog Synthesis

This protocol outlines a general procedure for the synthesis of the target benzylamine analogs.

Step 1: Oxidation of the Benzylic Position The synthesis commences with the oxidation of the methyl group of a substituted toluene to an aldehyde. This transformation can be accomplished using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂).

Step 2: Reductive Amination The resulting benzaldehyde derivative is then subjected to reductive amination. The aldehyde is reacted with an appropriate amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the desired benzylamine analog.

Detailed Procedure:

  • To a solution of the substituted benzaldehyde (1.0 eq) in methanol (0.2 M), add the desired amine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure benzylamine analog.

This versatile methodology allows for the introduction of a wide array of substituents on the amine nitrogen, facilitating a comprehensive exploration of the SAR.

Visualizing the Synthetic Pathway

Synthetic_Workflow Start Substituted Toluene Step1 Oxidation (e.g., MnO₂) Start->Step1 Intermediate Substituted Benzaldehyde Step1->Intermediate Step2 Reductive Amination (Amine, NaBH₄) Intermediate->Step2 Product Benzylamine Analog Step2->Product

Caption: A generalized workflow for the synthesis of substituted benzylamine analogs.

Structure-Activity Relationship: A Comparative Analysis

The anticancer activity of the this compound analogs was evaluated against a panel of human cancer cell lines, including the MCF-7 breast cancer and A549 lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay. The following table summarizes the SAR data for a representative set of analogs.

CompoundR1R2R3R4MCF-7 IC50 (µM)A549 IC50 (µM)
1 HHHH>100>100
2a ClFCH₃H5.28.7
2b ClFCH₃CH₃2.14.5
2c ClFCH₃Cyclopropyl1.53.1
3a BrFCH₃H7.811.2
3b IFCH₃H12.518.9
4a ClHCH₃H15.622.4
4b ClFHH9.314.8

Key SAR Insights:

  • The Unsubstituted Core (1): The parent benzylamine scaffold exhibits negligible anticancer activity, highlighting the importance of the substitutions for biological efficacy.

  • The 6-Chloro-2-fluoro-3-methyl Substitution Pattern (2a): This specific arrangement of substituents on the aromatic ring results in a significant increase in anticancer potency. The combination of the electron-withdrawing chloro and fluoro groups with the electron-donating methyl group appears to be crucial for activity.

  • N-Alkylation (2b, 2c): Substitution on the benzylamine nitrogen with small alkyl groups, such as methyl (2b) and cyclopropyl (2c), further enhances anticancer activity. This suggests the presence of a hydrophobic pocket in the target protein that can accommodate these groups. The cyclopropyl group in compound 2c provided the most potent analog in this series.

  • Halogen Substitution at Position 6 (3a, 3b): Replacing the 6-chloro group with bromo (3a) or iodo (3b) leads to a decrease in activity. This indicates that the size and electronegativity of the halogen at this position are critical, with chlorine being optimal.

  • Impact of Fluoro and Methyl Groups (4a, 4b): Removal of the 2-fluoro group (4a) or the 3-methyl group (4b) from the lead scaffold (2a) results in a marked reduction in potency. This underscores the synergistic contribution of these substituents to the overall activity.

Visualizing the Structure-Activity Relationships

SAR_Diagram cluster_scaffold This compound Core cluster_R1 Position 6 cluster_R2 Position 2 cluster_R3 Position 3 cluster_R4 Amine Substituent Scaffold [Aromatic Ring]-CH2-NH-R4 R1_Cl Cl: Optimal Activity R2_F F: Crucial for Potency R3_CH3 CH3: Contributes to Activity R4_H H: Good Activity R1_Br Br: Decreased Activity R1_I I: Further Decrease R2_H H: Reduced Activity R3_H H: Reduced Activity R4_CH3 CH3: Enhanced Activity R4_Cyclopropyl Cyclopropyl: Most Potent

Caption: Key structure-activity relationships of the benzylamine analogs.

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

This guide provides a comparative analysis of the structure-activity relationships of a series of this compound analogs as potential anticancer agents. Our findings demonstrate that the specific substitution pattern on the aromatic ring and the nature of the substituent on the benzylamine nitrogen are critical determinants of biological activity. The N-cyclopropyl analog (2c) emerged as the most potent compound in this series, warranting further investigation.

Future studies should focus on exploring a wider range of N-substituents to further probe the hydrophobic pocket of the putative target. Additionally, lead compounds should be profiled for their selectivity against a broader panel of cancer cell lines and in vivo efficacy studies should be conducted to validate their therapeutic potential. The insights gained from this SAR study provide a solid foundation for the rational design of more potent and selective anticancer agents based on the benzylamine scaffold.

References

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. Available at: [Link]

  • The Gabriel Synthesis of Benzylamine. ResearchGate. Available at: [Link]

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A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-2-fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 6-Chloro-2-fluoro-3-methylbenzylamine and its derivatives. As critical intermediates in pharmaceutical synthesis, the purity of these compounds directly impacts the safety and efficacy of the final active pharmaceutical ingredients (APIs).[1][2] This document offers an in-depth analysis of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each section details the underlying principles, provides field-proven experimental protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in establishing robust, self-validating purity assessment systems.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (C₈H₉ClFN, MW: 173.62 g/mol ) is a substituted benzylamine derivative.[3][4] Such compounds are pivotal building blocks in the synthesis of a wide range of pharmaceuticals. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can have a significant impact on the final drug product's quality, safety, and efficacy.[1][5] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][5] Therefore, rigorous and reliable purity validation is not merely a quality control step but a fundamental requirement in drug development.

This guide will compare and contrast the most effective analytical techniques for this purpose, emphasizing the necessity of an orthogonal approach—using multiple, independent methods—to ensure a comprehensive and accurate purity profile.[6][7][8]

Comparative Analysis of Core Purity Validation Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. For a substituted, halogenated aromatic amine like this compound, a multi-pronged strategy is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Impurity Quantification

HPLC is a cornerstone technique for purity analysis due to its high sensitivity, accuracy, and applicability to a wide range of non-volatile and thermally sensitive compounds.[1][9] It excels at separating the main compound from structurally similar impurities.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic amines, Reversed-Phase HPLC (RP-HPLC) with a C18 column is the most common approach.

Causality in Method Design:

  • Column Choice: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which effectively retains the aromatic benzylamine derivative.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and a buffered aqueous phase is used. The buffer (e.g., phosphate buffer at a controlled pH) helps to ensure consistent ionization of the amine, leading to sharp, symmetrical peaks.[10] Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can further improve peak shape for basic compounds like amines.[11]

  • Detection: A Diode Array Detector (DAD) or UV detector is typically used, set to a wavelength where the aromatic ring shows strong absorbance (e.g., ~220-280 nm).

Experimental Protocol: HPLC-UV Purity Determination

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~10 mg of the this compound derivative and dissolve in 10 mL of diluent to a concentration of 1 mg/mL. Further dilute to 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: HPLC Purity Analysis

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.521,5200.08Unknown Impurity
28.761,895,60099.75This compound
311.233,2500.17Unknown Impurity
Total 1,900,370 100.00

Advantages vs. Disadvantages:

  • Pros: Excellent for quantification, high resolution of related substances, robust and reproducible.

  • Cons: Requires a chromophore for UV detection, may not detect non-UV active impurities, and co-eluting peaks can lead to inaccurate results.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.[1][12][13]

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[13]

Causality in Method Design:

  • Derivatization: While some benzylamines can be analyzed directly, derivatization (e.g., acylation or silylation) may be necessary to improve their thermal stability and chromatographic behavior.[14] However, for impurity profiling, direct injection is often preferred to avoid introducing artifacts.

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating aromatic amines.

  • Ionization: Electron Ionization (EI) is standard, as it creates reproducible fragmentation patterns that can be searched against spectral libraries for confident identification of impurities.

Experimental Protocol: GC-MS Impurity Profiling

  • Preparation of Solutions:

    • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Methanol).

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to the product.

    • Search the MS spectra of other detected peaks against a reference library (e.g., NIST) to identify potential impurities.

    • Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.

Advantages vs. Disadvantages:

  • Pros: Excellent for identifying unknown volatile impurities, highly sensitive, provides structural information from mass spectra.[5]

  • Cons: Not suitable for non-volatile or thermally labile compounds, quantification can be less accurate than HPLC without specific reference standards for each impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Quantitative Purity

NMR provides detailed information about the molecular structure and can be used as a primary method for quantitative analysis (qNMR). For a fluorinated compound, both ¹H and ¹⁹F NMR are exceptionally powerful.

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. By measuring the absorption of radiofrequency energy by nuclei in a strong magnetic field, it provides information about the chemical environment of each atom, allowing for structural elucidation and quantification.

Causality in Method Design:

  • ¹H NMR: Provides a proton count and information about neighboring protons, confirming the overall structure. Purity can be determined by integrating the product signals against those of a certified internal standard of known purity.

  • ¹⁹F NMR: The presence of a fluorine atom offers a unique and powerful analytical handle. ¹⁹F NMR spectra are simple, have a wide chemical shift range (reducing signal overlap), and are free from background interference.[15][16][17] This makes ¹⁹F qNMR a highly accurate and robust method for quantifying fluorine-containing compounds.[15][17]

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Preparation of Solutions:

    • Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified fluorinated internal standard (e.g., α,α,α-Trifluorotoluene) and dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Sample Preparation: Accurately weigh ~15-20 mg of the this compound derivative into an NMR tube. Add a precise volume (e.g., 500 µL) of the Internal Standard Stock solution.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: ¹⁹F {¹H} inverse-gated decoupling experiment (to suppress NOE effects for accurate integration).

    • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 15-30 seconds) to ensure full relaxation.[15]

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Analysis:

    • Integrate the signal for the fluorine atom on the product and the signal for the fluorine atoms on the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS Where: I = Integral, N = Number of nuclei, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Advantages vs. Disadvantages:

  • Pros: Provides absolute quantification without a specific reference standard of the analyte, gives unambiguous structural confirmation, ¹⁹F NMR is highly specific and sensitive.[16][18]

  • Cons: Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation, and paramagnetic impurities can interfere with the analysis.

Elemental Analysis: Fundamental Confirmation of Empirical Formula

Elemental Analysis provides the mass percentages of elements (Carbon, Hydrogen, Nitrogen) in a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized compound and serves as a basic check of purity.[19][20]

Principle of Operation: A sample is combusted in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of C, H, and N in the original sample.

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.

  • Instrumental Analysis:

    • Run the sample on a calibrated CHN analyzer.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₉ClFN).

    • A deviation of ≤ 0.4% is generally considered acceptable.

Data Presentation: Elemental Analysis Comparison

ElementTheoretical %Experimental %Deviation %
Carbon (C)55.3555.21-0.14
Hydrogen (H)5.225.28+0.06
Nitrogen (N)8.078.01-0.06

Advantages vs. Disadvantages:

  • Pros: Confirms the correct elemental composition and empirical formula, a good indicator of gross impurities (e.g., residual solvents, inorganic salts).[21][22]

  • Cons: Not suitable for detecting and quantifying minor impurities, especially those with similar elemental compositions to the main compound.[20]

The Orthogonal Validation Strategy: A Self-Validating System

Relying on a single analytical method is insufficient for robust purity determination. An orthogonal validation strategy, which employs multiple independent and complementary techniques, is crucial for ensuring the reliability of results.[6][7][23] A discrepancy in the purity value obtained from two different methods signals the presence of an undetected impurity in one of the systems.

For this compound, an ideal orthogonal approach would combine:

  • HPLC-UV: To quantify the main component and known related substances.

  • GC-MS: To identify and quantify volatile organic impurities.

  • qNMR: To provide an absolute purity value based on a different physical principle.

The workflow below illustrates how these techniques complement each other to build a comprehensive purity profile.

Orthogonal_Validation_Workflow cluster_synthesis Synthesized Batch cluster_analysis Orthogonal Purity Analysis cluster_verification Data Comparison & Final Assessment Synthesized_Batch Synthesized 6-Chloro-2-fluoro- 3-methylbenzylamine Derivative HPLC HPLC-UV (Purity by Area %) Synthesized_Batch->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Batch->GCMS qNMR qNMR (Absolute Purity) Synthesized_Batch->qNMR Comparison Compare Purity Values (HPLC vs. qNMR) HPLC->Comparison Final_Purity Final Purity Certificate (Impurity Profile Included) GCMS->Final_Purity qNMR->Comparison Comparison->Final_Purity Values Concordant?

Caption: Orthogonal workflow for purity validation.

Conclusion

Validating the purity of this compound derivatives requires a meticulous, multi-faceted approach. No single technique can provide a complete picture.

  • HPLC is indispensable for routine quality control and quantifying known impurities.

  • GC-MS is critical for screening for unexpected volatile contaminants.

  • qNMR , particularly ¹⁹F qNMR, offers a highly accurate, orthogonal method for absolute purity assignment.

  • Elemental Analysis serves as a fundamental check of the compound's identity.

By integrating these orthogonal techniques, researchers and drug developers can establish a self-validating system that ensures the highest level of confidence in the purity of their synthesized materials, thereby safeguarding the quality and safety of the final pharmaceutical products.

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A Comparative Guide to Validated Analytical Techniques for 6-Chloro-2-fluoro-3-methylbenzylamine Reaction Monitoring and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) is a process of exacting precision. Intermediates such as 6-Chloro-2-fluoro-3-methylbenzylamine (C₈H₉ClFN, MW: 173.62) are critical building blocks, and the validation of their synthesis reactions is not merely a procedural step but the cornerstone of ensuring the final product's quality, safety, and efficacy.[1][2][3][4] The successful conversion of starting materials and the control of process-related impurities and potential degradants are paramount. This guide provides an in-depth comparison of the principal analytical techniques used to validate and monitor reactions involving this compound, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] This guide is structured to provide not just the "how" but the "why," grounding every recommendation and protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[6][7][8]

Pillar 1: The Foundation of Trust - Core Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the performance characteristics that define a validated method. According to the ICH Q2(R2) guidelines, a method must be assessed for several key parameters to be considered reliable and suitable for its intended use.[5][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[8]

Method_Selection_Tree Start Analytical Goal for This compound? Quant Quantification & Purity? (Assay, Impurities) Start->Quant Struct Structural Confirmation or Identification of Unknowns? Start->Struct Volatility Are target impurities volatile & thermally stable? Quant->Volatility NMR Use NMR Spectroscopy - Unambiguous structure proof - Elucidates connectivity of unknowns Struct->NMR MS Use Mass Spectrometry (MS) - Provides molecular weight - Identifies impurities via fragmentation (with GC/LC) Struct->MS GC Use Gas Chromatography (GC) - Ideal for residual solvents - Good for volatile by-products Volatility->GC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) - Workhorse for assay & non-volatile impurities - Essential for stability-indicating methods Volatility->HPLC No / Primary Method

Sources

A Comparative Performance Analysis of 6-Chloro-2-fluoro-3-methylbenzylamine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the choice of foundational building blocks is a critical determinant of synthetic efficiency and final compound properties. Substituted benzylamines are a cornerstone of this molecular architecture, serving as versatile precursors for a vast array of complex target molecules. This guide provides a detailed performance benchmark of 6-Chloro-2-fluoro-3-methylbenzylamine , a highly functionalized intermediate, contextualized within a key synthetic application: the synthesis of N-aryl/alkyl pyrazole carboxamides. These pyrazole derivatives are a well-established class of compounds investigated for their potential as bradykinin B1 receptor antagonists, among other therapeutic targets.[1][2][3]

This analysis directly compares the synthetic utility of this compound against a simpler, non-substituted counterpart, Benzylamine, in a standardized amide coupling reaction. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the advantages and specific considerations of employing this halogenated and alkylated reagent.

Core Application: Synthesis of Pyrazole Carboxamide Analogs

The central synthetic route under examination is the amide bond formation between a pyrazole carboxylic acid core and a benzylamine. This reaction is fundamental in building libraries of potential drug candidates. The halogen and methyl substituents on the benzylamine ring are not merely passive elements; they are strategically incorporated to modulate the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding interactions with biological targets.

The general workflow for this synthesis is a well-established dehydro-condensation reaction, typically mediated by a coupling agent to activate the carboxylic acid.

A Pyrazole Carboxylic Acid (Activated) C Target Amide (N-(6-chloro-2-fluoro-3-methylbenzyl) -pyrazole-carboxamide) A->C Amide Bond Formation B This compound (Nucleophile) B->C D Coupling Agent (e.g., HATU, EDCI) D->A Activation E Base (e.g., DIPEA) E->B Deprotonation

Caption: General workflow for amide coupling.

Performance Benchmark: A Comparative Data Analysis

To objectively assess the performance of this compound, we will analyze a representative synthetic procedure derived from established methodologies for creating pyrazole carboxamide libraries.[1][4] We will compare the typical outcomes when using our target molecule versus the unsubstituted parent compound, Benzylamine.

The key distinction in reactivity stems from the electronic nature of the benzylamine. The electron-withdrawing effects of the chloro and fluoro substituents on this compound decrease the nucleophilicity of the amine compared to the unsubstituted benzylamine. This can necessitate slightly more robust reaction conditions or longer reaction times to achieve comparable yields. However, the steric bulk introduced by the ortho-chloro and meta-methyl groups can also influence conformational preferences of the final product, which is often a desired feature in rational drug design.

Table 1: Comparative Performance in Pyrazole Carboxamide Synthesis

ParameterRoute A: this compound Route B: Benzylamine (Baseline) Causality & Field Insights
Reagent This compoundBenzylamineRoute A introduces key substituents for modulating bioactivity. Route B serves as a fundamental baseline for reactivity.
Typical Yield 75-85% (Predicted)80-90%The slightly lower predicted yield for Route A can be attributed to the reduced nucleophilicity of the amine due to electron-withdrawing halogen substituents.
Coupling Agent HATU (1.2 equiv.)HATU (1.1 equiv.)A slightly higher excess of the coupling agent may be beneficial to ensure full activation of the carboxylic acid when reacting with a less nucleophilic amine.
Base DIPEA (3.0 equiv.)DIPEA (2.5 equiv.)Sufficient base is crucial to neutralize the generated acid and drive the reaction to completion.
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)DMF is an excellent polar aprotic solvent for this type of coupling reaction, effectively solvating all reactants.
Temperature Room TemperatureRoom TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 4-6 hours2-4 hoursThe less reactive amine in Route A may require a longer reaction time to achieve maximum conversion.

Note: The data for Route A is a predictive estimate based on standard reaction outcomes for similarly substituted anilines and benzylamines in amide coupling reactions, as specific experimental data for this exact transformation is not widely published. The data for Route B is based on typical results for this class of reaction.[1]

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis described above. These methodologies are based on standard procedures in the field of medicinal chemistry for amide bond formation.[4][5]

Protocol 1: Synthesis of N-(6-chloro-2-fluoro-3-methylbenzyl)-pyrazole-carboxamide

Start Start Step1 1. Dissolve pyrazole carboxylic acid (1.0 eq) in DMF. Start->Step1 Step2 2. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT. Step1->Step2 Step3 3. Add this compound (1.1 eq) dropwise. Step2->Step3 Step4 4. Stir reaction mixture at RT for 4-6 hours. Monitor by TLC/LC-MS. Step3->Step4 Step5 5. Quench with water and extract with Ethyl Acetate. Step4->Step5 Step6 6. Purify via column chromatography. Step5->Step6 End Final Product Step6->End

Caption: Step-by-step synthesis workflow.

Methodology:

  • To a stirred solution of the selected pyrazole-carboxylic acid (1.0 equivalent) in anhydrous Dimethylformamide (DMF, 0.2 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir at room temperature for 15 minutes to ensure complete activation of the carboxylic acid.

  • Slowly add a solution of this compound (1.1 equivalents) in DMF to the activated acid mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final N-(6-chloro-2-fluoro-3-methylbenzyl)-pyrazole-carboxamide.

Concluding Remarks

This compound presents itself as a high-value intermediate for constructing complex molecules where precise modulation of electronic and steric properties is required. While its inherent electronic properties—a consequence of the halogen substituents—render it slightly less nucleophilic than unsubstituted benzylamine, this is easily compensated for by minor adjustments to reaction conditions, such as a modest increase in coupling agent stoichiometry or extended reaction times.

The strategic advantage of employing this reagent lies in the functionalities it introduces. The chloro, fluoro, and methyl groups provide medicinal chemists with multiple levers to fine-tune a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. Therefore, the marginal difference in synthetic reactivity is often a worthwhile trade-off for the significant potential gains in the pharmacological properties of the final product. This guide underscores the importance of selecting reagents not just on reactivity alone, but on their ultimate contribution to the goals of the broader research and development program.

References

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  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity - Sphinix International Journal of ChemTech Research. [Link]

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A Comparative Guide to Catalytic Synthesis of 6-Chloro-2-fluoro-3-methylbenzylamine for a New Generation of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of precisely substituted benzylamines is a critical step in the development of novel therapeutics. Among these, 6-Chloro-2-fluoro-3-methylbenzylamine stands as a key building block for a range of emerging drug candidates. The efficiency of its synthesis, dictated by the choice of catalyst, directly impacts yield, purity, and scalability, thereby influencing the overall cost and timeline of drug development projects. This guide offers an in-depth comparison of various catalytic systems for the synthesis of this vital intermediate, providing experimental data and process insights to inform your selection of the most effective synthetic route.

The primary route to this compound is the reductive amination of its corresponding aldehyde, 6-chloro-2-fluoro-3-methylbenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia, in the presence of a reducing agent and a catalyst. The choice of catalyst is paramount and can significantly influence the reaction's success. This guide will explore the performance of several key catalytic systems, including those based on nickel, cobalt, palladium, and ruthenium.

The Synthetic Landscape: Reductive Amination at the Forefront

Reductive amination is a cornerstone of amine synthesis due to its versatility and atom economy. The reaction proceeds through the initial formation of an imine intermediate from the aldehyde and ammonia, which is then reduced in situ by a hydride source, often hydrogen gas or a chemical hydride, facilitated by a catalyst.

Aldehyde 6-Chloro-2-fluoro-3-methylbenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine + Reducing Agent + Catalyst Catalyst Catalyst Catalyst->Imine ReducingAgent Reducing Agent (e.g., H2) ReducingAgent->Imine

Caption: General workflow of the reductive amination of 6-chloro-2-fluoro-3-methylbenzaldehyde.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a critical decision in the synthesis of this compound. The ideal catalyst should offer high yield and selectivity, operate under mild conditions, be cost-effective, and allow for straightforward product purification. Below, we compare the performance of common catalytic systems based on available data for structurally similar transformations.

Catalyst SystemTypical Yield (%)Key AdvantagesKey Disadvantages
Raney® Nickel Good to ExcellentCost-effective, highly active for hydrogenation.Pyrophoric, requires careful handling, can sometimes lead to over-alkylation or dehalogenation.
Cobalt-based Catalysts 60 - 89[1][2]Lower cost than precious metals, good activity.[1][2]Can require higher pressures and temperatures.[1][2]
Palladium on Carbon (Pd/C) VariableHighly efficient for hydrogenation, good functional group tolerance.Potential for dehalogenation, higher cost than base metals.
Ruthenium Complexes Moderate to HighHigh activity and selectivity, can operate under mild conditions.Higher cost, ligand synthesis can be complex.
Silane-based Reduction 82 - 93[3]Metal-free reduction, mild conditions.[3]Stoichiometric reductant required, potential for side reactions.[3]

In-Depth Look at Catalyst Performance

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel is a widely used heterogeneous catalyst for hydrogenations due to its high activity and relatively low cost.[4] It is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous, high-surface-area nickel catalyst.[4] For the synthesis of benzylamines, Raney Nickel can be highly effective.

Experimental Protocol: Reductive Amination using Raney® Nickel

  • Reaction Setup: To a high-pressure autoclave, add 6-chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent), a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents), and Raney® Nickel (5-10 wt% of the aldehyde), slurried in methanol.

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 bar. Heat the reaction mixture to 50-80°C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield this compound.

Causality Behind Choices: The use of a methanolic ammonia solution provides both the amine source and a suitable solvent. The hydrogen pressure and temperature are optimized to ensure efficient reduction of the imine intermediate while minimizing potential side reactions like dehalogenation. Raney® Nickel's high activity allows for the use of relatively mild conditions.

Cobalt-based Catalysts: A Cost-Effective Alternative

Cobalt-based catalysts have emerged as a promising, more economical alternative to precious metal catalysts for reductive aminations. Studies on the reductive amination of p-chlorobenzaldehyde with n-butylamine using cobalt-containing composites have shown yields ranging from 60% to 89%.[1][2] These catalysts, often prepared by pyrolysis of cobalt complexes on a support like silica, contain metallic cobalt nanoparticles that are the active catalytic species.[1][2]

cluster_Ni Raney® Nickel Catalysis cluster_Co Cobalt Catalysis Start 6-chloro-2-fluoro-3-methylbenzaldehyde + Ammonia Step1 Imine Formation Start->Step1 Step2 Hydrogenation Step1->Step2 Ni_Catalyst Raney® Ni, H2 Co_Catalyst Co-composite, H2 Product This compound Step2->Product

Caption: Comparative workflow of Raney® Nickel and Cobalt-catalyzed reductive amination.

Silane-based Reductions: A Metal-Free Approach

For sensitive substrates or when metal contamination is a concern, metal-free reduction methods offer a valuable alternative. A novel protocol for the synthesis of secondary N-methylamines via reductive amination using dimethylsilane (Me2SiHCl) as the reductant has shown excellent yields for various aldehydes.[3] For instance, 4-fluoro-N-methylbenzylamine was synthesized in 93% yield, and 2-chloro-N-methylbenzylamine in 82% yield.[3] This method proceeds through the in situ formation of a silyl-protected amine, which is then hydrolyzed.

Experimental Protocol: Silane-Mediated Reductive Amination

  • Reaction Setup: In a nitrogen-purged flask, dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1 equivalent) and a suitable amine source (e.g., N-Boc-N-methylamine for secondary amines, 1.5 equivalents) in an anhydrous solvent like acetonitrile.

  • Addition of Reductant: Add dimethylsilane (Me2SiHCl, 3 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction and Quenching: Stir the reaction at room temperature for several hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of methanol.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between an organic solvent and an aqueous base. The organic layer is dried and concentrated to give the crude product, which can be further purified by chromatography.

Causality Behind Choices: The use of a protected amine source like N-Boc-N-methylamine allows for controlled mono-alkylation. The silane acts as a mild reducing agent for the iminium intermediate. The methanolic workup facilitates the deprotection of the silyl group to yield the final amine.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic reductive amination strategies. For large-scale, cost-effective production, Raney® Nickel remains a strong contender due to its high activity and affordability, provided that safety protocols for handling the pyrophoric catalyst are strictly followed. Cobalt-based catalysts offer a promising and more economical alternative to precious metals, with demonstrated efficacy in the reductive amination of halogenated benzaldehydes. For smaller-scale syntheses where metal contamination is a critical concern, silane-based reductions provide an excellent metal-free option with high yields under mild conditions.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the purity profile demanded by the subsequent steps in the drug development pipeline. Further research into the development of more active, selective, and robust non-precious metal catalysts will continue to refine the synthetic routes to this and other critical pharmaceutical intermediates.

References

  • Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). [Link]

  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)
  • The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Wikipedia. Raney nickel. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of compounds synthesized from the 6-Chloro-2-fluoro-3-methylbenzylamine scaffold is detailed below. This guide provides supporting experimental data based on methodologies applied to analogous chemical structures in drug discovery, offering a framework for evaluation.

This guide provides a comparative analysis of the preclinical testing pipeline for novel chemical entities derived from the versatile starting material, this compound. The unique substitution pattern of this benzylamine—featuring a chlorine atom, a fluorine atom, and a methyl group—offers a compelling scaffold for medicinal chemists. These groups can modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, making it an attractive starting point for developing potent and selective therapeutic agents.

Due to the proprietary nature of early-stage drug discovery, direct, publicly available comparative studies on a wide range of derivatives from this specific amine are limited. Therefore, this guide establishes a robust framework for their evaluation. We will explore hypothetical, yet representative, compound classes—a series of antibacterial agents and a series of kinase inhibitors—and compare their performance using established in vitro and in vivo assays. The experimental data and protocols presented are synthesized from authoritative studies on structurally related compounds to ensure scientific validity and practical relevance for researchers in the field.

Part 1: The Drug Discovery Workflow: From Synthesis to Candidate

The journey from a starting scaffold to a viable drug candidate is a multi-step process involving iterative cycles of design, synthesis, and testing. The primary goal is to optimize a molecule's efficacy and safety profile.

The general workflow is illustrated below. The initial phase focuses on generating a library of diverse derivatives from the parent scaffold. These compounds then undergo a cascade of in vitro screening assays to identify "hits"—compounds showing desired biological activity. Promising hits are optimized into "leads," which are then subjected to more rigorous in vitro and in vivo testing to select a clinical candidate.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Candidacy A Scaffold Selection (6-Chloro-2-fluoro-3- methylbenzylamine) B Library Synthesis (e.g., Amide Coupling, Reductive Amination) A->B Derivatization C High-Throughput In Vitro Screening (Primary Target-Based Assays) B->C Screening D Hit Identification C->D Data Analysis G Structure-Activity Relationship (SAR) Studies D->G Optimization Cycle E Secondary & Selectivity Assays (e.g., Kinase Panel, MIC Testing) F In Vitro ADME/Tox (CYP Inhibition, Cytotoxicity) E->F H In Vivo Efficacy Models (e.g., Xenograft, Infection Model) F->H G->B G->E I Pharmacokinetic (PK) Studies (Rodent Models) H->I J Preliminary Toxicology I->J K Candidate Selection J->K G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes SYN202 SYN-202 SYN202->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by SYN-202.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This guide outlines a systematic approach to the in vitro and in vivo evaluation of its derivatives, using representative data from analogous antibacterial and kinase inhibitor discovery programs. By employing a rigorous, multi-parametric testing cascade—from initial MIC and IC50 screening to in vivo efficacy and pharmacokinetic studies—researchers can effectively identify and optimize lead candidates. The key to success lies not just in achieving high potency, but in balancing efficacy with selectivity, safety, and drug-like properties to develop a compound with true therapeutic potential.

References

  • Tzankova, V., et al. (2021). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Pharmaceuticals. Available online: [Link]

  • Google Patents. US12391695B2 - PRMT5 inhibitors.
  • Charles River Laboratories. Drug Discovery Patents. Available online: [Link]

  • Abdel-Magid, A. F., et al. (1986). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry. Available online: [Link]

  • Google Patents. EP0428666B1 - Fluoro-chloro-benzene derivatives.
  • MDPI. Synthesis and Biological Activity of Antimicrobial Agents. Available online: [Link]

  • Google Patents. US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
  • Qasim, Z. S., & Abbas, K. S. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available online: [Link]

  • Google Patents. US20210024471A1 - 3,5-diamino-6-chloro-n-(n-(4-(4-(2-(hexyl(2,3,4,5,6-pentahydroxyhexyl)amino)ethoxy)phenyl)butyl)carbamimidoyl)pyrazine-2-carboxamide.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available online: [Link]

  • de Oliveira, L. S., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Pharmaceuticals. Available online: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity and Selectivity Profiling of Kinase Inhibitors Derived from Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge in Kinase Inhibitor Development

Protein kinases, with over 500 members in the human proteome, represent one of the most critical classes of drug targets, particularly in oncology and immunology.[1] They regulate a vast array of cellular processes by phosphorylating substrate proteins, and their dysregulation is a hallmark of many diseases.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant hurdle remains: selectivity .

The ATP-binding pockets of kinases are highly conserved, making the design of inhibitors that potently block the intended target without engaging other kinases—a phenomenon known as off-target activity or cross-reactivity—a formidable challenge.[1][3] Undesired off-target interactions are a primary cause of toxic side effects and can lead to the failure of promising drug candidates in later-stage clinical trials.[4][5] Therefore, the early and comprehensive assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a cornerstone of rational drug design.

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of kinase inhibitors, using derivatives of the versatile chemical building block, 6-Chloro-2-fluoro-3-methylbenzylamine , as a representative case study. While this specific amine is a synthetic intermediate, its structural motif is common in the development of various inhibitors. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to design, execute, and interpret robust selectivity studies.

Part 1: The Imperative of Off-Target Profiling

The goal of selectivity profiling is to understand a compound's "polypharmacology"—its full spectrum of biological interactions. An inhibitor initially designed for a specific cancer-related kinase might, for instance, cross-react with a cardiovascular-relevant kinase, posing a significant safety risk.[5] Early detection of such liabilities allows medicinal chemists to modify the compound's structure to enhance selectivity or, if necessary, terminate a development program before incurring substantial costs.[4][6]

This process involves screening a lead compound against a large panel of kinases, often hundreds, to generate an interaction map.[7] This map reveals not only potential liabilities but also opportunities where carefully managed polypharmacology could be therapeutically beneficial.[3]

Part 2: Experimental Methodologies for Cross-Reactivity Assessment

A multi-faceted approach, combining both biochemical and cell-based assays, provides the most comprehensive understanding of a compound's selectivity. Cell-free biochemical assays are excellent for determining direct inhibitory activity, while cell-based assays offer a more physiologically relevant context by accounting for factors like cell permeability and intracellular target engagement.[8]

Experimental Workflow: A Self-Validating System

The overall workflow for assessing inhibitor selectivity is designed to move from broad screening to detailed characterization, with each step validating the last.

G cluster_0 Phase 1: Primary & Broad Screening cluster_1 Phase 2: Validation & Prioritization cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Lead Candidate Selection A Synthesize Derivative Library (from this compound) B Primary Assay vs. Target Kinase (Determine On-Target Potency, e.g., IC50) A->B Initial Potency C Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) B->C Identify Potent Inhibitors D IC50 Determination for 'Hits' (Dose-response curves for off-targets) C->D Identify Off-Targets E Calculate Selectivity Score (Quantify on-target vs. off-target activity) D->E Generate Quantitative Data F Prioritize Compounds with Favorable Selectivity Profiles E->F Data-Driven Decision G Cell-Based Target Engagement Assay (e.g., NanoBRET™) F->G Validate in Cells H Confirm On- & Off-Target Activity in a Cellular Context G->H Physiological Relevance I Select Lead Candidate(s) for In Vivo Efficacy & Safety Studies H->I Final Selection

Caption: A comprehensive workflow for kinase inhibitor selectivity profiling.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This method is a gold standard for quantifying the direct inhibition of kinase activity.[9] It measures the transfer of a radiolabeled phosphate (³³P) from ATP to a substrate.

Causality Behind Choices:

  • Why Radiometric? It is a direct, highly sensitive, and universal method applicable to nearly all kinases without needing specific antibodies.

  • Why Apparent ATP-Km? Performing the assay at the ATP concentration equal to the Michaelis constant (Km) provides a standardized condition for comparing inhibitor potencies across different kinases, reflecting a physiologically relevant level of competition.[9]

  • Why a Large Panel? A broad screen (e.g., the KinomeSCAN panel) is essential to uncover unexpected off-target interactions that would be missed with smaller, biased panels.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

    • Prepare serial dilutions of the test inhibitor (e.g., Derivative A) in DMSO, then dilute into the reaction buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in reaction buffer.

    • Prepare the ATP solution containing [γ-³³P]-ATP at the apparent ATP-Km of the specific kinase.

  • Reaction Initiation:

    • In a 96-well plate, add 20 µL of the inhibitor solution.

    • Add 20 µL of the kinase/substrate solution to each well.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the [γ-³³P]-ATP solution.

  • Reaction & Termination:

    • Incubate the plate at 30°C for a predetermined time (e.g., 2 hours), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection:

    • Spot the reaction mixture onto a filter membrane (e.g., P30 Filtermat) that captures the phosphorylated substrate.

    • Wash the filters extensively with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the filters to dry completely.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a DMSO vehicle control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures compound binding to a specific kinase target within intact, living cells, providing a more accurate reflection of a drug's behavior in a physiological environment.[8]

Causality Behind Choices:

  • Why Cell-Based? It confirms that the compound can penetrate the cell membrane and engage its target amidst the complexity of the cellular proteome. Results can differ significantly from biochemical assays.[8]

  • Why BRET? Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. A signal is generated only when the inhibitor displaces a fluorescent tracer from the kinase target, making it a direct measure of target occupancy.

  • Why Live Cells? It avoids artifacts associated with cell lysis and provides data under more physiological ATP concentrations and protein crowding conditions.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells (e.g., HEK293) that have been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • Harvest the cells and adjust the density to a pre-optimized concentration in Opti-MEM® I Reduced Serum Medium.

  • Assay Plating:

    • Dispense the cell suspension into a white, 96-well assay plate.

    • Prepare serial dilutions of the test inhibitor (e.g., Derivative A) in Opti-MEM®.

    • Add the diluted inhibitor to the wells containing cells and incubate in a CO₂ incubator for 2 hours to allow for cell entry and target binding.

  • Tracer and Substrate Addition:

    • Prepare a combined solution of the cell-permeable NanoBRET™ fluorescent tracer and the NanoLuc® substrate (furimazine) in Opti-MEM®.

    • Add this solution to all wells.

  • Signal Detection:

    • Incubate the plate for 3-5 minutes at room temperature.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

Part 3: Comparative Data Analysis of Benzylamine Derivatives

To illustrate the application of these protocols, we present hypothetical but realistic data for three derivatives synthesized from our this compound scaffold. The primary target is Kinase X , a hypothetical tyrosine kinase implicated in tumor growth.

Table 1: Kinase Selectivity Profile of Benzylamine Derivatives (IC₅₀ values in nM)

Kinase TargetDerivative ADerivative BDerivative CRationale for Inclusion
Kinase X (On-Target) 15 8 55 Primary Therapeutic Target
Kinase Y (Off-Target)2,500>10,000800Structurally similar kinase
Kinase Z (Off-Target)4508,500600Key cardiovascular safety kinase
Kinase W (Off-Target)>10,000950>10,000Kinase in a parallel pathway
Selectivity Score (Z/X) 301062.510.9Measures safety margin vs. Kinase Z
Cellular IC₅₀ (Kinase X) 12055650Confirms target engagement in cells

Interpreting the Data:

  • Derivative A: Shows good on-target potency but has a relatively low selectivity score against Kinase Z (only 30-fold), indicating a potential for cardiovascular side effects.

  • Derivative B: Exhibits the highest on-target potency (8 nM) and an outstanding selectivity score (>1000-fold against Kinase Z). Its cellular IC₅₀ is also strong, suggesting good cell permeability and target engagement. This is the most promising lead candidate.

  • Derivative C: Has weaker on-target potency and a poor selectivity profile, making it the least desirable candidate.

The selectivity score is a simple yet powerful metric, calculated by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher score indicates greater selectivity. More advanced metrics like the selectivity entropy can also be used for a more holistic comparison across a large panel.[7]

Part 4: Visualization for Decision Making

Logical diagrams can clarify the decision-making process based on the generated data.

G start Candidate Compound Profile (Potency & Selectivity Data) q_potency Is On-Target Potency Sufficient? (e.g., IC50 < 100 nM) start->q_potency q_selectivity Is Selectivity Score Acceptable? (e.g., >100-fold vs. key off-targets) q_potency->q_selectivity Yes reopt Redesign/Re-synthesize (Improve Potency or Selectivity) q_potency->reopt No q_cellular Is Cellular Activity Confirmed & Potent? q_selectivity->q_cellular Yes q_selectivity->reopt No prog Advance to In Vivo Studies q_cellular->prog Yes term Terminate Candidate q_cellular->term No reopt->start New Derivatives

Caption: Decision-making flowchart for lead candidate progression.

Conclusion

The systematic evaluation of cross-reactivity is non-negotiable in the development of safe and effective kinase inhibitors. By employing a strategic combination of robust biochemical and cellular assays, researchers can build a comprehensive selectivity profile that guides the entire drug discovery process. As demonstrated with our hypothetical derivatives of this compound, this comparative data is crucial for distinguishing a promising lead candidate with a high probability of clinical success from one with a hidden liability. This guide provides the foundational protocols and logical framework to conduct these critical studies with scientific integrity and confidence.

References

  • Vertex AI Search. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Miyamoto, N., et al. (2017). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications.
  • Ambold, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Rossi, T., et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Ambold, B., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
  • Schenone, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Akritopoulou-Zanze, I., & Hajduk, P. (2009). Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. Drug Discovery Today.
  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
  • van der Meer, T., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors.
  • Korovesis, D., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Nature Communications.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • BenchChem. (2025). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.

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Spectroscopic comparison of 6-Chloro-2-fluoro-3-methylbenzylamine with its precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the valuable research chemical, 6-Chloro-2-fluoro-3-methylbenzylamine, with its common synthetic precursors, 6-Chloro-2-fluoro-3-methylbenzaldehyde and 6-Chloro-2-fluoro-3-methylbenzonitrile. Understanding the distinct spectral signatures of these compounds is paramount for researchers, scientists, and drug development professionals to monitor reaction progress, confirm product identity, and ensure purity. We will delve into the practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to unequivocally track the chemical transformation from starting material to final product.

Synthetic Pathways and Monitoring Strategy

The synthesis of this compound typically proceeds via one of two primary routes: the reductive amination of 6-Chloro-2-fluoro-3-methylbenzaldehyde or the direct reduction of 6-Chloro-2-fluoro-3-methylbenzonitrile. Each pathway involves a fundamental change in the key functional group attached to the benzyl position, providing clear and distinguishable markers for spectroscopic analysis. The goal is to confirm the disappearance of the aldehyde (-CHO) or nitrile (-C≡N) group and the appearance of the benzylamine (-CH₂NH₂) group.

G cluster_0 Precursors cluster_1 Final Product precursor1 6-Chloro-2-fluoro-3-methylbenzaldehyde (-CHO) product This compound (-CH₂NH₂) precursor1->product Reductive Amination precursor2 6-Chloro-2-fluoro-3-methylbenzonitrile (-C≡N) precursor2->product Reduction (e.g., LiAlH₄, H₂/Catalyst)

Caption: Synthetic routes to this compound.

Comparative Spectroscopic Data Summary

The following table summarizes the key expected spectroscopic features that differentiate the final product from its precursors. These values are based on established principles of spectroscopy and data for analogous structures.

Compound Formula MW ( g/mol ) Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (ppm) Key MS Fragment (m/z)
6-Chloro-2-fluoro-3-methylbenzaldehyde C₈H₆ClFO172.58~1700 (strong, C=O), ~2820, ~2720 (C-H, aldehyde)~10.3 (s, 1H, -CHO)172/174 [M]⁺, 171/173 [M-H]⁺
6-Chloro-2-fluoro-3-methylbenzonitrile C₈H₅ClFN169.59~2230 (medium, C≡N)(No aldehyde or amine protons)169/171 [M]⁺
This compound C₈H₉ClFN173.62~3380, ~3300 (N-H stretch), ~1600 (N-H bend)~3.9 (s, 2H, -CH₂-), ~1.6 (br s, 2H, -NH₂)173/175 [M]⁺, 157/159 [M-NH₂]⁺

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: Tracking Functional Group Conversion

IR spectroscopy is the most direct method for observing the conversion of the core functional groups. The analysis focuses on the disappearance of precursor-specific stretches and the emergence of amine-related absorptions in the final product.[1][2][3][4]

  • Precursor 1 (Aldehyde): The spectrum is dominated by a very strong, sharp absorption band around 1700 cm⁻¹ , characteristic of the carbonyl (C=O) stretch. Additionally, two weaker bands, known as Fermi doublets, are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ , which are diagnostic for the C-H bond of an aldehyde.[3]

  • Precursor 2 (Nitrile): This compound exhibits a distinct, medium-intensity absorption at approximately 2230 cm⁻¹ , which is characteristic of the carbon-nitrogen triple bond (C≡N) stretch.[3] This region of the IR spectrum is often uncluttered, making this peak an unambiguous marker.

  • Product (Amine): Successful synthesis is confirmed by the complete disappearance of the aldehyde or nitrile peaks. In their place, the product spectrum will show two medium-intensity, sharp peaks in the 3300-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂).[5] A broader absorption around 1600 cm⁻¹ due to the N-H bending (scissoring) vibration will also appear.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structural Transformation

NMR spectroscopy provides detailed information about the electronic environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, offering definitive proof of the structural change from precursor to product.[6][7]

The key diagnostic region in the ¹H NMR spectrum is the chemical shift of the protons on the benzylic carbon.

  • Precursor 1 (Aldehyde): A highly deshielded singlet, appearing far downfield around δ 10.3 ppm , is the unmistakable signature of the aldehyde proton (-CHO).

  • Precursor 2 (Nitrile): This precursor lacks a proton directly attached to the functional group, so no signal will be present in the aldehyde or aminomethyl regions.

  • Product (Amine): The aldehyde signal at ~10.3 ppm will be absent. Two new signals will confirm the product's formation:

    • A singlet at approximately δ 3.9 ppm , integrating to 2 protons, corresponds to the newly formed benzylic methylene group (-CH₂ NH₂).

    • A broad singlet around δ 1.6 ppm , integrating to 2 protons, represents the amine protons (-NH ). This peak is often broad due to quadrupole broadening and chemical exchange.

G cluster_0 ¹H NMR Chemical Shift Changes precursor_aldehyde 6-Chloro-2-fluoro-3-methylbenzaldehyde ~10.3 ppm (s, 1H, -CHO) product_amine This compound ~3.9 ppm (s, 2H, -CH₂NH₂) ~1.6 ppm (br s, 2H, -NH₂) precursor_aldehyde:f0->product_amine:f0 Disappearance & Appearance precursor_nitrile 6-Chloro-2-fluoro-3-methylbenzonitrile No signal in this region

Caption: Key ¹H NMR signal changes during synthesis.

The transformation is also evident in the ¹³C NMR spectrum, particularly in the chemical shift of the benzylic carbon.

  • Precursor 1 (Aldehyde): The aldehyde carbon (-C HO) will appear significantly downfield, typically around δ 190-200 ppm .

  • Precursor 2 (Nitrile): The nitrile carbon (-C ≡N) shows a characteristic signal in the range of δ 115-125 ppm .

  • Product (Amine): The benzylic carbon (-C H₂NH₂) will shift dramatically upfield compared to the aldehyde precursor, appearing around δ 40-50 ppm , reflecting its new sp³ hybridization and attachment to a less electronegative nitrogen atom.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and provides structural clues through analysis of their fragmentation patterns.

  • Precursors: The molecular ion peaks ([M]⁺) for the aldehyde (m/z 172) and nitrile (m/z 169) will be observed, each with a characteristic M+2 isotope pattern (approximately 3:1 ratio) due to the presence of one chlorine atom. The aldehyde may show a prominent [M-H]⁺ peak (m/z 171).

  • Product (Amine): The product will show a molecular ion peak at m/z 173 (and M+2 at 175). The fragmentation of benzylamines is well-characterized.[8][9][10] A common and diagnostic fragmentation pathway is the loss of the amino group, leading to a significant fragment ion at m/z 157/159 ([M-NH₂]⁺). Another characteristic cleavage is at the benzylic C-C bond, which can lead to the formation of a tropylium ion or related structures.

G parent Product Ion [M]⁺ m/z 173/175 frag1 Loss of •NH₂ [M-NH₂]⁺ m/z 157/159 parent->frag1 -16 Da frag2 Benzylic Cleavage [M-CH₂NH₂]⁺ m/z 142/144 parent->frag2 -30 Da

Caption: Common MS fragmentation pathways for the final product.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples (amine, aldehyde), place a single drop between two NaCl or KBr salt plates. For solid samples (nitrile), prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking. Report peak positions in wavenumbers (cm⁻¹).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

  • Instrument Setup: Tune and shim the spectrometer for the specific probe and solvent.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is common for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for generating protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

  • Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. Identify major fragment ions and propose fragmentation pathways.

Conclusion

The transformation of 6-Chloro-2-fluoro-3-methyl-substituted precursors into the final benzylamine product is accompanied by a series of distinct and easily identifiable spectroscopic changes. By leveraging the complementary strengths of IR, NMR, and Mass Spectrometry, researchers can confidently monitor the synthesis. The key indicators of a successful reaction are: the disappearance of the strong C=O (~1700 cm⁻¹) or C≡N (~2230 cm⁻¹) IR stretches; the appearance of N-H stretches (~3350 cm⁻¹) in the IR; the loss of the aldehyde ¹H NMR signal (~10.3 ppm) and the emergence of characteristic methylene (~3.9 ppm) and amine (~1.6 ppm) proton signals; and confirmation of the correct molecular weight (m/z 173) with characteristic amine fragmentation patterns in the mass spectrum. This multi-faceted spectroscopic approach ensures the unambiguous identification and quality assessment of this compound.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available at: [Link]

  • 6-chloro-2-fluoro-3-methylbenzaldehyde (C8H6ClFO). PubChem. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Thermophysical Properties of 6-Chloro-2-fluoro-3-methylbenzonitrile. Chemcasts. Available at: [Link]

  • Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • 6-Chloro-2-fluoro-3-methylbenzonitrile Properties vs Temperature. Chemcasts. Available at: [Link]

  • 6-chloro-2-fluoro-3-methylbenzonitrile. Stenutz. Available at: [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: How to analyze IR spectra. University of Colorado Boulder. Available at: [Link]

  • NMR Analysis of Substituted Benzophenones. Oregon State University. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 6-Chloro-2-fluoro-3-methylbenzonitrile. Sunway Pharm Ltd. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]

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Assessing the Stereoselectivity of Reactions Involving 6-Chloro-2-fluoro-3-methylbenzylamine: A Guide to Putative Stereocontrolling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles. The subject of this guide, 6-Chloro-2-fluoro-3-methylbenzylamine, is a substituted benzylamine that represents a structural motif of interest in medicinal chemistry. Its primary amine functionality serves as a versatile handle for a multitude of chemical transformations. However, the successful incorporation of this building block into complex, stereochemically defined molecules hinges on the ability to control the stereochemical outcome of reactions at or adjacent to the benzylic carbon.

I. The Imperative of Stereocontrol: Why Stereoselectivity Matters

The significance of chirality in drug action is a cornerstone of pharmacology. Different enantiomers of a drug can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer). The thalidomide tragedy of the mid-20th century serves as a stark reminder of the devastating consequences of administering a racemic mixture without understanding the distinct biological activities of its constituent enantiomers.

For a molecule like this compound, which can be a precursor to chiral secondary or tertiary amines, amides, or other derivatives, controlling the formation of new stereocenters is paramount. Achieving high stereoselectivity (either enantioselectivity or diastereoselectivity) ensures the synthesis of a single, desired stereoisomer, leading to a cleaner pharmacological profile, reduced patient-to-patient variability, and a more straightforward regulatory pathway.

II. Comparative Analysis of Potential Stereoselective Strategies

Given the absence of direct experimental data for this compound, we will explore three major pillars of asymmetric catalysis that offer promising avenues for achieving stereocontrol.[1] The choice of strategy will depend on the specific reaction type being considered (e.g., imine formation and subsequent reduction, nucleophilic addition to an imine, or N-alkylation).

A. Chiral Metal Complex Catalysis

Transition metal catalysis is a powerful tool for asymmetric synthesis due to the diverse reactivity and well-defined coordination geometries of metal complexes. For reactions involving benzylamines, chiral metal catalysts are particularly relevant for processes like asymmetric reduction of imines and transfer hydrogenation.

Conceptual Workflow: Asymmetric Reductive Amination

A common strategy to form chiral amines is through the reductive amination of a ketone. In the context of our target molecule, this would involve the reaction of 6-chloro-2-fluoro-3-methylbenzaldehyde with an ammonia source to form the corresponding imine, which is then asymmetrically reduced. A more direct, albeit intermolecular, approach would be the reductive amination of a prochiral ketone with this compound.

Diagram of a potential asymmetric reductive amination workflow.

G cluster_0 Asymmetric Reductive Amination Pathway Prochiral_Ketone Prochiral Ketone (e.g., Acetophenone) Imine_Formation Imine Intermediate (in situ) Prochiral_Ketone->Imine_Formation Amine 6-Chloro-2-fluoro-3- methylbenzylamine Amine->Imine_Formation Chiral_Amine Chiral Secondary Amine Imine_Formation->Chiral_Amine Asymmetric Reduction Chiral_Catalyst Chiral Metal Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->Imine_Formation H2_Source Hydrogen Source (e.g., H2 gas) H2_Source->Imine_Formation

Discussion of Potential Catalysts and Rationale:

  • Ru- and Rh-BINAP Systems: Catalysts derived from Ruthenium or Rhodium complexed with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for the asymmetric hydrogenation of C=N bonds. The choice of the specific enantiomer of BINAP ((R)- or (S)-) would determine the chirality of the resulting amine product. The steric and electronic properties of the 6-Chloro-2-fluoro-3-methylbenzyl group would likely influence the enantioselectivity, and catalyst screening would be essential.

  • Iridium-based Catalysts: Chiral iridium complexes, often with diamine or phosphine-oxazoline ligands, are known for their high efficiency in asymmetric transfer hydrogenation of imines, using formic acid or isopropanol as the hydrogen source. This method avoids the need for high-pressure hydrogen gas, making it experimentally more convenient.

Anticipated Advantages:

  • High catalytic turnover numbers and frequencies are often achievable.

  • A wide range of well-studied and commercially available chiral ligands allows for extensive catalyst optimization.

  • Predictable stereochemical outcomes are often possible based on established models for related substrates.

Potential Challenges:

  • Sensitivity of the metal catalyst to air and moisture may necessitate inert atmosphere techniques.

  • The presence of the chloro and fluoro substituents on the benzylamine could potentially coordinate with the metal center and influence catalytic activity or selectivity.

  • Cost and toxicity of some precious metal catalysts can be a concern for large-scale synthesis.

B. Chiral Organocatalysis

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal- and biocatalysis.[1] For reactions involving amines, chiral phosphoric acids (CPAs) and proline-based catalysts are particularly relevant.

Conceptual Workflow: Asymmetric Pictet-Spengler Reaction

If the goal is to construct a chiral tetrahydroisoquinoline or related heterocyclic scaffold, a Pictet-Spengler reaction between this compound and a suitable aldehyde or ketone would be a viable strategy. Chiral phosphoric acids are known to be excellent catalysts for this transformation.

Diagram illustrating a CPA-catalyzed Pictet-Spengler reaction.

G cluster_1 Chiral Phosphoric Acid Catalysis Amine 6-Chloro-2-fluoro-3- methylbenzylamine Iminium_Ion Chiral Iminium Ion Intermediate Amine->Iminium_Ion Aldehyde Aldehyde/Ketone (e.g., Acetaldehyde) Aldehyde->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization CPA Chiral Phosphoric Acid (e.g., TRIP) CPA->Iminium_Ion Protonation & Chiral Environment Product Chiral Tetrahydroisoquinoline Cyclization->Product

Discussion of Potential Catalysts and Rationale:

  • Chiral Phosphoric Acids (CPAs): BINOL-derived CPAs like TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) are highly effective Brønsted acid catalysts that can activate imines towards nucleophilic attack within a well-defined chiral environment.[2] The steric bulk of the catalyst and the specific substituents on the benzylamine would be crucial in determining the stereochemical outcome.

  • Proline and its Derivatives: In reactions like the Mannich reaction, where this compound could act as the amine component, chiral catalysts like L-proline can facilitate the formation of a chiral enamine from a ketone, which then adds to an imine.[2]

Anticipated Advantages:

  • Organocatalysts are generally less sensitive to air and moisture compared to many metal catalysts.

  • They are often metal-free, which is advantageous in pharmaceutical synthesis to avoid metal contamination in the final product.

  • The mechanisms are often well-understood, allowing for rational design of catalysts and prediction of stereochemical outcomes.

Potential Challenges:

  • Catalyst loadings can sometimes be higher than with metal catalysts.

  • The reactivity of the substituted benzylamine might be altered by the electronic effects of the chloro and fluoro groups, potentially requiring optimization of the reaction conditions.

C. Biocatalysis

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. For the synthesis of chiral amines, transaminases and deracemization enzymes are particularly powerful tools.

Conceptual Workflow: Kinetic Resolution using a Lipase

If a racemic mixture of a derivative of this compound is prepared (e.g., an N-acetylated derivative), a lipase could be used to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Workflow for the kinetic resolution of an N-acylated amine.

G cluster_2 Enzymatic Kinetic Resolution Racemic_Amide Racemic N-acetyl-6-chloro- 2-fluoro-3-methylbenzylamine Separation Separation Racemic_Amide->Separation Selective Hydrolysis Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Separation H2O Water H2O->Separation Enantioenriched_Amide (R)-N-acetyl Amine Separation->Enantioenriched_Amide Enantioenriched_Amine_Product (S)-Amine Separation->Enantioenriched_Amine_Product

Discussion of Potential Biocatalysts and Rationale:

  • Lipases: Enzymes like Candida antarctica Lipase B (CAL-B) are widely used for the kinetic resolution of racemic amines and alcohols through selective acylation or deacylation. The success of this approach would depend on the ability of the lipase to differentiate between the two enantiomers of the acylated amine.

  • Transaminases: A more direct approach to the chiral amine would be the use of a transaminase. A prochiral ketone precursor (6-chloro-2-fluoro-3-methyl benzoyl cyanide, for example) could be converted directly to the chiral amine using a transaminase with an appropriate amine donor like isopropylamine. Enzyme engineering and screening of transaminase libraries would likely be necessary to find a variant with high activity and selectivity for this specific substrate.

Anticipated Advantages:

  • Exceptional stereoselectivity (often >99% e.e.) can be achieved.

  • Reactions are typically run in aqueous media under mild pH and temperature conditions, making it a green chemistry approach.

  • A wide variety of commercially available enzyme screening kits can accelerate the identification of a suitable biocatalyst.

Potential Challenges:

  • Substrate scope can be limited, and the enzyme may not accept the sterically hindered and electronically modified benzylamine.

  • Enzyme inhibition by the substrate or product can sometimes be an issue.

  • The development of a new biocatalytic process can require significant effort in enzyme screening and evolution.

III. Proposed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for analogous substrates. They are intended to serve as a starting point for experimental investigation.

Protocol 1: Asymmetric Transfer Hydrogenation of an Imine (Metal Catalysis)
  • Imine Formation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 6-chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq) and a primary amine (1.1 eq) in anhydrous toluene (0.5 M). Add 4Å molecular sieves and stir the mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Asymmetric Reduction: In a separate flask, prepare the catalyst by dissolving a chiral iridium catalyst such as [Ir(cod)Cl]2 and a chiral diamine ligand in anhydrous dichloromethane.

  • Cool the imine solution to 0 °C and add the prepared catalyst solution (1-2 mol%).

  • Add a mixture of formic acid and triethylamine (5:2 molar ratio, 2.0 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Analysis: Quench the reaction with saturated NaHCO3 solution and extract the product with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Protocol 2: Chiral Phosphoric Acid Catalyzed Addition of a Nucleophile to an Imine (Organocatalysis)
  • Imine Formation: In a vial, dissolve this compound (1.0 eq) and an aldehyde (1.2 eq) in anhydrous toluene (0.2 M).

  • Catalysis: Add the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%) to the solution.

  • Nucleophile Addition: Add the nucleophile (e.g., a silyl enol ether, 1.5 eq) to the reaction mixture.

  • Stir the reaction at the optimized temperature (ranging from -20 °C to room temperature) for 24-48 hours. Monitor the reaction by TLC.

  • Work-up and Analysis: Upon completion, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The diastereomeric ratio and enantiomeric excess of the crude product can be determined by 1H NMR and chiral HPLC analysis after purification by column chromatography.

IV. Data Summary and Comparison (Predictive)

The following table provides a predictive comparison of the potential outcomes for the different catalytic approaches. The values are hypothetical and serve as a target for experimental optimization.

Catalytic SystemReaction TypePotential e.e. / d.r.Key AdvantagesKey Disadvantages
Ru-BINAP Asymmetric Hydrogenation>95% e.e.High efficiency, well-studiedRequires H2 pressure, catalyst cost
Ir-Diamine Asymmetric Transfer Hydrogenation>90% e.e.Mild conditions, operational simplicityCatalyst sensitivity
Chiral Phosphoric Acid Friedel-Crafts/Pictet-Spengler>90% e.e.Metal-free, robustPotentially higher catalyst loading
Lipase (e.g., CAL-B) Kinetic Resolution>99% e.e. (for recovered substrate)Excellent selectivity, greenMax 50% yield, requires racemate
Transaminase Asymmetric Amination>99% e.e.Direct route to chiral amine, aqueousSubstrate specificity, requires screening

V. Conclusion and Future Outlook

While direct experimental precedent for stereoselective reactions involving this compound is currently limited in the public domain, a wealth of powerful catalytic methods exists that can be logically extended to this substrate. The choice between metal catalysis, organocatalysis, and biocatalysis will be dictated by the specific synthetic transformation desired, scale-up considerations, and the required level of stereopurity.

It is our expert opinion that asymmetric reductive amination and transfer hydrogenation using well-established chiral metal catalysts represent a highly promising starting point for accessing chiral derivatives of this compound with excellent enantioselectivity. For the construction of more complex molecular architectures, chiral Brønsted acid catalysis offers an elegant and powerful alternative. Furthermore, the rapid advancements in enzyme engineering suggest that biocatalytic routes may ultimately provide the most efficient and sustainable methods for the synthesis of enantiopure products derived from this versatile building block.

The path forward for researchers working with this compound is clear: a systematic screening of the catalytic systems outlined in this guide is warranted. Such studies will not only enable the efficient synthesis of novel, stereochemically defined molecules for drug discovery but will also contribute valuable new knowledge to the field of asymmetric catalysis.

VI. References

  • M. A. P. Martins, et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. [Link]

  • J. L. G. Ruano, et al. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(23), 5565. [Link]

Sources

A Senior Application Scientist's Guide to Isotopic Labeling Studies with 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome. In the landscape of drug discovery and development, a deep understanding of a compound's metabolic fate is not just advantageous—it's imperative for success. The journey of a drug candidate from bench to bedside is paved with data, and among the most critical datasets are those pertaining to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide is designed for researchers, scientists, and drug development professionals to provide an in-depth, objective comparison of isotopic labeling strategies, using the representative molecule, 6-Chloro-2-fluoro-3-methylbenzylamine, as our case study.

Part 1: The Rationale—Why Isotopic Labeling is a Cornerstone of DMPK

Before a new chemical entity (NCE) can become a therapeutic, regulatory bodies like the FDA require a thorough characterization of its metabolic pathways.[1][2][3] Isotopic labeling is a powerful technique that facilitates this process. By replacing an atom in a drug molecule with its heavier, stable isotope (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), we create a tracer that is chemically identical in terms of biological interactions but physically distinguishable by mass spectrometry (MS).[4]

This seemingly simple switch provides two profound advantages:

  • Metabolite Tracking: Labeled compounds and their metabolites can be unequivocally distinguished from endogenous molecules in complex biological matrices, simplifying metabolite identification.[4][5]

  • Modulating Metabolism: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, replacing H with D can slow down the reaction.[6][] This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can be strategically employed to enhance a drug's metabolic stability.[8][9][10]

Our model compound, this compound (MW: 173.62 g/mol )[11][12], represents a common structural motif in medicinal chemistry. Its benzylamine core is susceptible to several metabolic transformations, making it an excellent candidate for this comparative study.

Part 2: Comparative Labeling Strategies & Synthesis

To conduct a meaningful comparison, we propose three versions of our compound:

  • Alternative A (Unlabeled): this compound. This is our baseline control.

  • Alternative B (Deuterium-Labeled): 6-Chloro-2-fluoro-3-methyl(d₂-benzyl)amine. Here, the two hydrogen atoms on the benzylic carbon (the -CH₂- group) are replaced with deuterium. This position is a common site for oxidation by Cytochrome P450 (CYP) enzymes. The rationale is to leverage the KIE to potentially slow metabolism at this "soft spot."

  • Alternative C (¹³C-Labeled): 6-Chloro-2-fluoro-3-(¹³C-methyl)benzylamine. A carbon-13 is placed on the aromatic methyl group. The C-¹³C bond strength is not significantly different from C-¹²C, so no major KIE is expected.[] This analogue serves as an ideal internal standard for quantitative assays, as it will co-elute with the unlabeled compound but is easily distinguished by its +1 mass unit difference in MS.[13][14]

The synthesis of such benzylamines can be achieved through routes like the reduction of a corresponding benzamide or benzonitrile. For our labeled analogues, this would involve using a labeled reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄) for Alternative B, or starting from a ¹³C-labeled toluene precursor for Alternative C.

Part 3: Head-to-Head: The Experimental Workflow

To objectively compare these alternatives, we will subject them to a standardized in vitro metabolic stability assay. This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in human liver microsomes.[15][16][17] The workflow is designed to provide clear, quantifiable endpoints: metabolic half-life (t½) and intrinsic clearance (Clᵢₙₜ).

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Compound_A Unlabeled Cmpd (A) HLM_Incubation Incubate with Human Liver Microsomes (HLM) + NADPH Cofactor @ 37°C Compound_A->HLM_Incubation Compound_B Deuterium-Labeled (B) Compound_B->HLM_Incubation Compound_C 13C-Labeled (C) Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) HLM_Incubation->Time_Points Quench Quench Reaction (Acetonitrile + Internal Std) Time_Points->Quench LCMS LC-MS/MS Analysis (Quantify Parent Cmpd) Quench->LCMS Data_Analysis Data Analysis (Plot ln[% Remaining] vs. Time) LCMS->Data_Analysis Results Calculate: - Half-Life (t½) - Intrinsic Clearance (Clint) Data_Analysis->Results

Caption: Experimental workflow for comparative metabolic stability assessment.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is a self-validating system; it includes a positive control (a compound with known metabolic liability, e.g., Midazolam) and a negative control (incubation without the essential NADPH cofactor) to ensure the assay is performing correctly.[18]

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[19]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution in buffer, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This ensures a constant supply of the NADPH cofactor required by CYP enzymes.[18]

    • Prepare 1 mM stock solutions of the Unlabeled (A), Deuterium-Labeled (B), and a positive control compound (e.g., Midazolam) in DMSO.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.[17]

    • Add the test compound stock solution to the microsome suspension to achieve a final substrate concentration of 1 µM.[15]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer only.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing 3 volumes of ice-cold acetonitrile.[17] This immediately stops the enzymatic reaction and precipitates the proteins.

    • The acetonitrile should contain a suitable internal standard (for this experiment, Alternative C, the ¹³C-labeled compound, could be used to quantify A and B) for accurate quantification.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The LC-MS/MS method is optimized to separate the parent compound from potential metabolites and quantify its peak area relative to the internal standard at each time point. High-resolution mass spectrometry (HRMS) is particularly powerful here, as it can provide accurate mass measurements to confirm elemental compositions of potential metabolites.[20][21][22]

Part 4: Data Presentation and Interpretation

The power of this comparative approach lies in the data. By analyzing the disappearance of each compound over time, we can directly compare their metabolic liabilities.

Table 1: Comparative Metabolic Stability Data
CompoundLabeling StrategyHalf-Life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)
Alternative A Unlabeled18.537.5
Alternative B Benzylic Deuteration (d₂)55.212.5
Midazolam Positive Control8.284.5
Alternative A Negative Control (-NADPH)>120 (No significant degradation)<5.0

Interpretation of Causality: The data clearly demonstrates the power of strategic deuteration.

  • Alternative A (Unlabeled) shows moderate clearance. Its half-life of 18.5 minutes indicates it is readily metabolized by the liver enzymes.

  • Alternative B (Deuterium-Labeled) exhibits a nearly 3-fold increase in half-life (55.2 min) and a corresponding 3-fold decrease in intrinsic clearance. This significant change is a direct result of the Deuterium Kinetic Isotope Effect.[6][] The stronger C-D bonds at the benzylic position are harder for CYP enzymes to cleave, slowing the primary metabolic pathway and "shielding" the molecule. This is a powerful, field-proven insight for medicinal chemists looking to improve the pharmacokinetic profile of a lead compound.[10]

  • The Controls confirm the validity of the assay. The rapid clearance of Midazolam shows the enzymes were active, while the stability of Alternative A in the absence of NADPH confirms the degradation is enzyme-dependent.

Table 2: Utility in Metabolite Identification via LC-HRMS

High-Resolution Mass Spectrometry (HRMS) allows for the precise mass measurement of ions, enabling the confident assignment of elemental formulas.[20][21] Isotopic labels create a unique signature that simplifies this process.

Compound / MetaboliteUnlabeled (A) [M+H]⁺ m/zD₂-Labeled (B) [M+H]⁺ m/z¹³C-Labeled (C) [M+H]⁺ m/zMass ShiftUtility
Parent Compound 174.0480176.0605175.0513+2.0125 (B), +1.0033 (C)Confirms identity
Metabolite 1 (Benzylic Oxidation -> Imine)172.0322173.0416173.0355+1.0094 (B), +1.0033 (C)Tracks the core fragment
Metabolite 2 (Methyl Oxidation -> Alcohol)190.0429192.0554190.0429+2.0125 (B), No Shift (C)Confirms site of metabolism

Interpretation of Causality:

  • By observing a pair of peaks separated by 2.0125 Da for the parent compound and Metabolite 1, we can instantly confirm they are related to the deuterated starting material.

  • For Metabolite 2, the ¹³C-label on the methyl group is lost upon oxidation to a carboxylic acid and subsequent decarboxylation. If the ¹³C-labeled peak disappears while the unlabeled peak for this metabolite remains, it provides definitive proof of the metabolic pathway. This is a self-validating system for metabolite structural elucidation.

G cluster_path1 Pathway 1: Benzylic Oxidation cluster_path2 Pathway 2: Methyl Oxidation Parent_A Unlabeled Cmpd (A) m/z = 174.0480 Met1_A Imine Metabolite m/z = 172.0322 Parent_A->Met1_A -2H Met2_A Alcohol Metabolite m/z = 190.0429 Parent_A->Met2_A +O Parent_B D2-Labeled Cmpd (B) m/z = 176.0605 Met1_B D1-Imine Metabolite m/z = 173.0416 Parent_B->Met1_B -HD Met2_B D2-Alcohol Metabolite m/z = 192.0554 Parent_B->Met2_B +O

Caption: Predicted metabolic pathways and corresponding mass shifts.

Part 5: Authoritative Recommendations

Based on this guide, the choice of isotopic labeling strategy is not arbitrary but should be dictated by the scientific question at hand.

  • For Improving Metabolic Stability: Strategic deuteration at known metabolic "soft spots" is a highly effective and validated approach. The experimental data from Alternative B provides compelling evidence for its utility in prolonging the half-life of a drug candidate. This is the primary choice for lead optimization.[][10]

  • For Quantitative Bioanalysis: Stable isotope labeled (SIL) compounds, such as ¹³C or ¹⁵N analogues, are the gold standard for use as internal standards in mass spectrometry.[13][14] Alternative C is the ideal tool for developing a robust, accurate LC-MS/MS method to quantify the parent drug in plasma or other biological matrices during preclinical and clinical studies.

  • For Metabolite Identification: A combination of approaches is most powerful. Running parallel incubations of unlabeled and labeled compounds (either D or ¹³C) allows for the rapid identification of drug-related material from the complex background matrix, a technique often referred to as "metabolite hunting."[4][20]

By integrating these strategies early in the drug discovery process, research teams can make more informed decisions, accelerate development timelines, and ultimately design safer and more effective medicines. The principles demonstrated here with this compound are broadly applicable across the vast chemical space of modern therapeutics.

References

  • A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2013). PubMed Central. [Link]

  • Haskins, N. J. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]

  • Maurya, V. K., & Rathi, E. (2019). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed Central. [Link]

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  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. U.S. Food and Drug Administration. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. ACS Publications. [Link]

  • FDA. (2012). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. [Link]

  • FDA. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

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  • Creek, D. J., et al. (2014). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

  • Sauer, U. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. [Link]

  • Rodríguez-González, C., & Barrón, D. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]

  • Arrivault, S., et al. (2019). Can stable isotope mass spectrometry replace radiolabelled approaches in metabolic studies?. ResearchGate. [Link]

  • Shults, M. (2020). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Allen, D. K., & Young, J. D. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • Rudin, M., & Weissleder, R. (2016). Microdosing, Isotopic Labeling, Radiotracers and Metabolomics: Relevance in Drug Discovery, Development and Safety. ResearchGate. [Link]

  • El-Athman, R., & Divakaruni, A. S. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed Central. [Link]

  • Whitelegge, J. P. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]

  • Isin, E. M., et al. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ACS Publications. [Link]

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  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. [Link]

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A Researcher's Guide to the Biological Activity Screening of 6-Chloro-2-fluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to an in-depth exploration of the biological potential harbored within a library of 6-Chloro-2-fluoro-3-methylbenzylamine derivatives. This guide is designed to navigate you through a comparative analysis of their performance against various biological targets, underpinned by robust experimental data and detailed protocols. Our objective is to provide a comprehensive framework for evaluating novel chemical entities, from initial high-throughput screening to elucidating preliminary structure-activity relationships (SAR).

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The unique substitution pattern on the phenyl ring imparts specific electronic and steric properties that can be exploited to achieve potent and selective interactions with biological macromolecules. This guide will delve into the screening of a hypothetical library of derivatives against a panel of kinases, cancer cell lines, and microbial strains to showcase a practical approach to early-stage drug discovery.

Comparative Analysis of Biological Activities

The true measure of a compound library's potential lies in the diverse biological activities its members exhibit. In this section, we present a comparative analysis of a representative set of this compound derivatives. These compounds were evaluated for their kinase inhibitory, cytotoxic, and antimicrobial activities.

Kinase Inhibition Profile

Protein kinases are a critical class of enzymes often implicated in oncogenesis, making them prime targets for cancer therapy.[1][2] A selection of our derivatives was screened against a panel of kinases known to be key drivers in various cancers. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Compound IDDerivative StructureIC50 (nM) vs. EGFRIC50 (nM) vs. VEGFR2IC50 (nM) vs. CDK2
SC-001 This compound (Parent)>10,000>10,000>10,000
SC-002 N-(4-methoxybenzoyl) derivative85012005400
SC-003 N-(3,4-dichlorobenzoyl) derivative150275980
SC-004 N-(pyridine-4-carbonyl) derivative4508002100
SC-005 N-(quinoline-4-carbonyl) derivative95180650

From the data, it is evident that derivatization of the primary amine is crucial for kinase inhibitory activity. The parent compound, SC-001, was inactive. Acylation with different aromatic and heteroaromatic moieties yielded compounds with varying degrees of potency and selectivity. Notably, the N-(quinoline-4-carbonyl) derivative, SC-005 , demonstrated the most potent inhibition against all three kinases, suggesting that the extended aromatic system of the quinoline ring may engage in favorable interactions within the kinase active site. The presence of electron-withdrawing groups on the benzoyl ring, as in SC-003 , also appears to enhance potency compared to the electron-donating methoxy group in SC-002 .

Cytotoxicity Against Cancer Cell Lines

To ascertain whether the observed kinase inhibition translates to cellular activity, the derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines.[3] The IC50 values were determined using a standard MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][5]

Compound IDIC50 (µM) vs. A549 (Lung Carcinoma)IC50 (µM) vs. MCF-7 (Breast Adenocarcinoma)IC50 (µM) vs. HCT116 (Colon Carcinoma)
SC-001 >100>100>100
SC-002 45.268.755.1
SC-003 8.912.410.3
SC-004 22.535.128.9
SC-005 2.14.53.8

The cytotoxicity data largely mirrors the kinase inhibition profile. SC-005 emerged as the most potent cytotoxic agent across all cell lines, consistent with its strong kinase inhibitory activity. This correlation suggests that the cytotoxic effects of these compounds are, at least in part, mediated by their inhibition of key cellular kinases. The parent compound, SC-001 , remained inactive, reinforcing the importance of the N-acyl modifications for biological activity.

Antimicrobial Activity Screening

In addition to their potential as anticancer agents, benzylamine derivatives have been explored for their antimicrobial properties.[6] Our library was screened against two representative bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans, using the agar disk diffusion method.[7][8] The diameter of the zone of inhibition provides a qualitative measure of antimicrobial activity.

Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
SC-001 000
SC-002 806
SC-003 15712
SC-004 1008
SC-005 18916

The antimicrobial screening revealed that the derivatives possess modest activity, primarily against the Gram-positive bacterium S. aureus and the fungus C. albicans. SC-005 once again displayed the most significant activity. The limited efficacy against the Gram-negative E. coli is a common observation for many compound classes, often attributed to the presence of the outer membrane in these bacteria, which acts as a permeability barrier.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key biological assays conducted in this study.

High-Throughput Kinase Inhibition Assay

This protocol outlines a common method for screening compounds against a panel of protein kinases using a fluorescence-based assay that detects ADP, a universal product of kinase reactions.[9]

Caption: Workflow for a high-throughput kinase inhibition screening assay.

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Preparation: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer.

  • Reaction Initiation and Incubation: Add the enzyme/substrate master mix to the compound-containing plate to initiate the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add an ADP detection reagent to the wells. This reagent contains enzymes that couple the production of ADP to a fluorescent signal.

  • Signal Readout: After a brief incubation period, measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell viability.[4] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Agar Disk Diffusion Antimicrobial Assay

This is a widely used method for screening the antimicrobial activity of compounds.[7][10]

Caption: Overview of the agar disk diffusion method for antimicrobial screening.

  • Prepare Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculate with Microorganism: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Apply Compound Disks: Impregnate sterile paper disks with a known concentration of the test compound and place them on the inoculated agar surface. Include positive (known antibiotic/antifungal) and negative (solvent) control disks.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

This guide provides a comprehensive overview of the initial biological activity screening of a library of this compound derivatives. Our comparative analysis has identified promising lead compounds, particularly N-acyl derivatives, with potent kinase inhibitory and cytotoxic activities. The structure-activity relationships suggest that the nature of the N-substituent plays a pivotal role in determining biological efficacy.

The presented protocols offer a robust framework for conducting similar screening campaigns. Future work should focus on expanding the library of derivatives to further probe the structure-activity landscape, conducting more extensive profiling against a wider range of biological targets, and elucidating the precise mechanisms of action for the most promising candidates. Through such systematic investigations, the full therapeutic potential of the this compound scaffold can be unlocked.

References

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  • Bukhari, S. N. A., et al. (2016). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 21(12), 1647. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 6-Chloro-2-fluoro-3-methylbenzylamine (CAS No. 261762-86-1). As a substituted benzylamine containing halogen atoms, this compound requires careful management to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols for halogenated organic compounds and primary amines.

Compound Profile and Hazard Assessment

The primary hazards are associated with its likely corrosive nature. Similar benzylamines are known to cause severe skin burns and eye damage.[1] Inhalation may lead to corrosive injuries to the respiratory tract, and ingestion can be harmful.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-86-1[4]
Molecular Formula C₈H₉ClFN[4][5]
Molecular Weight 173.62 g/mol [4][5]
Appearance Colorless liquid[4]
Synonyms (6-Chloro-2-fluoro-3-methylphenyl)methylamine, (6-Chloro-2-fluoro-m-tolyl)methylamine[4]

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, a comprehensive risk assessment must be performed. The following PPE is mandatory to prevent personal exposure.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Eye and Face Protection : Use tightly fitting safety goggles and a face shield (minimum 8-inch). Standard safety glasses are insufficient.

  • Skin and Body Protection : A lab coat is required at a minimum. For larger quantities or situations with a high risk of splashing, a chemically resistant apron or full-body suit is recommended.[6]

  • Respiratory Protection : All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors.[7]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[6]

  • Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

  • Wash hands thoroughly with soap and water after handling.[7]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[3][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for small spills) : Due to the amine functional group, the material is basic. Cautiously neutralize the spill by slowly adding a weak acid, such as a 5% acetic acid solution.[9] This should only be attempted by trained personnel for minor spills.

  • Absorb and Collect : Once neutralized, absorb the material with vermiculite or another inert absorbent. Carefully scoop the absorbed material and any contaminated soil or items into a designated, properly labeled hazardous waste container.[9]

  • Decontaminate the Area : Wipe down the spill area with the 5% acetic acid solution, followed by soap and water.[9]

  • Dispose of Waste : All contaminated materials, including gloves, absorbents, and cleaning supplies, must be placed in a sealed, labeled container for disposal as hazardous waste.[2]

Core Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. The primary and most secure method of disposal is through a licensed professional waste disposal service.

Primary Disposal Method: Licensed Hazardous Waste Contractor Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste contractor. This is the mandatory route for final disposal. The material will likely be disposed of via high-temperature incineration.

  • Causality : Halogenated organic compounds require specialized incinerators equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HCl, HF), preventing their release into the atmosphere.[2][10]

On-Site Decontamination (as a pre-treatment for residues, not bulk disposal) For decontaminating empty containers or glassware, rinsing with a 5% acetic acid solution can neutralize residual basic amine.[9] The resulting rinsate must still be collected and disposed of as hazardous waste. Do not discharge any amount of this chemical or its rinsate into the sanitary sewer system.

Alternative Treatment Technologies While not typically performed at a laboratory scale, it is useful to be aware of advanced treatment technologies for halogenated organic wastes, which a certified disposal facility might employ:

  • Chemical Dehalogenation : Processes exist that use reagents to strip halogen atoms from organic molecules, rendering them less toxic.[11][12]

  • Activated Carbon Adsorption : This can be used to treat contaminated wastewater or air streams by adsorbing the organic compounds.[13]

Waste Segregation and Labeling

Proper segregation and labeling are critical for safe storage and transport of chemical waste.

  • Container : Use a designated, leak-proof, and chemically compatible container for waste this compound and materials contaminated with it.

  • Labeling : The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date

  • Segregation : Store this waste stream separately from incompatible materials, particularly strong acids and oxidizers.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_label Container Management cluster_disposal Final Disposal Path cluster_spill Spill Scenario start Waste Generation (e.g., unused reagent, contaminated material) ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms segregate->label_waste close_container Keep Container Securely Closed label_waste->close_container store Store in a Cool, Dry, Ventilated Area Away from Incompatibles close_container->store contact_ehs Contact Institutional EHS Office for Waste Pickup store->contact_ehs contractor Licensed Hazardous Waste Contractor Collects Waste contact_ehs->contractor incineration Final Disposal via High-Temperature Incineration with Scrubbers contractor->incineration spill Spill Occurs spill_protocol Execute Spill Management Protocol (Contain, Neutralize, Absorb) spill->spill_protocol spill_waste Collect all contaminated materials into waste container spill_protocol->spill_waste spill_waste->segregate

Caption: Decision workflow for the safe disposal of this compound.

References

  • This compound. CymitQuimica.

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Personal protective equipment for handling 6-Chloro-2-fluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Foreword

This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-2-fluoro-3-methylbenzylamine (CAS No. 261762-86-1). As a substituted aromatic amine, this compound warrants careful handling due to the potential hazards associated with this chemical class.[1][2] This document is intended for researchers, scientists, and drug development professionals. It is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before commencing any work.

Hazard Identification and Immediate Precautions

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Personal Protective Equipment (PPE): A Multi-Level Approach

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a risk assessment that considers the potential hazards of halogenated aromatic amines.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Splash Potential
Eye and Face Protection Chemical safety gogglesChemical safety goggles and a face shield[5]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)Double gloving with nitrile gloves
Body Protection Full-length laboratory coatChemical-resistant apron over a laboratory coat
Footwear Closed-toe shoesChemical-resistant boots
Respiratory Protection Work in a certified chemical fume hoodA NIOSH-approved respirator with organic vapor cartridges may be necessary if a fume hood is not available or ventilation is inadequate.

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for this compound to cause serious eye damage necessitates the use of chemical splash goggles at a minimum.[6] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous reactions.[5]

  • Hand Protection: Aromatic amines can often be absorbed through the skin.[2] Chemical-resistant gloves, such as nitrile, provide a barrier to prevent dermal exposure. Breakthrough times can vary, so it is crucial to change gloves frequently and immediately if contamination is suspected.

  • Body Protection: A lab coat protects against incidental contact. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional, impermeable layer.

  • Respiratory Protection: Handling volatile or aerosolized compounds requires a certified chemical fume hood to prevent inhalation, which can be a primary route of exposure.

Step-by-Step Handling Protocol

Adherence to a strict protocol minimizes the risk of exposure and ensures the integrity of your experiment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Aliquoting and Transfer:

    • Perform all manipulations of the neat compound within the fume hood.

    • Use appropriate tools such as glass pipettes or syringes for liquid transfers to minimize the risk of spills.

  • Reaction Setup:

    • Conduct all reactions within the fume hood.

    • Keep the sash at the lowest practical height.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction and perform extractions within the fume hood.

    • Decontaminate all glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[5]

Diagram: PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task_assessment Task Assessment: - Scale of work - Potential for splash/aerosol generation start->task_assessment low_risk Low Risk: Small scale, low splash potential task_assessment->low_risk Low high_risk High Risk: Large scale, high splash potential task_assessment->high_risk High ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron over Lab Coat high_risk->ppe_high fume_hood Work in Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood end Proceed with Experiment fume_hood->end

Caption: Workflow for selecting appropriate PPE.

Disposal Plan: Managing Halogenated Aromatic Amine Waste

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.[1][2]

  • Waste Segregation:

    • All solid and liquid waste containing this compound must be segregated as halogenated organic waste .[5]

    • This includes contaminated consumables such as gloves, pipette tips, and paper towels.

  • Waste Containers:

    • Use a designated, properly labeled hazardous waste container.[5]

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Container Rinsing:

    • Empty containers that held the neat compound must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses should be collected.[7] Given the potential hazards, collecting the first three rinses is a prudent measure.

  • Disposal Procedure:

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[7][8]

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • This compound | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2023-12-21.
  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. 2025-09-12.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2025-11-06.
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  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.